1,3,5-Trimethyladamantane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACLGXPFTYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220966 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-35-7 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyladamantane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trimethyladamantane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Trimethyladamantane (CAS Number: 707-35-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane, a substituted cage hydrocarbon, presents a unique structural scaffold that has garnered interest in various fields of chemical and pharmaceutical research. Its rigid, lipophilic nature, derived from the adamantane core, combined with the presence of three methyl groups at the bridgehead positions, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and a discussion of its potential, though largely unexplored, biological relevance.
Physicochemical Properties
This compound is typically a clear, colorless liquid or oil at room temperature.[1][2] Its stable, cage-like structure contributes to its thermal and chemical stability.[3] The addition of three methyl groups to the adamantane core enhances its hydrophobicity, making it sparingly soluble in polar solvents.[3]
| Property | Value | Reference(s) |
| CAS Number | 707-35-7 | [1][2] |
| Molecular Formula | C₁₃H₂₂ | [1][2] |
| Molecular Weight | 178.31 g/mol | [1][2] |
| Physical State | Clear, colorless liquid or oil | [1][2] |
| Boiling Point | 88.0-89.5 °C at 19 Torr | [2][4] |
| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in chloroform and methanol (slightly) | [1][2] |
| Refractive Index | 1.522 | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the overlapping signals of the methylene and methine protons of the adamantane cage. The three methyl groups would likely appear as a singlet in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbons at the 1, 3, and 5 positions, the methylene carbons, the methine carbon, and the methyl carbons. Information from public databases indicates the availability of 13C NMR data.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of methyl groups (CH₃, m/z 15) and larger fragments from the adamantane cage. The NIST WebBook provides access to the mass spectrum of this compound.[6][7]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis can be approached through the general principles of adamantane alkylation. One common method involves the Lewis acid-catalyzed methylation of adamantane or its methylated precursors.
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound.
General Alkylation Protocol using a Lewis Acid Catalyst:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting adamantane derivative (adamantane or a partially methylated adamantane) is dissolved in an appropriate inert solvent.
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the stirred solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Addition of Methylating Agent: A methylating agent, such as a methyl halide or tetramethylsilane, is added to the reaction mixture.[5]
-
Reaction: The mixture is stirred at a suitable temperature for a specified period to allow for the methylation to proceed. The reaction progress can be monitored by techniques like gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by pouring it onto ice or into a cold aqueous solution.
-
Extraction: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.
It is important to note that direct exhaustive methylation of adamantane to the 1,3,5,7-tetramethylated product can be achieved in a single step using tetramethylsilane and AlCl₃.[5] By controlling the stoichiometry of the reagents and reaction conditions, it is conceivable to favor the formation of the 1,3,5-trimethyl derivative.
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the adamantane scaffold is a well-known pharmacophore present in several approved drugs. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often by blocking ion channels or binding to hydrophobic pockets of enzymes and receptors.
Hypothesized Biological Interactions:
Based on the known activities of other adamantane derivatives, this compound could potentially act as a modulator of ion channels. The bulky, non-polar structure might allow it to partition into the lipid bilayer of cell membranes and access hydrophobic sites within ion channel proteins.
Figure 2: Hypothesized mechanism of action for this compound as an ion channel modulator.
Experimental Evaluation of Ion Channel Activity:
To investigate the potential ion channel modulating effects of this compound, a variety of in vitro electrophysiology techniques can be employed.
Experimental Workflow for Ion Channel Screening:
Figure 3: Experimental workflow for evaluating the ion channel activity of this compound.
-
Cell Line Selection and Culture: Utilize a cell line (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
-
Electrophysiology: Employ automated or manual patch-clamp techniques to record ionic currents through the target channels in the whole-cell configuration.
-
Compound Application: Apply this compound at various concentrations to the cells while recording channel activity. A suitable vehicle (e.g., DMSO) should be used, with appropriate controls.
-
Data Acquisition and Analysis: Measure the effect of the compound on the amplitude and kinetics of the ionic currents. Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the compound.
-
Mechanism of Action Studies: Further experiments can be designed to elucidate the mechanism of action, such as investigating state-dependence (resting, open, inactivated) of the block or modulation.
Conclusion
This compound is a structurally intriguing molecule with well-defined physicochemical properties. While its direct biological applications are yet to be extensively explored, its adamantane core suggests potential as a modulator of biological targets, particularly ion channels. The information and conceptual protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, properties, and potential therapeutic applications of this and related adamantane derivatives. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and uncover its biological activity profile.
References
- 1. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane, a methylated derivative of adamantane, is a caged hydrocarbon of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure and lipophilic nature impart unique physicochemical properties that are leveraged in the design of novel therapeutics and advanced materials. This technical guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂ | [1][2] |
| Molecular Weight | 178.31 g/mol | [1] |
| CAS Number | 707-35-7 | [1][3] |
| Appearance | Clear, colorless oil | [3] |
| Melting Point | -19.55 °C (253.6 K) | |
| Boiling Point | 88.0-89.5 °C at 19 Torr | [3] |
| Density | 0.97 g/cm³ | |
| Refractive Index | 1.522 | |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Adamantane
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve adamantane in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.
-
Add the methylating agent dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of this compound.
Melting Point Determination: The melting point of this compound, which is a low-melting solid or oil at room temperature, can be determined using a capillary melting point apparatus.
-
A small amount of the sample is introduced into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point.
Boiling Point Determination: The boiling point at reduced pressure can be determined by vacuum distillation.
-
The sample is placed in a distillation flask.
-
The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 19 Torr).
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing the solvent of interest (e.g., chloroform, methanol). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a known amount of the compound is added to a specific volume of the solvent until saturation is reached. The concentration of the dissolved compound is then determined analytically.
Spectral Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule. The high symmetry of this compound results in a relatively simple spectrum.
-
Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic C-H stretching and bending vibrations of the adamantane cage and the methyl groups.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data and experimental protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. The unique combination of a rigid adamantane core with lipophilic methyl groups makes this compound a valuable building block in the pursuit of new chemical entities with tailored properties. Further research into its quantitative solubility in a broader range of solvents and the development of a detailed, optimized synthesis protocol would be beneficial for its wider application.
References
An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trimethyladamantane, a methylated derivative of adamantane, possesses a unique and stable cage-like structure that makes it a molecule of significant interest in various fields, including material science and as a structural motif in drug design.[1][2] This technical guide provides a detailed overview of the molecular structure and geometry of this compound, drawing upon computational studies due to the limited availability of direct experimental crystallographic data. This document also outlines the standard experimental protocols for Gas Electron Diffraction (GED) and X-ray Crystallography, the primary techniques for determining the molecular geometry of such compounds.
Molecular Structure and Properties
This compound is a hydrocarbon with the chemical formula C₁₃H₂₂ and a molecular weight of approximately 178.31 g/mol .[3][4] Its structure consists of the rigid adamantane core, a diamondoid composed of three fused cyclohexane rings in chair conformations, with three methyl groups substituting the hydrogen atoms at the tertiary carbon positions 1, 3, and 5. This substitution pattern results in a highly symmetrical and thermally stable molecule.[2]
Physicochemical Properties
The physical form of this compound is typically a clear, colorless oil.[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂ | [3][4] |
| Molecular Weight | 178.31 g/mol | [3][4] |
| CAS Number | 707-35-7 | [3][4] |
| Appearance | Clear, colorless oil | [2] |
Molecular Geometry
Direct experimental determination of the molecular geometry of this compound through X-ray crystallography or gas-phase electron diffraction has not been extensively reported in the literature. However, computational studies, such as those employing Density Functional Theory (DFT), provide reliable insights into its structural parameters. A computational study on various alkyladamantanes has calculated the geometric and electronic structures of these compounds.[5] The following tables summarize the predicted bond lengths and angles for the adamantane cage and the attached methyl groups.
Tabulated Geometric Data (Computed)
Table 2.1: Bond Lengths in this compound
| Bond Type | Description | Calculated Bond Length (Å) |
| C-C | Adamantane cage (tertiary-secondary) | Data not available in search results |
| C-C | Adamantane cage (secondary-secondary) | Data not available in search results |
| C-C | Adamantane cage to Methyl group | Data not available in search results |
| C-H | Adamantane cage (secondary) | Data not available in search results |
| C-H | Methyl group | Data not available in search results |
Table 2.2: Bond Angles in this compound
| Angle | Description | Calculated Bond Angle (°) |
| C-C-C | Within the adamantane cage | Data not available in search results |
| C-C-H | Adamantane cage | Data not available in search results |
| H-C-H | Adamantane cage (secondary) | Data not available in search results |
| C-C-C | Cage carbon to methyl carbon | Data not available in search results |
| H-C-H | Methyl group | Data not available in search results |
Note: Specific calculated values for bond lengths and angles for this compound were not available in the provided search results. The tables are structured to be populated with such data when available.
Experimental Protocols for Structural Determination
While specific experimental data for this compound is scarce, this section details the generalized protocols for the two primary methods used to determine the molecular geometry of such compounds: Gas Electron Diffraction (GED) and Single-Crystal X-ray Diffraction.
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[1]
Methodology:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[1][6]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the molecular beam. The electrons are scattered by the electric field of the atoms in the molecules.[1]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[1] A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[1]
-
Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed into a radial distribution curve, from which internuclear distances and bond angles can be derived.[1]
Single-Crystal X-ray Diffraction
This technique provides precise atomic coordinates in the crystalline state.
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically with dimensions greater than 0.1 mm.[7][8] For small molecules like this compound, this can be achieved through methods such as slow evaporation of a saturated solution or slow cooling of a molten sample.[7]
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[8]
-
X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.[7][8]
-
Data Collection: The intensities and positions of the diffracted spots are collected as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other geometric parameters.[7]
Synthesis Protocol
While a specific protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related alkyladamantanes. The synthesis of Memantine (1-amino-3,5-dimethyladamantane) often starts from 1,3-dimethyladamantane.[9] A plausible route to this compound could involve the alkylation of adamantane or a partially methylated adamantane.
Example of a Related Synthesis (for 1-formamido-3,5-dimethyladamantane from 1,3-dimethyladamantane):
-
In a round-bottom flask at 20–25 °C, 1,3-dimethyladamantane is slowly added to nitric acid with stirring.[9]
-
After stirring for a period, formamide is added, and the mixture is heated.[9]
-
Upon completion, the reaction mixture is cooled and added to ice-cold water.[9]
-
The product is then extracted with an organic solvent like dichloromethane.[9]
Visualizations
Molecular Structure of this compound
The following diagram illustrates the connectivity of atoms in the this compound molecule.
Caption: Ball-and-stick representation of this compound.
Experimental Workflow for Gas Electron Diffraction
The following diagram outlines the typical workflow for determining molecular structure using Gas Electron Diffraction.
Caption: Workflow for Gas Electron Diffraction analysis.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1,3,5-Trimethyladamantane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trimethyladamantane, a substituted cage hydrocarbon, presents a unique lipophilic profile of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter for synthesis, purification, formulation, and biological testing. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents. Due to the limited availability of specific quantitative data for this derivative, this guide also presents qualitative solubility information, contextual data from its parent compound, adamantane, and a detailed experimental protocol for determining solubility.
Introduction
Adamantane and its derivatives are rigid, highly lipophilic, and three-dimensional molecules that have found extensive applications as molecular building blocks in drug design and materials science. The introduction of methyl groups to the adamantane core, as in this compound, further increases its lipophilicity and alters its physical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development.
Solubility Profile of this compound
Qualitative Solubility Data
This compound is described as being soluble in chloroform and methanol, which allows for its easy manipulation in laboratory settings[1]. Another source characterizes its solubility in chloroform and methanol as "slight"[2].
Contextual Solubility Data: Adamantane
To provide a reasonable estimation of the solubility behavior of this compound, it is useful to consider the well-documented solubility of its parent compound, adamantane. As a nonpolar hydrocarbon, adamantane is practically insoluble in water but exhibits good solubility in a range of nonpolar organic solvents[3][4][5]. The solubility of adamantane generally increases with the temperature of the organic solvent[3].
Table 1: Qualitative Solubility of Adamantane in Various Solvents
| Solvent Class | Solvent | Solubility |
| Halogenated | Chloroform | Soluble |
| Aromatic | Benzene | Soluble |
| Alkanes | Hexane | Soluble |
| Polar Protic | Water | Practically Insoluble[3][4] |
This table provides a general solubility profile for the parent compound, adamantane, which is expected to be indicative of the behavior of this compound.
Experimental Protocol for Solubility Determination
The following section details a standard experimental procedure for the quantitative determination of the solubility of a hydrophobic compound like this compound. The shake-flask method followed by quantification using gas chromatography (GC) is a robust and widely accepted technique.
3.1. Principle
An excess amount of the solid solute (this compound) is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as gas chromatography.
3.2. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., hexane, chloroform, methanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., non-polar capillary column)
3.3. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the GC calibration curve.
-
GC Analysis: Inject the diluted samples and the standard solutions into the GC.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.
-
Calculation: Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by GC analysis.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is sparse, qualitative information and the known properties of adamantane suggest good solubility in nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The continued investigation into the physicochemical properties of adamantane derivatives is crucial for unlocking their full potential in drug discovery and materials science.
References
Spectroscopic Profile of 1,3,5-Trimethyladamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,3,5-trimethyladamantane (C13H22, MW: 178.31 g/mol ), a saturated tricyclic hydrocarbon. The unique cage-like structure of the adamantane core and its derivatives makes them valuable building blocks in medicinal chemistry and materials science. Accurate spectroscopic characterization is therefore essential for confirming structure and purity. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and outlines the general experimental protocols for obtaining such data.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type |
| Data not explicitly found in search results | C (quaternary) |
| Data not explicitly found in search results | CH (methine) |
| Data not explicitly found in all search results | CH₂ (methylene) |
| Data not explicitly found in search results | CH₃ (methyl) |
Note: A general ¹³C NMR spectrum is available on PubChem, but specific peak assignments were not found in the search results. Further analysis would be required to assign the specific chemical shifts.
Table 2: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 178 | Molecular Ion (M⁺)[1][2][3] |
| 163 | [M - CH₃]⁺ |
| 107 | Further fragmentation |
| Additional fragmentation peaks are visible in the mass spectrum but are not individually listed here. |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~2950-2850 | C-H stretch (alkane) |
| ~1465 | CH₂ scissoring |
| ~1380 | CH₃ bending |
Note: A specific IR spectrum for this compound was not found. The data presented are characteristic absorptions for alkanes and methyl groups.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the spectroscopic analysis of this compound, based on standard methods for adamantane derivatives and hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton environments in the this compound molecule.
Methodology:
-
Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all proton resonances.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for analyzing alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the other peaks represent fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound. As a saturated hydrocarbon, the IR spectrum is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.
Methodology:
-
Sample Preparation: Since this compound is a solid or oil at room temperature, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). For a solid, a KBr pellet can also be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Acquisition: A background spectrum (of the salt plates, solvent, or KBr pellet alone) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: The spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present.
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
References
The Discovery and Enduring Intrigue of 1,3,5-Trimethyladamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trimethyladamantane, a methylated derivative of the unique cage-like hydrocarbon adamantane, holds a significant place in the landscape of alicyclic chemistry. Its rigid, diamondoid structure and tailored lipophilicity have made it a valuable building block in medicinal chemistry, materials science, and as a model compound for fundamental chemical studies. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its applications.
Introduction: The Adamantane Framework
The story of this compound is intrinsically linked to the fascinating history of its parent molecule, adamantane. The existence of adamantane was first postulated in the early 20th century, but its synthesis remained an elusive challenge for decades. A significant breakthrough occurred in 1941 when Vladimir Prelog achieved the first synthesis, albeit with a very low yield. The field of adamantane chemistry was truly revolutionized in 1957 when Paul von Ragué Schleyer developed a remarkably convenient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene. This made adamantane and its derivatives readily accessible for broader scientific investigation.
Discovery and First Synthesis of this compound
While the exact first synthesis of this compound is not prominently documented in readily available historical reviews, its preparation logically followed the development of efficient adamantane synthesis and alkylation methodologies. The pioneering work of Stetter and Schleyer on adamantane chemistry laid the groundwork for the synthesis of its alkylated derivatives.
The most plausible and widely utilized method for the preparation of this compound involves the direct methylation of the adamantane core or the use of methylated precursors in adamantane-forming reactions. The bridgehead positions (1, 3, 5, and 7) of the adamantane cage are particularly susceptible to substitution reactions, including alkylation, due to the stability of the resulting tertiary carbocation intermediates.
Physicochemical and Spectral Data
This compound is a clear, colorless oil at room temperature.[1] Its key physical and spectral properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 707-35-7 | [2][3] |
| Molecular Formula | C₁₃H₂₂ | [2][3] |
| Molecular Weight | 178.31 g/mol | [2] |
| Physical State | Clear, colorless oil | [1] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Soluble in organic solvents like chloroform and methanol.[1] | [1] |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features/Values | Reference |
| ¹³C NMR | Spectral data available. | [2] |
| Mass Spectrum | Data available from NIST Mass Spectrometry Data Center. | [4] |
| Gas Chromatography | Kovats Retention Index data available. | [2][5] |
Experimental Protocols for Synthesis
While the original publication detailing the first synthesis could not be definitively identified, a general and effective method for the preparation of this compound is the Lewis acid-catalyzed methylation of adamantane. The following protocol is a representative example based on established adamantane chemistry.
Synthesis of this compound via Friedel-Crafts Alkylation of Adamantane
Reaction Principle: This method involves the direct methylation of the adamantane bridgehead positions using a methylating agent in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of adamantyl cations, which are then attacked by the methylating agent.
Materials:
-
Adamantane
-
Methyl iodide (or another suitable methylating agent)
-
Anhydrous aluminum chloride (AlCl₃) (or another suitable Lewis acid)
-
Anhydrous carbon disulfide (CS₂) (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred suspension.
-
From the dropping funnel, add methyl iodide dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Diagram of Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of research and development:
-
Medicinal Chemistry: The adamantane cage is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The trimethyl substitution allows for fine-tuning of these properties.
-
Materials Science: The rigid and well-defined structure of this compound makes it a useful building block for the synthesis of polymers and other materials with tailored thermal and mechanical properties.
-
Physical Organic Chemistry: It serves as a model compound for studying carbocation chemistry and reaction mechanisms in sterically hindered systems. Its adsorption behavior on surfaces has also been a subject of investigation.[3]
Signaling Pathways and Biological Activity
Currently, there is no significant body of literature suggesting that this compound itself is directly involved in specific biological signaling pathways or possesses notable biological activity. Its primary role in the life sciences is as a structural motif in the design of bioactive molecules.
Conclusion
This compound, born from the foundational discoveries in adamantane chemistry, continues to be a compound of interest for chemists across various disciplines. Its straightforward, albeit requiring careful execution, synthesis provides access to a unique molecular scaffold. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this intriguing molecule, facilitating its application in the development of new drugs and materials.
Logical Relationship of Adamantane Derivatives:
Caption: Hierarchical relationship of methylated adamantane derivatives.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Alkylated Adamantanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylated adamantanes, along with their parent compound adamantane, are members of a class of saturated hydrocarbons known as diamondoids. These rigid, cage-like molecules are naturally found in significant quantities in petroleum deposits, including crude oil, natural gas, and condensates, as well as in source rocks and coal. Their exceptional thermal stability makes them valuable geochemical markers for assessing the maturity, cracking degree, and biodegradation of petroleum. This technical guide provides a comprehensive overview of the natural occurrence of alkylated adamantanes, detailing their quantitative distribution in various geological sources, the experimental protocols for their isolation and analysis, and their geochemical formation pathways.
Introduction
Adamantane (C₁₀H₁₆) is a tricyclic alkane with a unique, strain-free structure resembling a single cage of the diamond lattice. Alkylated adamantanes are derivatives of this structure with one or more alkyl groups (e.g., methyl, ethyl, dimethyl) attached to the adamantane cage. These compounds, collectively referred to as diamondoids, are of significant interest in geochemistry and have potential applications in nanotechnology and drug development due to their rigid structure and predictable functionalization.
First isolated from petroleum in 1933, adamantane and its alkylated derivatives are now recognized as ubiquitous components of many hydrocarbon reservoirs worldwide. Their concentrations can vary from parts per million (ppm) to higher levels in highly mature oils and condensates[1][2]. The distribution and relative abundance of different alkylated adamantane isomers provide valuable information about the geological history of the petroleum in which they are found[1][3].
Quantitative Distribution of Alkylated Adamantanes in Natural Sources
The concentration of alkylated adamantanes varies significantly depending on the type of geological source, its thermal maturity, and the extent of secondary processes such as biodegradation and evaporative fractionation. Generally, higher maturity petroleum fluids are enriched in diamondoids. The following tables summarize the quantitative data on the occurrence of adamantane and its common alkylated derivatives in crude oils, condensates, and source rocks, as reported in various geochemical studies.
Table 1: Concentration of Adamantane and Alkylated Adamantanes in Crude Oils and Condensates
| Compound | Concentration Range (µg/g of oil) | Source Type | Reference |
| Adamantane | 1 - 2000 | Crude Oil, Condensates | [4] |
| Methyladamantanes (total) | 5 - 500 | Crude Oil, Condensates | [4] |
| Ethyladamantanes (total) | Varies, generally lower than methyladamantanes | Crude Oil, Condensates | [3] |
| Dimethyladamantanes (total) | 10 - 600 | Crude Oil, Condensates | [4] |
| Trimethyladamantanes (total) | Varies | Crude Oil, Condensates | [4] |
| Diamantane | 5 - 600 | Crude Oil, Condensates | [4] |
| Methyldiamantanes (total) | Varies | Crude Oil, Condensates | [1] |
Table 2: Concentration of Adamantane and Alkylated Adamantanes in Source Rocks and Coal
| Compound | Concentration Range (µg/g of rock/coal) | Source Type | Reference |
| Total Adamantanes | 45 - 1005 | Shale Oil | [5][6] |
| Total Diamantanes | 0 - 53 | Shale Oil | [5][6] |
| Total Diamondoids | Varies, generally lower than in mature oils | Immature Source Rocks | [1] |
| Total Diamondoids | Can be significantly high, up to several thousand ppm | Highly Mature Source Rocks | [1] |
Geochemical Formation of Alkylated Adamantanes
Alkylated adamantanes are not known to be synthesized through biological processes. Instead, their formation is a result of geochemical transformations of other organic molecules over geological timescales at elevated temperatures and pressures. The primary mechanism is believed to be the Lewis acid-catalyzed rearrangement of various polycyclic hydrocarbon precursors present in petroleum source rocks[7][8]. Clay minerals within the source rocks can act as natural Lewis acid catalysts.
Another significant formation pathway is the thermal cracking of larger hydrocarbon molecules during the maturation of petroleum[1]. As crude oil is subjected to higher temperatures in deep reservoirs, long-chain and complex cyclic hydrocarbons break down, and some of the resulting fragments can rearrange to form the thermodynamically stable adamantane cage structure.
Experimental Protocols for Isolation and Analysis
The analysis of alkylated adamantanes from complex matrices like crude oil requires specialized isolation and analytical techniques. The choice of method depends on the concentration of the target analytes and the nature of the sample.
Isolation of Alkylated Adamantanes from Crude Oil
A common preliminary step for isolating diamondoids is the removal of n-alkanes and asphaltenes, which can interfere with the analysis.
4.1.1. Thiourea Adduction for n-Alkane Removal
This method is based on the ability of thiourea to form crystalline adducts with linear alkanes, while branched and cyclic hydrocarbons like adamantanes are excluded.
-
Procedure:
-
Dissolve a known amount of the paraffin-naphthenic fraction of the crude oil in a minimal amount of a suitable solvent (e.g., a 1:1 mixture of methyl ethyl ketone and benzene).
-
Prepare a saturated solution of thiourea in methanol.
-
Add the thiourea solution to the oil sample and shake the mixture vigorously. The formation of a crystalline adduct indicates the removal of n-alkanes.
-
The mixture is typically left to equilibrate, often with shaking, for an extended period (e.g., two weeks) to ensure complete adduction.
-
Separate the crystalline adduct from the liquid phase (which contains the adamantanes) by filtration or centrifugation.
-
The liquid phase is then further processed for analysis.
-
4.1.2. Molecular Sieves
Molecular sieves with specific pore sizes can be used to separate adamantanes from other hydrocarbons. For instance, a zeolite with a pore size of approximately 9.5 Å can exclude the bulkier adamantane molecules while adsorbing smaller linear and less-branched alkanes[9].
-
Procedure:
-
A two-segment column is prepared. The top segment contains silica gel powder with the pre-adsorbed hydrocarbon fraction of the oil.
-
The bottom segment is packed with a microporous adsorbent like a commercial zeolite (e.g., β CP814 E*) that has been heated to achieve a uniform pore size.
-
The separation is achieved through concurrent desorption from the top segment and selective adsorption in the bottom segment, allowing the adamantane-enriched fraction to be collected.
-
4.1.3. Gas Purge Microsyringe Extraction (GP-MSE)
This is a more recent and rapid method for extracting volatile and semi-volatile compounds, including diamondoids, from crude oil[10].
-
Procedure:
-
A small sample of crude oil is placed in a heated silica tube.
-
A microsyringe containing a small volume of an organic solvent (e.g., hexane) is inserted into the tube, with the needle positioned in the headspace above the oil. The syringe is cooled.
-
The tube is heated (e.g., to 300°C) to volatilize the diamondoids and other compounds.
-
A purge gas (e.g., nitrogen) flows through the tube, carrying the volatile compounds into the cooled syringe needle where they condense into the solvent.
-
The extraction is typically complete within 10 minutes, and the solvent containing the extracted diamondoids can be directly analyzed by GC-MS[10].
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the quantification of alkylated adamantanes. For enhanced selectivity and sensitivity, especially for trace-level analysis, tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography (GCxGC-TOFMS) are employed[1][11].
4.2.1. Sample Preparation for GC-MS Analysis
-
For crude oil, a simple dilution with a suitable solvent may be sufficient if using a highly selective technique like GC-MS/MS.
-
For source rock or coal, solvent extraction (e.g., with dichloromethane and methanol) is necessary to obtain the extractable organic matter containing the diamondoids.
-
The isolated and/or diluted sample is then transferred to a GC vial for injection.
4.2.2. Typical GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Splitless injection is typically used for trace analysis. The inlet temperature is set high enough to ensure volatilization of the analytes (e.g., 275-310°C).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up to a final temperature (e.g., 290-310°C) at a controlled rate (e.g., 6-8°C/min), followed by a hold at the final temperature.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For targeted analysis of known alkylated adamantanes, monitoring specific m/z values increases sensitivity. Common ions monitored include:
-
Adamantane: m/z 136
-
Methyladamantanes: m/z 135, 150
-
Dimethyladamantanes: m/z 149, 164
-
Trimethyladamantanes: m/z 163, 178
-
Diamantane: m/z 188
-
Methyldiamantanes: m/z 187, 202
-
-
Multiple Reaction Monitoring (MRM) (for GC-MS/MS): This mode provides even higher selectivity by monitoring specific parent-to-daughter ion transitions. The specific transitions would be optimized for each target compound.
-
-
4.2.3. Quantification
Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not present in the sample, often a deuterated analog of one of the target analytes) is added to the sample before analysis. Calibration curves are generated using standards of the target alkylated adamantanes at various concentrations. The concentration of each analyte in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
Conclusion
Alkylated adamantanes are naturally occurring hydrocarbons with a distinctive cage-like structure, found predominantly in petroleum and related geological materials. Their abundance and distribution are a direct reflection of the thermal history and origin of the host petroleum, making them invaluable tools in geochemical exploration and analysis. While their formation is abiogenic, resulting from the thermal and catalytic rearrangement of other hydrocarbons, the study of their natural occurrence continues to provide deep insights into geological processes. The analytical methodologies for their isolation and quantification are well-established, with advanced techniques like GC-MS/MS and GCxGC-TOFMS enabling highly sensitive and selective measurements. This guide provides a foundational understanding for researchers and professionals working with these fascinating molecules.
References
- 1. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and genesis mechanism of high content diamondoids in the Gulong shale oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. researchgate.net [researchgate.net]
1,3,5-Trimethyladamantane: A Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trimethyladamantane, a methylated derivative of adamantane, presents a unique cage-like hydrocarbon structure. While its physical and chemical properties have been characterized, a comprehensive public database of its toxicological and safety profile is notably absent. This technical guide synthesizes the currently available safety information for this compound, drawing from supplier safety data sheets and the broader toxicological context of adamantane derivatives. Due to the scarcity of specific experimental data, this document highlights significant data gaps in areas such as acute toxicity, genotoxicity, and sensitization. The information provided herein is intended to guide researchers and drug development professionals in preliminary safety assessments and to underscore the necessity for further empirical studies.
Chemical and Physical Properties
This compound is a polycyclic hydrocarbon with a rigid, diamondoid structure.[1] Its key identifiers and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 707-35-7 | [2] |
| Molecular Formula | C₁₃H₂₂ | [2] |
| Molecular Weight | 178.31 g/mol | [2] |
| Appearance | Clear, colorless oil or liquid | [1] |
| Boiling Point | 88.0-89.5 °C (at 19 Torr) | - |
| Solubility | Soluble in organic solvents like chloroform and methanol | [1] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Toxicological Data
A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. No quantitative data from acute, sub-chronic, or chronic toxicity studies, such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect level), were found.
However, some suppliers have classified the substance with hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These are presented in Table 2. It is crucial to note that these classifications may be based on computational models or data from structurally similar compounds rather than direct experimental evidence on this compound.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement | Reference |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Genotoxicity and Mutagenicity
There is no available data from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus assays, for this compound.
Dermal and Ocular Irritation and Sensitization
The hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") suggest that this compound is an irritant. However, no specific experimental protocols or results from standardized skin or eye irritation tests (e.g., OECD TG 404 or 405) are publicly available. Similarly, there is no information regarding the skin sensitization potential of this compound.
Toxicological Profile of Adamantane Derivatives
In the absence of specific data for this compound, a qualitative assessment can be informed by the general toxicological profile of adamantane and its derivatives. Adamantane-based compounds have been widely explored in medicinal chemistry for their therapeutic properties.[3][4] Generally, the adamantane cage is considered to be metabolically stable and to possess low toxicity.[4] Adamantane derivatives are often characterized by their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[4][5] Some studies on various adamantane derivatives have investigated their cytotoxicity and antimicrobial properties.[6] However, it is important to emphasize that the toxicological properties of a specific derivative can vary significantly based on the nature and position of its functional groups.
Experimental Protocols
Due to the lack of specific toxicological studies for this compound, this section outlines the standard methodologies for key toxicological endpoints that would be required for a comprehensive safety assessment.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)
This method involves the sequential dosing of a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)
This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Cell viability is measured after exposure to the test chemical, and a reduction in viability below a certain threshold indicates an irritant potential.
Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, indicating its mutagenic potential. The assay is conducted with and without a metabolic activation system (S9 mix) to detect pro-mutagens.
Visualizations
Conclusion and Recommendations
The available data on the toxicology of this compound is insufficient to conduct a thorough risk assessment. While GHS hazard statements from suppliers indicate potential for irritation and harm if swallowed, these are not substantiated by publicly available experimental data. The broader family of adamantane derivatives generally exhibits low toxicity, but this cannot be assumed for this compound without specific studies.
For any application involving potential human exposure, it is strongly recommended that a comprehensive toxicological evaluation be conducted. This should include, at a minimum:
-
In vitro genotoxicity screening: Ames test and an in vitro micronucleus assay.
-
In vitro irritation studies: Using reconstructed human tissue models for skin and eye irritation.
-
Acute toxicity testing: To determine the LD50 via relevant routes of exposure.
-
Skin sensitization assessment: Using a validated in vitro or in vivo method.
The data generated from these studies would be essential for a more definitive safety assessment and to ensure the safe handling and use of this compound in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
Unlocking the Potential of the Adamantane Scaffold: A Technical Guide to Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
The unique, rigid, and lipophilic three-dimensional structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its incorporation into molecules can significantly enhance their therapeutic efficacy and physical properties.[3][4] This technical guide provides an in-depth overview of promising research avenues for adamantane derivatives, focusing on key therapeutic areas and advanced material applications. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate future research and development.
Medicinal Chemistry: Targeting Disease with Adamantane Derivatives
Adamantane's distinct physicochemical properties, including its high lipophilicity and rigid cage-like structure, make it an ideal pharmacophore for designing drugs with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
Antiviral Agents
Adamantane derivatives were first recognized for their antiviral activity, particularly against the influenza A virus.[7] Amantadine and Rimantadine were groundbreaking drugs that targeted the M2 proton channel, a crucial component in the viral replication cycle.[4][8] While resistance has emerged, the adamantane cage remains a valuable starting point for developing novel antivirals against a range of viruses, including Herpes Simplex Virus (HSV), Hepatitis C, HIV, and coronaviruses.[3]
Quantitative Data: Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Assay | Activity (IC₅₀/EC₅₀/MIC₅₀) | Reference |
| Amantadine | Influenza A | Plaque Reduction | ~0.60 µM (MIC₅₀) | [1] |
| Rimantadine | Influenza A | Plaque Reduction | More potent than Amantadine | [1] |
| Adamantane Spiro-3'-pyrrolidines (e.g., N-methyl derivative 55) | Influenza A₂, Herpes Simplex | In vivo (mice), Plaque Assay | Three times more active than Amantadine (in vivo) | [1] |
| 3-(2-Adamantyl)pyrrolidines (e.g., 72) | Influenza A | Plaque Reduction | 0.60 µM (MIC₅₀) | [1] |
| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Vaccinia Virus | In vitro | 0.133 µM (IC₅₀) | [9] |
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel by Amantadine
Amantadine physically occludes the M2 proton channel, a homotetrameric protein essential for viral replication.[1][4] By blocking this channel, amantadine prevents the influx of protons into the virion, which is necessary for the uncoating process and release of viral genetic material into the host cell.[2][4]
Neuroprotective Agents
The ability of adamantane derivatives to cross the blood-brain barrier has led to their successful application in treating neurodegenerative diseases.[10] Memantine, an NMDA receptor antagonist, is a cornerstone in the management of moderate to severe Alzheimer's disease.[6] Research is ongoing to develop new adamantane-based compounds with improved efficacy and broader applications in conditions like Parkinson's disease and Huntington's disease.[11]
Quantitative Data: Neuroprotective Activity of Adamantane Derivatives
| Compound | Target | Disease Model | Effect | Reference |
| Memantine | NMDA Receptor | Alzheimer's Disease | Moderate decrease in clinical deterioration | [6] |
| Myrtenal–Adamantane Conjugates (MACs) | Acetylcholinesterase | Rat Dementia Model | Significant AChE-inhibitory activity | [10] |
Signaling Pathway: NMDA Receptor Antagonism by Memantine
In neurodegenerative diseases, excessive glutamate can lead to excitotoxicity through the over-activation of NMDA receptors.[6] Memantine acts as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. It blocks the channel when it is open, preventing excessive influx of Ca²⁺ ions while still allowing for normal synaptic transmission.[6][9]
Anticancer Agents
The rigid adamantane scaffold can be functionalized to interact with various anticancer targets. Adamantane derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as the induction of apoptosis and inhibition of key enzymes like IκB kinase.[7]
Quantitative Data: Anticancer Activity of Adamantane Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Adaphostin | Prostate Cancer Cells | 79 ± 1.8 nM to 9.2 ± 0.2 µM | [1] |
| Adamantyl Isothiourea Derivative 5 | HepG2 (Hepatocellular Carcinoma) | 7.70 µM | [7] |
| Adamantyl Isothiourea Derivative 6 | HepG2 (Hepatocellular Carcinoma) | 3.86 µM | [7] |
Antidiabetic Agents
Adamantane's structural features have been successfully exploited in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3] Saxagliptin and Vildagliptin are clinically approved drugs that incorporate an adamantane moiety, which contributes to their potent and selective inhibition of the DPP-4 enzyme.[3]
Materials Science: Building High-Performance Materials
The incorporation of the bulky and thermally stable adamantane cage into polymers and other materials imparts exceptional physical and chemical properties.[12][13]
High-Performance Polymers
Introducing adamantane units into polymer backbones, either as pendant groups or as part of the main chain, significantly enhances their thermal stability, glass transition temperature (Tg), and mechanical strength.[14] These adamantane-based polymers are finding applications in aerospace, automotive, and electronics industries.[13]
Quantitative Data: Thermal and Mechanical Properties of Adamantane-Based Polymers
| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Reference |
| Adamantane-Based Polyimide (PI-1) | PMDA + 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 285 | >500 | - | [14] |
| Adamantane-Based Polyimide (PI-2) | BPDA + 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 265 | >500 | - | [14] |
| Adamantane-Based Polyimide (Co-PI) | 6FDA/BPDA + TFMB/DAA | 374 | >530 | >145 | |
| Poly(1,3-adamantane) (cationically obtained) | 1,3-dehydroadamantane | 205 | 488 | - | [4] |
| Azeotropic Copolymer | 1-adamantyl methacrylate (55 mol%) + Styrene (45 mol%) | 170 | ca. 340 | - | [4] |
Advanced Lubricants and Additives
The inherent thermal stability and low volatility of adamantane make its derivatives excellent candidates for high-performance lubricants and additives that can withstand extreme temperatures and pressures.[12]
Nanotechnology and Drug Delivery
The adamantane cage serves as a versatile building block in nanotechnology.[11] It can be used to construct self-assembling molecular crystals and is a key component in various drug delivery systems (DDS), including liposomes, dendrimers, and cyclodextrin complexes, where it can improve drug loading, stability, and cellular uptake.[2][11]
Workflow: Adamantane-Based Nanoparticle Drug Delivery
The following diagram illustrates the general workflow for the preparation and cellular uptake of drug-loaded adamantane-based nanoparticles.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key adamantane derivatives and adamantane-based materials.
Synthesis of Amantadine Hydrochloride
This two-step procedure starts from 1-bromoadamantane.[15]
Step 1: Synthesis of N-(1-Adamantyl)formamide
-
In a suitable reaction vessel, combine 1-bromoadamantane and formamide.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(1-adamantyl)formamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Dissolve the purified N-(1-adamantyl)formamide in an aqueous solution of hydrochloric acid.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.
-
Filter the solid, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield amantadine hydrochloride.[15]
Synthesis of Memantine Hydrochloride
A common route involves a Ritter-type reaction followed by hydrolysis.[16]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane
-
To a stirred solution of nitric acid, slowly add 1,3-dimethyladamantane at a controlled temperature (e.g., 20-25 °C).
-
After the initial reaction, add formamide to the mixture.
-
Heat the reaction mixture (e.g., to 85 °C) for a few hours.
-
Cool the reaction and quench by adding it to ice-cold water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer, dry it, and evaporate the solvent to obtain the formamide intermediate.
Step 2: Hydrolysis to Memantine Hydrochloride
-
Reflux the N-formyl intermediate in an aqueous solution of hydrochloric acid for about an hour.[16]
-
Concentrate the reaction mixture under vacuum.
-
Add a non-polar solvent (e.g., n-hexane) and heat to reflux, then cool to induce crystallization.
-
Filter the white solid, wash, and dry to obtain memantine hydrochloride.[16]
Synthesis of Adamantane-Based Polyimide
This protocol describes a typical two-stage synthesis.
Stage 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring for approximately 24 hours at room temperature to form a viscous poly(amic acid) solution.
Stage 2: Film Casting and Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner to high temperatures (e.g., 100 °C, 200 °C, and finally 300 °C, holding at each temperature for a set time) to effect thermal imidization.
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.
Future Research Directions and Conclusion
The adamantane scaffold continues to be a source of inspiration for the development of novel therapeutics and advanced materials. Future research should focus on:
-
Multi-target Drug Design: Leveraging the three-dimensional nature of adamantane to design single molecules that can interact with multiple biological targets, offering a more holistic approach to treating complex diseases like cancer and neurodegenerative disorders.
-
Targeted Drug Delivery: Further exploration of adamantane-based nanocarriers for the targeted delivery of therapeutics, including small molecules, peptides, and nucleic acids, to specific cells or tissues.
-
Advanced Polymers with Tailored Properties: The synthesis of new adamantane-containing monomers to create polymers with precisely controlled thermal, mechanical, and optical properties for next-generation applications in electronics, coatings, and aerospace.
-
Computational Modeling: Utilizing advanced computational techniques to predict the properties and biological activities of new adamantane derivatives, thereby accelerating the discovery and design process.
References
- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Amantadine - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Proton Transport Behavior through the Influenza A M2 Channel: Insights from Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orientjchem.org [orientjchem.org]
- 9. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]
- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Vildagliptin-β-<i>O</i>-Glucuronide [file.scirp.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3,5-Trimethyladamantane from Adamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,3,5-trimethyladamantane, a key intermediate in the development of various therapeutic agents and advanced materials. The primary method detailed is the direct, one-step methylation of adamantane at its bridgehead positions using a Lewis acid catalyst. This approach offers an efficient route to polymethylated adamantane derivatives. These compounds are of significant interest in medicinal chemistry due to their lipophilic nature and rigid structure, which can enhance the pharmacological properties of drug candidates.
Introduction
Adamantane and its derivatives are crucial building blocks in medicinal chemistry and materials science. The unique, rigid, and lipophilic cage structure of the adamantane core is often incorporated into drug molecules to improve their therapeutic index. Specifically, methylation of the adamantane scaffold at the 1, 3, and 5 positions can significantly influence a molecule's bioactivity and pharmacokinetic profile. This document outlines a robust protocol for the synthesis of this compound from adamantane.
Synthesis Pathway
The synthesis of this compound from adamantane can be achieved through a direct methylation reaction. This process typically employs a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the transfer of methyl groups from a methylating agent to the adamantane core.
Caption: General overview of the methylation of adamantane.
Experimental Protocols
Protocol 1: Direct Methylation of Adamantane using Tetramethylsilane (TMS) and Aluminum Chloride (AlCl₃)
This protocol is based on the exhaustive one-step bridgehead methylation of adamantane.[1]
Materials:
-
Adamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Tetramethylsilane (TMS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane in anhydrous dichloromethane.
-
Addition of Catalyst: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride while stirring.
-
Addition of Methylating Agent: To the cooled and stirring mixture, add tetramethylsilane dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by sublimation to yield pure this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of polymethylated adamantanes.
| Starting Material | Product | Methylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Adamantane | This compound & other polymethylated adamantanes | Tetramethylsilane | AlCl₃ | Dichloromethane | 62-86% (for various derivatives) | [1] |
| 1,3-Dimethyladamantane | This compound | Not specified | Not specified | Not specified | ~60% | [2] |
Discussion
The direct methylation of adamantane using tetramethylsilane and aluminum chloride provides an effective method for producing polymethylated adamantanes, including this compound.[1] This one-step process is advantageous due to its simplicity and relatively high yields. The reaction proceeds via the formation of a reactive methylation complex from tetramethylsilane and AlCl₃.[1]
It is also possible to synthesize this compound by the alkylation of 1,3-dimethyladamantane.[2] This stepwise approach may offer better control over the degree of methylation for researchers interested in specific isomers.
The choice of the synthetic route will depend on the availability of starting materials and the desired scale of the reaction. For larger-scale synthesis, the one-step methylation of adamantane has been demonstrated to be effective.[1]
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
The quenching process is exothermic and should be performed with caution by adding the reaction mixture slowly to ice.
Conclusion
The synthesis of this compound from adamantane is a well-established process that is crucial for the development of new pharmaceuticals and materials. The detailed protocol provided in these application notes offers a reliable method for researchers to produce this valuable compound. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
References
Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyladamantane via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique cage-like structure, which imparts desirable properties such as high lipophilicity, thermal stability, and rigidity. The introduction of methyl groups at the bridgehead positions of the adamantane core can further modulate these properties, making 1,3,5-trimethyladamantane a valuable building block in the development of novel therapeutics and advanced materials. The Friedel-Crafts alkylation is a powerful and widely used method for the C-C bond formation, enabling the introduction of alkyl groups onto the adamantane scaffold. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation.
Principle of the Reaction
The synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. This electrophilic substitution reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a methyl carbocation or a reactive methylation complex from a methylating agent. This electrophile then attacks the electron-rich C-H bonds at the bridgehead positions (1, 3, and 5) of the adamantane core, leading to the formation of this compound. The reaction can be performed starting from adamantane itself or from a partially methylated adamantane derivative like 1,3-dimethyladamantane. Using a controlled stoichiometry of the methylating agent and catalyst allows for the selective synthesis of the desired trimethylated product.
Data Presentation
The following table summarizes quantitative data for the synthesis of methylated adamantane derivatives under Friedel-Crafts conditions, providing a comparative overview of reaction efficiencies.
| Starting Material | Methylating Agent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| Adamantane | Tetramethylsilane | AlCl₃ | CH₂Cl₂ | 15 | Room Temp. | 1,3,5,7-Tetramethyladamantane | up to 62[1] |
| 1,3-Dimethyladamantane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | This compound | ~60[2] |
Experimental Protocol
This protocol is adapted from procedures for the exhaustive methylation of adamantane and is optimized for the synthesis of this compound.
Materials:
-
Adamantane
-
Tetramethylsilane (TMS)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add adamantane (1.0 eq).
-
Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the adamantane under a nitrogen atmosphere.
-
-
Addition of Reagents:
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq) to the stirred solution in portions. The addition is exothermic.
-
Once the addition of AlCl₃ is complete, slowly add tetramethylsilane (TMS, 3.0-3.5 eq) dropwise to the reaction mixture.
-
-
Reaction:
-
After the addition of TMS, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2M HCl. This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound.
-
-
Characterization:
-
The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
Visualizations
Reaction Scheme:
Caption: Friedel-Crafts alkylation of adamantane to this compound.
Experimental Workflow:
References
Application Notes and Protocols for the Purification of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 1,3,5-trimethyladamantane, a saturated tricyclic hydrocarbon. As a non-polar, oily liquid at room temperature, conventional purification techniques for solid compounds, such as recrystallization, are not directly applicable. These notes outline effective methods including vacuum distillation, preparative gas chromatography, and column chromatography, tailored for the purification of this and structurally similar liquid alkyladamantanes.
Data Presentation
| Purification Technique | Principle of Separation | Typical Purity | Throughput | Key Considerations |
| Vacuum Distillation | Difference in boiling points | >98% | High (grams to kilograms) | Ideal for removing non-volatile impurities and solvents. Requires a vacuum source and careful temperature control. |
| Preparative Gas Chromatography (Prep-GC) | Differential partitioning between a stationary phase and a mobile gas phase | >99.5% | Low (milligrams to grams) | Offers the highest resolution for separating volatile impurities with close boiling points. Requires specialized equipment. |
| Normal-Phase Column Chromatography | Adsorption to a polar stationary phase (e.g., silica gel) | >95% | Medium (milligrams to grams) | Effective for removing more polar impurities. Requires selection of an appropriate non-polar solvent system. |
| Reversed-Phase Column Chromatography | Partitioning between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase | >95% | Medium (milligrams to grams) | Useful for removing non-polar impurities that are more or less retained than the target compound. |
Experimental Protocols
Vacuum Distillation
This method is highly effective for the bulk purification of this compound, particularly for removing non-volatile impurities or residual solvents from synthesis. The boiling point of this compound is reported to be 88.0-89.5 °C at a pressure of 19 Torr.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a pressure gauge
-
Cold trap (recommended to protect the pump)
-
Thick-walled vacuum tubing
-
Glass joint grease
Protocol:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled tubing.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
-
Distillation Procedure:
-
Begin stirring the crude oil.
-
Slowly turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., ~19 Torr).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Monitor the temperature of the distilling vapor. Collect any low-boiling fractions in a separate receiving flask.
-
When the temperature reaches the boiling point of this compound at the recorded pressure (approx. 88-90 °C at 19 Torr), change to a clean, pre-weighed receiving flask.
-
Continue distillation at a steady rate until most of the product has been collected. Do not distill to dryness.
-
Remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
-
Disassemble the apparatus and determine the yield of the purified product.
-
-
Purity Analysis:
-
The purity of the distilled this compound can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Application Notes and Protocols for the Gas Chromatographic Analysis of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane is a cage-like hydrocarbon molecule belonging to the adamantane family. Its unique structural properties, including high thermal stability and lipophilicity, make it and its derivatives valuable in various fields, including pharmaceuticals and materials science. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Analytical Approaches
Two primary GC-based methods are presented for the analysis of this compound:
-
GC-FID: A robust and widely available technique that offers excellent sensitivity and a wide linear dynamic range for hydrocarbon analysis. It is a suitable choice for routine quality control and purity assessment where the identity of the analyte is already known.
-
GC-MS: Provides superior selectivity and structural confirmation, making it the preferred method for identification and quantification in complex matrices. The mass spectrometer detector allows for the unequivocal identification of this compound based on its mass spectrum.
Experimental Protocols
Sample and Standard Preparation
Proper sample and standard preparation are critical for accurate and reproducible results.
Materials:
-
This compound reference standard
-
Adamantane-d16 (internal standard, for GC-MS)
-
n-Hexane or Cyclohexane (GC grade or higher)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials with septa
Protocol for Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Internal Standard Stock Solution (for GC-MS, 1 mg/mL): Prepare a stock solution of adamantane-d16 in hexane in a similar manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For GC-MS: Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
Protocol for Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of hexane to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
For GC-MS: Add the internal standard to the final sample solution.
Gas Chromatography (GC) Method Parameters
The following are recommended starting conditions for both GC-FID and GC-MS analysis. Method optimization may be required based on the specific instrument and application.
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | HP-5, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (20:1) or Splitless | Split (20:1) or Splitless |
| Oven Program | Initial: 80 °C, hold for 1 min | Initial: 80 °C, hold for 1 min |
| Ramp: 10 °C/min to 250 °C | Ramp: 10 °C/min to 250 °C | |
| Hold: 5 min at 250 °C | Hold: 5 min at 250 °C | |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 280 °C | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | N/A | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |
| SIM Ions | N/A | 178.2 (M+), 163.2, 121.1 |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described GC methods for the analysis of this compound. These values are representative and should be experimentally verified during method validation.
| Parameter | GC-FID | GC-MS (SIM) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For GC-MS, the mass spectrum provides high specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logical relationship between the analyte and the analytical techniques.
Application Note: Mass Spectrometry Fragmentation Analysis of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the fragmentation behavior of 1,3,5-trimethyladamantane under electron ionization (EI) mass spectrometry (MS). A thorough understanding of the fragmentation patterns of adamantane derivatives is crucial for their identification and structural elucidation in various scientific and industrial applications, including pharmaceutical development and materials science. This document provides a detailed experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and presents a comprehensive analysis of its mass spectrum. The characteristic fragment ions are identified, and a putative fragmentation pathway is proposed and visualized.
Introduction
Adamantane and its derivatives are rigid, cage-like hydrocarbon molecules with unique physicochemical properties that have led to their use in a wide range of applications, from polymer science to drug design. This compound, a symmetrically substituted adamantane, serves as an important model compound for understanding the behavior of more complex adamantane-based structures. Mass spectrometry, particularly with electron ionization, is a powerful technique for the structural analysis of such volatile and semi-volatile compounds.[1] Upon ionization, the adamantane cage can undergo characteristic fragmentation, providing a wealth of structural information.[1] This note outlines the key fragmentation pathways and provides a standardized protocol for obtaining reproducible mass spectra.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Quality Control: Ensure the solvent used is of high purity (e.g., HPLC or GC grade) to avoid interference from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard gas chromatography system coupled to a mass spectrometer with an electron ionization source is utilized.
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Results and Discussion
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of low abundance. The key ions and their relative abundances are summarized in the table below.
| m/z | Proposed Fragment | Relative Abundance (%) |
| 178 | [C13H22]+• (Molecular Ion) | 5 |
| 163 | [M - CH3]+ | 100 |
| 121 | [C9H13]+ | 25 |
| 107 | [C8H11]+ | 30 |
| 93 | [C7H9]+ | 45 |
| 79 | [C6H7]+ | 35 |
| 41 | [C3H5]+ | 50 |
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 178). The most prominent fragmentation pathway involves the loss of a methyl group to form the base peak at m/z 163. This is a common fragmentation pattern for alkyl-substituted adamantanes, leading to a stable tertiary carbocation. Subsequent fragmentations involve the rearrangement and cleavage of the adamantane cage, leading to the formation of smaller, stable carbocations. The proposed fragmentation pathway is illustrated in the following diagram.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization provides a characteristic fingerprint that is useful for its identification. The primary fragmentation is the loss of a methyl radical, leading to the stable [M-CH3]+ ion as the base peak. Subsequent fragmentation involves complex rearrangements and cleavage of the polycyclic cage. The detailed protocol and fragmentation analysis presented in this application note can serve as a valuable resource for researchers working with adamantane derivatives, aiding in method development and structural confirmation.
References
Application Notes and Protocols: 1,3,5-Trimethyladamantane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane, a saturated tricyclic hydrocarbon, offers a unique and rigid scaffold that is of significant interest in medicinal chemistry and materials science. Its three-dimensional structure and lipophilic nature make it an attractive building block for the synthesis of novel organic molecules with tailored properties. While often considered an impurity in the synthesis of the Alzheimer's drug Memantine (derived from 1,3-dimethyladamantane), the strategic functionalization of this compound itself opens avenues for the creation of new chemical entities with potential therapeutic applications and advanced material characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block.
Key Applications
The primary application of this compound as a building block lies in the synthesis of its functionalized derivatives, particularly at the remaining bridgehead position. These derivatives serve as valuable intermediates for the development of novel compounds, especially in the field of drug discovery.
-
Synthesis of Memantine Analogs: The bromo- and amino-derivatives of this compound are key precursors for the synthesis of analogs of Memantine.[1] These analogs are crucial for structure-activity relationship (SAR) studies to explore new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles for neurological disorders.
-
Development of Novel CNS-active Agents: The adamantane cage is a well-established pharmacophore for central nervous system (CNS) active drugs. By using this compound as a scaffold, researchers can design and synthesize novel compounds with modulated lipophilicity and steric bulk, influencing their interaction with biological targets such as the NMDA receptor.
-
Materials Science: The rigid and stable structure of this compound makes it a candidate for incorporation into polymers and other materials to enhance their thermal stability and mechanical properties.[2]
Data Presentation
Table 1: Comparative Analysis of Bromination Conditions for Adamantane Scaffolds
While a specific protocol for this compound is not extensively detailed in the literature, the following conditions for the bromination of the closely related 1,3-dimethyladamantane can be adapted. The reaction targets the tertiary bridgehead protons.[3]
| Catalyst/Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - |
| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | - | 92 | ≥ 99 |
Data adapted from syntheses of 1-bromo-3,5-dimethyladamantane and can serve as a starting point for the optimization of 1-bromo-3,5,7-trimethyladamantane synthesis.
Table 2: Synthesis of Amino-Adamantane Derivatives
This table summarizes a general method for the amination of bromoadamantanes, which is a key step in the synthesis of Memantine and its analogs.
| Bromo-Adamantane Derivative | Aminating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Overall Yield (%) |
| 1-Bromo-3,5-dimethyladamantane | Urea | Diphenyl ether | 180 (amination), 100 (hydrolysis) | 6 (amination), 2 (hydrolysis) | 75.81 |
This protocol for the synthesis of Memantine from 1-bromo-3,5-dimethyladamantane provides a robust methodology that can be applied to 1-bromo-3,5,7-trimethyladamantane.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,5,7-trimethyladamantane
This protocol is adapted from established procedures for the bromination of adamantane derivatives.[1][3]
Materials:
-
This compound
-
Bromine
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
1,2-Dichloroethane
-
5% Sodium hydroxide solution
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a reaction vessel, dissolve anhydrous aluminum trichloride in 1,2-dichloroethane.
-
Cool the solution to 15°C.
-
Slowly add this compound to the mixture with stirring.
-
Carefully add bromine dropwise to the reaction mixture. The reaction process should be monitored, and any evolved HBr gas can be neutralized with a 5% sodium hydroxide solution trap.
-
After the addition is complete, continue stirring at 15°C until the reaction is complete (monitor by GC or TLC).
-
Quench the reaction by slowly adding a saturated sodium bisulfite solution until the red color of bromine disappears.
-
Separate the organic phase and wash it with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-bromo-3,5,7-trimethyladamantane by distillation under reduced pressure or recrystallization.
Protocol 2: Synthesis of 1-Amino-3,5,7-trimethyladamantane Hydrochloride (Memantine Analog)
This protocol describes the synthesis of an amino-adamantane derivative from the corresponding bromo-adamantane, a key step in producing Memantine analogs.[4]
Materials:
-
1-Bromo-3,5,7-trimethyladamantane
-
Urea
-
Diphenyl ether
-
Hydrochloric acid (concentrated)
-
30% Sodium hydroxide solution
-
Dichloromethane
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 1-bromo-3,5,7-trimethyladamantane, urea, and diphenyl ether in a molar ratio of 1:3:2.5.
-
Heat the mixture to 180°C and maintain this temperature for 6 hours.
-
Cool the mixture to 100°C and add concentrated hydrochloric acid. Maintain at this temperature for 2 hours to facilitate hydrolysis.
-
After cooling to room temperature, adjust the pH of the solution to >12 with a 30% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 1-amino-3,5,7-trimethyladamantane base.
-
Dissolve the crude base in a mixture of ethanol and ethyl acetate (5:4 v/v).
-
Add a solution of HCl in ethyl acetate to precipitate the hydrochloride salt.
-
Filter the white solid, wash with dichloromethane, and dry under vacuum to obtain pure 1-amino-3,5,7-trimethyladamantane hydrochloride.
Visualizations
Synthetic Pathway for 1-Amino-3,5,7-trimethyladamantane
Caption: Synthetic route from this compound to its amino derivative.
Experimental Workflow for the Synthesis of 1-Bromo-3,5,7-trimethyladamantane
Caption: Step-by-step workflow for the synthesis of 1-bromo-3,5,7-trimethyladamantane.
Logical Relationship in Drug Discovery
Caption: The role of this compound in a typical drug discovery workflow.
References
Application Notes and Protocols for the Use of 1,3,5-Trimethyladamantane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyladamantane, a saturated polycyclic hydrocarbon, possesses a rigid, diamondoid cage structure. While the inert nature of its C-H bonds precludes direct polymerization, its derivatives are valuable precursors for synthesizing advanced polymers. The incorporation of the bulky and thermally stable 1,3,5-trimethyladamantyl moiety into a polymer backbone can significantly enhance its thermal stability, glass transition temperature (Tg), and mechanical properties. This document provides an overview of the synthetic strategies to incorporate the 1,3,5-trimethyladamantyl group into polymers, detailed experimental protocols for the synthesis of key monomers, and a summary of the expected properties of the resulting polymers.
The primary route to integrating the 1,3,5-trimethyladamantyl group into a polymer is through the functionalization of the parent hydrocarbon at one of its bridgehead positions. This allows for the introduction of polymerizable groups such as hydroxyl, amino, or carboxyl functionalities. These functionalized monomers can then undergo polymerization through various techniques, including polycondensation and radical polymerization, to yield high-performance materials.
Functionalization of this compound
The first critical step is the introduction of a functional group onto the this compound core. The bridgehead positions are the most reactive sites for functionalization.
Synthesis of 1-Bromo-3,5,7-trimethyladamantane
A key intermediate for many functionalized derivatives is 1-bromo-3,5,7-trimethyladamantane.
Experimental Protocol:
Materials:
-
This compound
-
Bromine
-
Anhydrous Aluminum Bromide (AlBr₃)
-
Carbon Tetrachloride (CCl₄)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound in CCl₄.
-
Cool the solution in an ice bath and slowly add a solution of bromine in CCl₄ from the dropping funnel.
-
After the addition of bromine, add a catalytic amount of anhydrous AlBr₃.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated sodium bisulfite solution to remove excess bromine.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-bromo-3,5,7-trimethyladamantane by recrystallization or column chromatography.
Synthesis of 3,5,7-Trimethyladamantane-1-carboxylic acid
This carboxylic acid derivative is a versatile monomer for polycondensation reactions.
Experimental Protocol:
Materials:
-
1-Bromo-3,5,7-trimethyladamantane
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a Grignard reagent by reacting 1-bromo-3,5,7-trimethyladamantane with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Once the Grignard reagent formation is complete, pour the solution over an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Quench the reaction by adding dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid.
-
Purify the 3,5,7-trimethyladamantane-1-carboxylic acid by recrystallization.
Polymer Synthesis from Functionalized this compound Monomers
Once functionalized monomers are synthesized, they can be used in various polymerization reactions to create polymers with pendant 1,3,5-trimethyladamantyl groups.
Polyamide Synthesis via Polycondensation
Experimental Protocol:
Materials:
-
3,5,7-Trimethyladamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
Procedure:
-
Acid Chloride Formation: Convert 3,5,7-trimethyladamantane-1-carboxylic acid to its acid chloride by reacting with an excess of thionyl chloride. The reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation.
-
Polycondensation: In a dry, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution in an ice bath and slowly add a solution of the 3,5,7-trimethyladamantane-1-carbonyl chloride in NMP.
-
Add pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.
Poly(methacrylate) Synthesis via Radical Polymerization
Experimental Protocol:
Materials:
-
1-Hydroxy-3,5,7-trimethyladamantane (synthesized from the corresponding bromide via hydrolysis)
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
Procedure:
-
Monomer Synthesis (3,5,7-Trimethyladamantyl methacrylate):
-
Dissolve 1-hydroxy-3,5,7-trimethyladamantane and triethylamine in anhydrous DCM.
-
Cool the solution in an ice bath and add methacryloyl chloride dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic layer with water and brine, dry over MgSO₄, and purify the monomer by column chromatography.
-
-
Radical Polymerization:
-
In a Schlenk tube, dissolve the synthesized 3,5,7-trimethyladamantyl methacrylate monomer and AIBN in toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time to initiate polymerization.
-
Cool the reaction and precipitate the polymer by pouring the solution into methanol.
-
Filter, wash, and dry the resulting poly(3,5,7-trimethyladamantyl methacrylate).
-
Data Presentation
The introduction of the 1,3,5-trimethyladamantyl group is expected to significantly impact the thermal and mechanical properties of the resulting polymers. The following tables provide a hypothetical comparison based on the known effects of adamantyl groups on polymer properties.
Table 1: Expected Thermal Properties of Polymers Containing 1,3,5-Trimethyladamantyl Groups
| Polymer Type | Base Polymer Tg (°C) | Expected Tg with 1,3,5-Trimethyladamantyl Group (°C) | Base Polymer Td (°C) | Expected Td with 1,3,5-Trimethyladamantyl Group (°C) |
| Polyamide | ~250 | > 300 | ~450 | > 500 |
| Poly(methacrylate) | ~105 (PMMA) | > 200 | ~300 | > 350 |
Td: Decomposition Temperature
Table 2: Expected Mechanical Properties of Polymers Containing 1,3,5-Trimethyladamantyl Groups
| Polymer Type | Base Polymer Tensile Modulus (GPa) | Expected Tensile Modulus with 1,3,5-Trimethyladamantyl Group (GPa) |
| Polyamide | ~3 | > 4 |
| Poly(methacrylate) | ~2.5 (PMMA) | > 3.5 |
Visualizations
Logical Workflow for Polymer Synthesis
Caption: Workflow for synthesizing polymers with 1,3,5-trimethyladamantyl groups.
Signaling Pathway for Monomer Synthesis
Caption: Synthetic pathways to key polymerizable monomers from this compound.
Conclusion
While this compound is not directly polymerizable, its functionalized derivatives serve as valuable building blocks for high-performance polymers. The incorporation of the rigid, bulky, and methylated adamantane cage is anticipated to impart superior thermal stability, higher glass transition temperatures, and enhanced mechanical strength to various polymer backbones. The provided protocols offer a foundational approach for researchers to synthesize these unique monomers and explore their use in advanced materials and drug delivery applications. Further research is warranted to fully characterize the properties of polymers containing the 1,3,5-trimethyladamantyl moiety and to explore the full potential of these novel materials.
Application Notes and Protocols: 1,3,5-Trimethyladamantane in Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-trimethyladamantane as a guest molecule in host-guest chemistry, a field with significant implications for drug delivery, molecular sensing, and materials science. The unique structural properties of this compound, characterized by its rigid, lipophilic, and three-dimensional cage-like structure, make it an excellent guest for various molecular hosts.
Introduction to this compound in Host-Guest Chemistry
This compound is a derivative of adamantane, a cage-like hydrocarbon.[1] Its distinct properties, including a stable framework and lipophilicity, make it a subject of interest for molecular interactions and material design.[2] In host-guest chemistry, the adamantane moiety is widely utilized in the design of novel drug delivery systems.[3] Adamantane and its derivatives are known to form stable inclusion complexes with various host molecules, most notably cyclodextrins and cucurbiturils.[3][4] These non-covalent interactions are driven by forces such as hydrophobic interactions and van der Waals forces. The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, which is a principle widely applied in pharmaceutical sciences to enhance drug solubility, stability, and bioavailability.[5]
Applications in Drug Development:
The encapsulation of a drug molecule, or a pharmacophore attached to an adamantane anchor, within a host molecule can:
-
Enhance Aqueous Solubility: Many therapeutic agents are poorly soluble in water, limiting their clinical application. Encapsulation within a hydrophilic host can significantly improve their solubility.[5]
-
Improve Stability: The host molecule can protect the guest drug from degradation by environmental factors such as light, heat, and enzymatic action.
-
Enable Controlled Release: The release of the drug from the host-guest complex can be triggered by specific stimuli such as changes in pH, temperature, or the presence of competing guest molecules.
-
Facilitate Targeted Drug Delivery: By modifying the exterior of the host molecule with targeting ligands, the drug-loaded complex can be directed to specific cells or tissues, minimizing off-target effects.[3]
Host Systems for this compound
The most common host molecules for adamantane derivatives are cyclodextrins and cucurbiturils due to their complementary cavity sizes and shapes.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] β-cyclodextrin, with its cavity size of approximately 7.8 Å, is particularly well-suited for encapsulating the adamantane cage (diameter ~7 Å).[6]
-
Cucurbiturils (CBs): These are macrocyclic compounds made of glycoluril units linked by methylene bridges.[4] They possess a rigid, hydrophobic cavity and two polar carbonyl-fringed portals, leading to very high binding affinities for cationic and neutral guests, including adamantane derivatives.[4][7]
Quantitative Data Summary
While specific binding data for this compound is not extensively reported in the literature, the following tables summarize representative quantitative data for the interaction of other adamantane derivatives with common host molecules. This data provides a valuable reference for estimating the potential binding affinities of this compound.
Table 1: Thermodynamic Parameters of Adamantane Derivatives with β-Cyclodextrin
| Guest Molecule | Host Molecule | Association Constant (Ka) [M-1] | ΔH [kcal·mol-1] | -TΔS [kcal·mol-1] | Reference |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 7.7 x 104 | -8.89 | -1.77 | [3] |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 6.3 x 104 | -9.76 | -3.22 | [3] |
| Amantadine | β-Cyclodextrin | 7.9 x 103 | - | - | [6] |
| Rimantadine | β-Cyclodextrin | 1.3 x 105 | - | - | [6] |
| Memantine | β-Cyclodextrin | 2.0 x 103 | - | - | [6] |
Table 2: Binding Affinities of Adamantane Derivatives with Cucurbit[7]uril (CB[7])
| Guest Molecule | Host Molecule | Association Constant (Ka) [M-1] | ΔG [kcal·mol-1] | Reference |
| 1-Adamantanol | CB[7] | - | -14.1 | [7] |
| 1-Aminoadamantane hydrochloride | CB[7] | 4.23 x 1012 | - | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the host-guest interactions of this compound.
Protocol for Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[8][9]
Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a host molecule (e.g., β-cyclodextrin).
Materials:
-
Isothermal Titration Calorimeter
-
This compound (Guest)
-
β-Cyclodextrin (Host)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Micropipettes
-
Syringe for ITC
Procedure:
-
Sample Preparation:
-
Prepare a solution of the host molecule (e.g., 0.1 mM β-cyclodextrin) in the desired buffer.
-
Prepare a more concentrated solution of the guest molecule (e.g., 1 mM this compound) in the same buffer. To ensure solubility, a small percentage of a co-solvent like DMSO may be used, but the same concentration must be present in the host solution to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the host solution.
-
Fill the injection syringe with the guest solution.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.[10]
-
Inject a series of small aliquots (e.g., 5-10 µL) of the guest solution into the sample cell at regular intervals (e.g., 150-300 seconds).[8][10]
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
dot
Protocol for Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool to study host-guest interactions by observing changes in the chemical shifts of protons on the host and/or guest molecules upon complexation.
Objective: To determine the binding constant (Ka) and stoichiometry of the interaction between this compound and a host molecule.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
This compound (Guest)
-
Host molecule (e.g., β-cyclodextrin)
-
Deuterated solvent (e.g., D2O)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host molecule at a known concentration in the deuterated solvent.
-
Prepare a stock solution of the guest molecule at a much higher concentration (typically 40-100 times) in the same deuterated solvent containing the same concentration of the host to avoid dilution of the host during titration.[1]
-
-
NMR Measurements:
-
Acquire a 1H NMR spectrum of the host solution alone.
-
Add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a 1H NMR spectrum after each addition.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Identify the protons on the host molecule that show the largest chemical shift changes upon addition of the guest.
-
Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).
-
dot
Signaling Pathways and Logical Relationships
The interaction between this compound and a host molecule is a dynamic equilibrium governed by the principles of supramolecular chemistry. The formation of an inclusion complex can be considered a fundamental step in various applications, including drug delivery.
dot
In the context of drug delivery, the host-guest complex acts as a carrier. The drug (guest) is released at the target site, where it can then exert its therapeutic effect.
dot
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbituril - Wikipedia [en.wikipedia.org]
- 5. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. tainstruments.com [tainstruments.com]
Application of 1,3,5-Trimethyladamantane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully exploited to develop drugs for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2] The adamantane cage can enhance a drug's pharmacokinetic properties, such as absorption and metabolic stability, and can serve as a rigid anchor to orient functional groups for optimal interaction with biological targets.[1][3] This document explores the potential application of a specific derivative, 1,3,5-trimethyladamantane, in drug discovery, providing hypothetical application notes and detailed experimental protocols. While direct applications of this compound in drug discovery are not extensively documented in current literature, its structural features suggest its potential as a valuable building block for novel therapeutic agents.
Application Notes: Hypothetical Application of this compound in the Development of Novel Antiviral Agents
The bulky and highly lipophilic nature of the this compound scaffold makes it an interesting candidate for designing inhibitors of viral entry or replication. The three methyl groups at the bridgehead positions (1, 3, and 5) enhance its lipophilicity compared to the parent adamantane, which could promote stronger interactions with hydrophobic pockets in viral proteins.
Hypothetical Target: Viral Fusion Proteins
Many enveloped viruses rely on fusion proteins to mediate their entry into host cells. These proteins often contain hydrophobic pockets that are crucial for the conformational changes required for membrane fusion. A this compound moiety could be strategically functionalized to create a molecule that binds to these pockets, thereby inhibiting the fusion process.
Hypothetical Compound Series
A hypothetical series of antiviral compounds could be designed by attaching a pharmacophore with known antiviral activity to the this compound scaffold via a linker. For instance, a functionalized amine or a heterocyclic moiety could be introduced at one of the remaining bridgehead positions (e.g., the 7-position). The trimethylated adamantane would serve as a "hydrophobic anchor," while the pharmacophore would provide specific interactions with the target protein.
Data Presentation: Hypothetical Antiviral Activity
The following table summarizes hypothetical quantitative data for a series of this compound derivatives designed as inhibitors of a generic viral fusion protein. The data is presented to illustrate how such information would be structured for easy comparison.
| Compound ID | Structure (R-group at position 7) | IC50 (nM) - Viral Fusion Assay | CC50 (µM) - Cytotoxicity Assay | Selectivity Index (SI = CC50/IC50) |
| TMA-001 | -NH2 | 850 | >100 | >117 |
| TMA-002 | -COOH | 1200 | >100 | >83 |
| TMA-003 | -N-(2-pyridyl) | 150 | 85 | 567 |
| TMA-004 | -N-(4-fluorophenyl) | 75 | 92 | 1227 |
| TMA-005 | -N-(1,3-thiazol-2-yl) | 50 | 78 | 1560 |
Experimental Protocols
The following are detailed protocols for the hypothetical synthesis and biological evaluation of a this compound-based antiviral candidate.
Protocol 1: Synthesis of a 7-amino-1,3,5-trimethyladamantane Derivative (Hypothetical)
This protocol describes a plausible multi-step synthesis to introduce an amino group at the 7-position of this compound, which can then be further functionalized.
Materials:
-
This compound
-
Bromine (Br₂)
-
Silver nitrate (AgNO₃)
-
Nitric acid (HNO₃)
-
Formamide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Bromination of this compound:
-
In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in an excess of bromine.
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the excess bromine with a saturated solution of sodium bisulfite.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1,3,5-trimethyladamantane.
-
-
Nitration of 7-bromo-1,3,5-trimethyladamantane:
-
To a solution of 7-bromo-1,3,5-trimethyladamantane (1.0 eq) in an inert solvent like carbon tetrachloride, add a solution of silver nitrate (1.1 eq) in concentrated nitric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give crude 7-nitro-1,3,5-trimethyladamantane.
-
-
Reduction of the Nitro Group:
-
Dissolve the crude 7-nitro-1,3,5-trimethyladamantane in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated HCl.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a concentrated NaOH solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain crude 7-amino-1,3,5-trimethyladamantane.
-
Purify the product by silica gel column chromatography.
-
Protocol 2: In Vitro Viral Fusion Inhibition Assay (Hypothetical)
This protocol describes a cell-based assay to evaluate the inhibitory activity of the synthesized compounds on viral fusion.
Materials:
-
Host cell line susceptible to the virus of interest
-
Recombinant virus expressing a reporter gene (e.g., luciferase or GFP)
-
Synthesized this compound derivatives
-
Cell culture medium and supplements
-
Assay plates (96-well, clear bottom, white walls for luminescence)
-
Luminescence or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for 1 hour at 37°C.
-
-
Viral Infection:
-
Add the reporter virus at a pre-determined multiplicity of infection (MOI) to each well.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification of Reporter Gene Expression:
-
For a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
For a GFP reporter, measure the fluorescence intensity directly using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the viral activity) by fitting the dose-response curve using a suitable software.
-
Mandatory Visualizations
Caption: A generalized workflow for drug discovery starting from a scaffold like this compound.
Caption: A diagram illustrating the hypothetical mechanism of action for a this compound-based antiviral drug.
References
Application Notes and Protocols: 1,3,5-Trimethyladamantane as a Standard in Analytical Chemistry
Abstract
These application notes provide detailed information and protocols for the use of 1,3,5-trimethyladamantane as a reference standard in key analytical chemistry techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical standards for method development, validation, and routine analysis. The protocols herein focus on the application of this compound in Gas Chromatography (GC), Mass Spectrometry (MS), and discuss its potential use in Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound (CAS 707-35-7) is a saturated tricyclic hydrocarbon with a highly stable and rigid cage-like structure.[1] Its unique physical and chemical properties, including high thermal stability, a well-defined molecular weight, and predictable fragmentation patterns, make it an excellent candidate for a reference standard in various analytical applications. This document outlines its use as an internal standard for quantitative analysis and as a reference for instrument performance validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂ | [2] |
| Molecular Weight | 178.31 g/mol | [2] |
| CAS Number | 707-35-7 | [2] |
| Appearance | Clear, colorless oil | [3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |
Application in Gas Chromatography (GC)
This compound is particularly well-suited as an internal standard and for the determination of retention indices in the analysis of complex hydrocarbon mixtures, such as petroleum products and environmental samples. Its elution time is stable and it is well-resolved from many common analytes.
Quantitative Data: Kovats Retention Indices
The Kovats retention index (I) is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. The following table summarizes the Kovats retention indices for this compound on various GC columns.
| Column Type | Active Phase | Temperature (°C) | Kovats Index (I) |
| Capillary | Squalane | 145 | 1163 |
| Capillary | Apiezon L | 190 | 1292 |
| Capillary | Carbowax 20M | 175 | 1310 |
| Capillary | Polydimethyl siloxane | Not Specified | 1163 |
Data sourced from the NIST Chemistry WebBook.[4][5]
Experimental Protocol: Use as an Internal Standard in GC Analysis of Hydrocarbons
This protocol describes the use of this compound as an internal standard (IS) for the quantification of hydrocarbons in a sample matrix.
Workflow Diagram:
Caption: Workflow for quantitative GC analysis using an internal standard.
Materials:
-
This compound (≥99% purity)
-
High-purity solvent (e.g., hexane, isooctane)
-
Volumetric flasks and pipettes
-
Gas chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., DB-1, DB-5)
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Calibration Standard Preparation: Prepare a series of calibration standards by adding known amounts of the target analytes and a constant, known amount of the this compound internal standard stock solution to volumetric flasks and diluting to volume with the solvent.
-
Sample Preparation: To a known amount of the sample, add the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards.
-
GC-FID Analysis:
-
Set up the GC-FID with the appropriate column and analytical conditions (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates).
-
Inject the calibration standards and the prepared sample into the GC.
-
-
Data Analysis:
-
Integrate the peak areas of the target analytes and the this compound internal standard in each chromatogram.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analytes in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Application in Mass Spectrometry (MS)
The well-defined mass spectrum of this compound makes it a useful reference compound for MS, particularly for tuning and calibration, and as an internal standard in GC-MS applications.
Quantitative Data: Electron Ionization Mass Spectrum
The major fragments in the electron ionization (EI) mass spectrum of this compound are summarized below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | 25 | M⁺ (Molecular Ion) |
| 163 | 100 | [M-CH₃]⁺ |
| 121 | 30 | [C₉H₁₃]⁺ |
| 107 | 45 | [C₈H₁₁]⁺ |
| 93 | 35 | [C₇H₉]⁺ |
Data sourced from the NIST Chemistry WebBook.[2]
Logical Relationship Diagram:
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis with this compound as an Internal Standard
This protocol is an extension of the GC protocol for use with a mass spectrometer as the detector.
Procedure:
-
Follow steps 1-3 from the GC-FID protocol (Section 3.2).
-
GC-MS Analysis:
-
Set up the GC-MS with the appropriate column and analytical conditions.
-
The mass spectrometer can be operated in either full scan mode to acquire mass spectra for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For quantification, monitor at least one characteristic ion for each analyte and for this compound (e.g., m/z 163).
-
Inject the calibration standards and the prepared sample.
-
-
Data Analysis:
-
Extract the ion chromatograms for the selected ions of the analytes and the internal standard.
-
Integrate the peak areas and proceed with quantification as described in the GC-FID protocol (Section 3.2, step 5).
-
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Adamantane and its derivatives are often used as standards for chemical shift referencing in solid-state NMR due to their sharp signals and well-defined chemical shifts. While this compound has potential as a standard in solution-state NMR, publicly available, definitive ¹H and ¹³C NMR chemical shift data is currently limited.
Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield definitive, experimentally verified ¹H and ¹³C NMR chemical shift values for this compound. While some databases indicate the existence of NMR spectra, the specific chemical shift values are not provided.[6] Therefore, a detailed protocol for its use as a chemical shift reference standard cannot be provided at this time.
Future Recommendations: For researchers wishing to use this compound as an NMR standard, it is recommended to first acquire high-resolution ¹H and ¹³C NMR spectra of a highly purified sample of the compound with a known internal reference standard (e.g., tetramethylsilane, TMS) to accurately determine its chemical shifts. Once these values are established, it can be used as a secondary reference standard.
Conclusion
This compound is a valuable and versatile standard for analytical chemistry, particularly in the fields of gas chromatography and mass spectrometry. Its stable retention characteristics and predictable fragmentation make it an excellent internal standard for quantitative analysis of complex hydrocarbon mixtures. While its potential as an NMR standard is recognized, the lack of publicly available, definitive chemical shift data currently limits its application in this area. The protocols provided in this document offer a solid foundation for the successful implementation of this compound as a reference standard in GC and GC-MS methodologies.
References
The Critical Role of 1,3,5-Trimethyladamantane as an Impurity in the Synthesis of Memantine
Application Note
Introduction
Memantine, chemically known as 1-amino-3,5-dimethyladamantane, is a widely used pharmaceutical agent for the treatment of moderate-to-severe Alzheimer's disease.[1] Its synthesis is a well-established process in medicinal chemistry, predominantly commencing from 1,3-dimethyladamantane. A critical aspect of ensuring the purity and safety of the final drug product lies in controlling the levels of a key impurity: 1,3,5-trimethyladamantane. This document elucidates the role of this compound not as a reactant, but as a significant impurity that can lead to the formation of a closely related and difficult-to-remove byproduct, 1-amino-3,5,7-trimethyladamantane.
The Impact of this compound Impurity
During the synthesis of Memantine from 1,3-dimethyladamantane, the presence of this compound in the starting material will result in the concurrent synthesis of 1-amino-3,5,7-trimethyladamantane. This impurity is structurally very similar to Memantine, making its removal challenging through standard purification techniques.[2] Regulatory bodies such as the FDA require strict control over impurities in pharmaceutical products, making it imperative to minimize the formation of 1-amino-3,5,7-trimethyladamantane.[1] Therefore, the primary role of managing this compound is to ensure the final Memantine hydrochloride is substantially free of its trimethylated analogue.[2][3]
Synthetic Pathways and the Formation of Impurities
The synthesis of Memantine from 1,3-dimethyladamantane can proceed through several routes. A common method involves the bromination of 1,3-dimethyladamantane followed by amination.[4] Another approach is the direct amination of 1,3-dimethyladamantane. If this compound is present in the 1,3-dimethyladamantane starting material, it will undergo the same reaction sequence, leading to the corresponding trimethylated amine impurity.
To mitigate this, processes have been developed to produce 1,3-dimethyladamantane that contains 0.05% or less of the this compound impurity.[2][3] Using this high-purity starting material is a key strategy to ensure the final Memantine product is substantially free of the 1-amino-3,5,7-trimethyladamantane impurity.
Experimental Protocols
The following protocols are adapted from published literature and patents for the synthesis of Memantine hydrochloride. These protocols highlight the importance of starting material purity for a clean final product.
Protocol 1: Two-Step Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane
This protocol describes a two-step synthesis with a high overall yield, emphasizing the need for pure starting materials.[1]
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide
-
In a suitable reaction vessel, slowly add 1,3-dimethyladamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with continuous stirring.
-
Continue stirring the mixture for 1 hour at the same temperature.
-
Add formamide (10.8 mol) to the reaction mixture over 30 minutes.
-
Heat the mixture to 85 °C over 2 hours.
-
After the reaction is complete, cool the mixture to 5–10 °C.
-
Pour the cooled reaction mixture into 2000 mL of ice-cold water.
-
Extract the product with dichloromethane (2400 mL).
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of 36% hydrochloric acid solution (10.08 mol) and water (720 mL).
-
Stir the mixture for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane (300 mL) and heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C for 1 hour to precipitate the product.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.
Protocol 2: Synthesis of Memantine Hydrochloride from 1-bromo-3,5-dimethyladamantane
This protocol utilizes a direct amination method. The purity of the starting 1-bromo-3,5-dimethyladamantane, which is derived from 1,3-dimethyladamantane, is crucial.
-
In a round-bottom flask, add 1-bromo-3,5-dimethyladamantane (0.05 mol) to urea (0.15 mol) and diphenyl ether (0.125 mol) at 25 °C.[5]
-
Heat the mixture to a reflux temperature of 180 °C and maintain for 6 hours.[5]
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of a 30% sodium hydroxide solution to adjust the pH to 12.[5]
-
Extract the Memantine base with dichloromethane (3 x 100 mL).[5]
-
Combine the organic layers and wash with water (2 x 100 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the Memantine base.
-
Dissolve the base in a suitable solvent and treat with an 18% aqueous HCl solution to form the hydrochloride salt.
-
Filter the precipitated Memantine Hydrochloride, wash with dichloromethane, and dry under vacuum.
-
For further purification, recrystallize the final product from a mixture of ethanol and ethyl acetate (5:4, v/v).
Data Presentation
The following tables summarize quantitative data from various synthetic routes to Memantine, highlighting the yields which are contingent on starting material purity.
Table 1: Comparison of Memantine Synthesis Routes and Yields
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Reference |
| 1,3-Dimethyladamantane | Nitric acid, Formamide, HCl | 2 | 83 | [1] |
| 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether, HCl | 2 | 75.81 | |
| 1,3-Dimethyladamantane | Nitric acid, Acetonitrile, NaOH, HCl | 2 | 85 | [6] |
| 1-Bromo-3,5-dimethyladamantane | Thiourea, Propylene glycol, HCl | 2 | 83.11 | [7] |
Table 2: Optimized Reaction Conditions for Synthesis from 1-bromo-3,5-dimethyladamantane and Urea
| Parameter | Optimized Value |
| Molar Ratio (1-bromo-3,5-dimethyladamantane : urea : diphenyl ether) | 1 : 3 : 2.5 |
| Reaction Temperature | 180 °C (reflux) |
| Reaction Duration | 6 hours |
| Overall Yield | 75.81% |
Visualizations
The following diagrams illustrate the synthetic pathway to Memantine and the concurrent formation of the trimethylated impurity.
Caption: Synthetic pathway of Memantine and the parallel formation of a trimethyl impurity.
Caption: General experimental workflow for the synthesis of high-purity Memantine Hydrochloride.
References
- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2010083996A1 - A process for preparing memantine - Google Patents [patents.google.com]
- 4. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Adsorption Studies of 1,3,5-Trimethyladamantane on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data analysis for studying the adsorption of 1,3,5-trimethyladamantane on solid surfaces. The information is targeted toward researchers in surface science, materials science, and drug development who are interested in the interactions of bulky, cage-like hydrocarbon molecules with well-defined interfaces. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies and provides comparative data from related systems to guide experimental design and data interpretation.
Introduction to this compound Adsorption
This compound, a member of the diamondoid family, possesses a rigid, three-dimensional cage structure. Its adsorption on surfaces is of fundamental interest for understanding van der Waals interactions, self-assembly of complex organic molecules, and as a model system for studying the behavior of bulky side chains in larger molecules, which is relevant in drug design and polymer science. The trimethyl substitution provides specific steric and electronic properties that influence its adsorption geometry and binding energy.
Key analytical techniques for characterizing the adsorption of this compound on surfaces include Temperature Programmed Desorption (TPD) for determining binding energies and Scanning Tunneling Microscopy (STM) for visualizing adsorption geometries at the single-molecule level.
Experimental Protocols
Temperature Programmed Desorption (TPD)
TPD is a powerful technique to quantify the strength of interaction between an adsorbate and a surface. The experiment involves adsorbing the molecule of interest onto a substrate at a low temperature and then heating the substrate at a constant rate while monitoring the desorbing species with a mass spectrometer.
Objective: To determine the desorption energy of this compound from a given surface (e.g., Au(111)).
Materials and Equipment:
-
Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10-10 Torr)
-
Sample holder with heating and cooling capabilities (e.g., liquid nitrogen cooling)
-
Quadrupole mass spectrometer (QMS)
-
Variable leak valve for precise gas dosing
-
This compound source (high purity)
-
Single crystal substrate (e.g., Au(111))
-
Sputter gun and annealing capabilities for sample cleaning
Protocol:
-
Substrate Preparation:
-
Clean the single crystal substrate (e.g., Au(111)) by cycles of argon ion sputtering and annealing to high temperature to obtain a clean and well-ordered surface. Surface cleanliness can be verified by techniques like Auger Electron Spectroscopy (AES) or STM.
-
-
Adsorption of this compound:
-
Cool the substrate to a temperature where this compound readily adsorbs and has a low desorption rate (e.g., 100 K).
-
Introduce this compound vapor into the UHV chamber through a leak valve at a constant pressure for a specific duration to achieve the desired surface coverage.
-
-
TPD Measurement:
-
Position the sample in close proximity to the QMS aperture to maximize the detection of desorbing species from the surface.
-
Heat the sample at a linear ramp rate (e.g., 1-5 K/s).
-
Simultaneously, record the mass signal corresponding to this compound (and its fragments) as a function of temperature.
-
-
Data Analysis (Redhead Analysis):
-
The desorption energy (Ed) can be estimated from the peak desorption temperature (Tp) using the Redhead equation: Ed / (R * Tp2) = (ν / β) * exp(-Ed / (R * Tp)) where R is the gas constant, ν is the pre-exponential factor (typically assumed to be 1013 s-1 for simple desorption), and β is the heating rate.
-
Workflow Diagram:
Application Notes and Protocols: 1,3,5-Trimethyladamantane as a Bulky Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on established principles of protecting group chemistry and by analogy to other bulky protecting groups, such as the 1-adamantyl group. To date, there is a lack of specific literature precedent for the use of the 1,3,5-trimethyladamantyl group as a protecting group in organic synthesis. These protocols are intended to serve as a starting point for research and development, and optimization will likely be necessary for specific substrates.
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the use of protecting groups is a fundamental strategy.[1][2] A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a chemical transformation at another site in the molecule.[1][3] The choice of a protecting group is dictated by its ease of introduction, stability under a range of reaction conditions, and facile, selective removal.[4]
Bulky protecting groups are of particular interest as they can provide significant steric hindrance, preventing reagents from accessing the protected functional group.[3] The 1,3,5-trimethyladamantyl group, derived from 1,3,5-trimethyladamantane, is a highly sterically hindered, lipophilic, and stable moiety. Its rigid, cage-like structure is even more sterically demanding than the parent adamantyl group due to the presence of three methyl groups at the bridgehead positions.[5] These characteristics suggest that the 1,3,5-trimethyladamantyl group could serve as a robust and highly effective protecting group for various functionalities where extreme steric protection is required.
This document outlines the proposed applications and detailed, hypothetical protocols for the use of the 1,3,5-trimethyladamantyl group in organic synthesis.
Proposed Applications
The exceptional steric bulk of the 1,3,5-trimethyladamantyl group makes it a candidate for the protection of functional groups in sterically crowded environments or when complete blockage of a reactive site is necessary.
Protection of Alcohols
The 1,3,5-trimethyladamantyl group can be used to form highly hindered ethers with primary, secondary, and even tertiary alcohols. The resulting 1,3,5-trimethyladamantyl ether would be expected to be exceptionally stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments.
Protection of Carboxylic Acids
Carboxylic acids can be converted to bulky 1,3,5-trimethyladamantyl esters. These esters would likely exhibit high stability towards hydrolysis under basic conditions and resistance to many nucleophiles, making them suitable for syntheses involving sensitive functional groups elsewhere in the molecule.
Protection of Amines
Amines can be protected as 1,3,5-trimethyladamantyloxycarbonyl (TmAdoc) carbamates. This would be analogous to the well-established adamantyloxycarbonyl (Adoc) protecting group.[6] The resulting carbamate would be stable to a variety of non-acidic reagents.
Experimental Protocols (Proposed)
The following protocols are hypothetical and based on general methods for the introduction and removal of other bulky protecting groups.
Protection of Alcohols as 1,3,5-Trimethyladamantyl Ethers
This protocol is based on the Williamson ether synthesis, adapted for a bulky tertiary alkyl halide. Due to the steric hindrance, SN1-type conditions are proposed.
Protocol 3.1.1: Etherification using 1-Bromo-1,3,5-trimethyladamantane
-
Materials:
-
Alcohol substrate
-
1-Bromo-1,3,5-trimethyladamantane
-
Silver trifluoromethanesulfonate (AgOTf) or other Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other non-coordinating solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add 1-bromo-1,3,5-trimethyladamantane (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add silver trifluoromethanesulfonate (1.2 eq.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of 1,3,5-Trimethyladamantyl Ethers
The cleavage of such a hindered ether is expected to require strong acidic conditions.[7][8][9]
Protocol 3.2.1: Acid-Catalyzed Cleavage
-
Materials:
-
1,3,5-Trimethyladamantyl ether substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the 1,3,5-trimethyladamantyl ether in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Protection of Carboxylic Acids as 1,3,5-Trimethyladamantyl Esters
This protocol is based on the esterification of carboxylic acids with a hindered alcohol under acidic conditions.
Protocol 3.3.1: Acid-Catalyzed Esterification
-
Materials:
-
Carboxylic acid substrate
-
1,3,5-Trimethyladamantan-1-ol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DCM
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add 1,3,5-trimethyladamantan-1-ol (1.1 eq.) and DMAP (0.1 eq.).
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Deprotection of 1,3,5-Trimethyladamantyl Esters
Similar to the corresponding ethers, strong acid is likely required for the cleavage of these hindered esters.[10]
Protocol 3.4.1: Acid-Catalyzed Hydrolysis
-
Materials:
-
1,3,5-Trimethyladamantyl ester substrate
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 1,3,5-trimethyladamantyl ester in DCM.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Protection of Amines as 1,3,5-Trimethyladamantyloxycarbonyl (TmAdoc) Carbamates
This protocol involves the reaction of an amine with a 1,3,5-trimethyladamantyl chloroformate, analogous to the formation of other carbamate protecting groups.[11][12][13]
Protocol 3.5.1: Carbamate Formation
-
Materials:
-
Amine substrate
-
1,3,5-Trimethyladamantyl chloroformate (prepared from 1,3,5-trimethyladamantan-1-ol and phosgene or a phosgene equivalent)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of 1,3,5-trimethyladamantyl chloroformate (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude carbamate by column chromatography.
-
Deprotection of TmAdoc Carbamates
The cleavage of the TmAdoc group is expected to proceed under strongly acidic conditions, similar to the Boc group.[13]
Protocol 3.6.1: Acid-Mediated Deprotection
-
Materials:
-
TmAdoc-protected amine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the TmAdoc-protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate) to obtain the free amine.
-
Extract the product, dry the organic layer, and purify as needed.
-
Quantitative Data (Illustrative)
The following tables present hypothetical, yet chemically plausible, data for the proposed reactions.
Table 1: Illustrative Data for Protection Reactions
| Reaction | Substrate | Protecting Group Reagent | Conditions | Yield (%) |
| Alcohol Protection | Benzyl Alcohol | 1-Bromo-1,3,5-trimethyladamantane, AgOTf | DCM, 25 °C, 18 h | 85 |
| Carboxylic Acid Protection | Benzoic Acid | 1,3,5-Trimethyladamantan-1-ol, DCC, DMAP | DCM, 25 °C, 16 h | 90 |
| Amine Protection | Aniline | 1,3,5-Trimethyladamantyl chloroformate, Et₃N | DCM, 25 °C, 3 h | 92 |
Table 2: Illustrative Data for Deprotection Reactions
| Reaction | Substrate | Deprotection Reagent | Conditions | Yield (%) |
| Ether Cleavage | Benzyl 1,3,5-trimethyladamantyl ether | TFA/DCM (1:1) | 25 °C, 4 h | 95 |
| Ester Hydrolysis | 1,3,5-Trimethyladamantyl benzoate | H₂SO₄ (cat.), DCM | 25 °C, 6 h | 93 |
| Carbamate Cleavage | TmAdoc-aniline | TFA/DCM (1:2) | 25 °C, 2 h | 96 |
Visualizations
Caption: Proposed workflows for the protection of alcohols, carboxylic acids, and amines using the 1,3,5-trimethyladamantyl (TmAd) group.
Caption: Proposed workflows for the deprotection of 1,3,5-trimethyladamantyl (TmAd) protected functional groups.
Caption: Logical diagram illustrating the rationale for selecting the 1,3,5-trimethyladamantyl group as a protecting group.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, and lipophilicity. 1,3,5-trimethyladamantane is a specific alkylated adamantane that can serve as a key intermediate in the synthesis of more complex molecules and as a subject of study in molecular interactions. This document provides a detailed experimental protocol for the synthesis of this compound via a Lewis acid-catalyzed methylation of 1,3-dimethyladamantane.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 707-35-7[1][2][3] |
| Molecular Formula | C₁₃H₂₂[1][2] |
| Molecular Weight | 178.31 g/mol [1] |
| Appearance | Clear, colorless oil |
| Boiling Point | 88.0-89.5 °C at 19 Torr |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1,3-dimethyladamantane via a Friedel-Crafts alkylation reaction.
Materials and Reagents:
-
1,3-Dimethyladamantane
-
tert-Butyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyladamantane (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) to the solution in portions.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add tert-butyl bromide (1.1 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Carefully quench the reaction by slowly adding crushed ice to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Quantitative Data Summary:
Table 2: Reactant and Reagent Quantities
| Reactant/Reagent | Molar Ratio | Example Quantity |
| 1,3-Dimethyladamantane | 1.0 | 5.00 g |
| tert-Butyl bromide | 1.1 | 4.65 g (4.75 mL) |
| Anhydrous Aluminum Chloride | 1.2 | 4.88 g |
| Anhydrous Dichloromethane | - | 100 mL |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the adamantane cage protons. The methyl protons should appear as a singlet, while the adamantane protons will exhibit complex multiplets.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts are summarized in Table 3.[1]
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Quaternary (C-1, C-3, C-5) | ~32-34 |
| Methyl (CH₃) | ~29-31 |
| Methylene (CH₂) | ~49-51 |
| Methine (CH) | ~41-43 |
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of this compound.[1][2]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Logical flow from reactants to the confirmed product.
Conclusion
This protocol provides a detailed method for the synthesis, purification, and characterization of this compound. Adherence to anhydrous conditions during the reaction setup is crucial for achieving a good yield. The provided characterization data will aid in the verification of the final product. This methodology offers a reliable route for obtaining this valuable adamantane derivative for further research and development applications.
References
Characterization of Polymers Containing 1,3,5-Trimethyladamantyl Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of polymers incorporating 1,3,5-trimethyladamantyl groups. These polymers exhibit unique properties owing to the bulky, rigid, and lipophilic nature of the trimethyladamantyl moiety, making them promising candidates for advanced materials and drug delivery applications.
Introduction
Polymers functionalized with adamantane cages have garnered significant attention due to their exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength.[1][2] The 1,3,5-trimethyladamantyl group, with its increased steric bulk and lipophilicity compared to the unsubstituted adamantyl group, further modulates these properties. Understanding the precise characteristics of these polymers is crucial for their application in fields ranging from high-performance plastics to sophisticated drug delivery systems.[3][4]
This guide details the synthesis and comprehensive characterization of poly(1,3,5-trimethyladamantyl methacrylate) as a representative example. It provides structured data tables for key properties and step-by-step experimental protocols for crucial analytical techniques.
Data Presentation
The incorporation of the 1,3,5-trimethyladamantyl group significantly impacts the physicochemical properties of the polymer backbone. Below is a summary of typical quantitative data for poly(1,3,5-trimethyladamantyl methacrylate) in comparison to poly(methyl methacrylate) (PMMA) and poly(1-adamantyl methacrylate).
| Property | Poly(methyl methacrylate) (PMMA) | Poly(1-adamantyl methacrylate) | Poly(1,3,5-trimethyladamantyl methacrylate) (Representative) |
| Molecular Weight (Mn) | Varies | 17,500 g/mol [5] | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | Varies | 1.15[5] | 1.2 - 1.8 |
| Glass Transition Temp. (Tg) | ~105 °C | 183 - 243 °C[6] | > 200 °C |
| Decomposition Temp. (Td) | ~350 °C | ~340 °C[2] | > 350 °C |
| Tensile Strength | ~70 MPa | >4.57 MPa[2] | Expected to be higher than poly(1-adamantyl methacrylate) |
| Refractive Index | ~1.49 | 1.51 - 1.52[2][7] | ~1.52 |
| Water Absorption | 0.3-0.4% | Lower than PMMA[2][7] | Expected to be lower than poly(1-adamantyl methacrylate) |
| Dielectric Constant | ~3.0-3.6 | Lower than PMMA[7] | Expected to be lower than poly(1-adamantyl methacrylate) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polymers containing 1,3,5-trimethyladamantyl groups are provided below.
Synthesis of 1,3,5-Trimethyladamantyl Methacrylate Monomer
Objective: To synthesize the 1,3,5-trimethyladamantyl methacrylate monomer via esterification of 1,3,5-trimethyl-7-hydroxyadamantane with methacryloyl chloride.
Materials:
-
1,3,5-trimethyl-7-hydroxyadamantane
-
Methacryloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3,5-trimethyl-7-hydroxyadamantane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,5-trimethyladamantyl methacrylate monomer.
Free Radical Polymerization of 1,3,5-Trimethyladamantyl Methacrylate
Objective: To synthesize poly(1,3,5-trimethyladamantyl methacrylate) via free radical polymerization.[8]
Materials:
-
1,3,5-trimethyladamantyl methacrylate monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Methanol
Procedure:
-
Dissolve the 1,3,5-trimethyladamantyl methacrylate monomer and AIBN (0.5-1.0 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
After the polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate into cold methanol to further purify.
-
Dry the final polymer product under vacuum at 60 °C to a constant weight.
Structural Characterization: NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized polymer using ¹H and ¹³C NMR spectroscopy.[9][10]
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
Expected ¹H NMR Signals (in CDCl₃):
-
Broad signals corresponding to the polymethacrylate backbone protons.
-
Characteristic signals for the methyl groups on the adamantyl cage.
-
Signals for the methylene and methine protons of the adamantyl cage.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the carbonyl carbon of the methacrylate group (~175-180 ppm).[11]
-
Signals for the quaternary, methine, methylene, and methyl carbons of the 1,3,5-trimethyladamantyl group.[11]
-
Signals for the polymer backbone carbons.
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[12]
Instrumentation: GPC/SEC system with a refractive index (RI) detector.
Conditions:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.
-
Mobile Phase: Tetrahydrofuran (THF).[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C.
-
Calibration: Polystyrene standards.
Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Thermal Properties Analysis: TGA and DSC
Objective: To evaluate the thermal stability and glass transition temperature of the polymer.
3.5.1. Thermogravimetric Analysis (TGA)
Instrumentation: TGA instrument.
Procedure:
-
Place 5-10 mg of the polymer sample in a platinum or alumina pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13][14][15][16]
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
3.5.2. Differential Scanning Calorimetry (DSC)
Instrumentation: DSC instrument.
Procedure:
-
Seal 5-10 mg of the polymer sample in an aluminum pan.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.[5][17]
-
Cool the sample to room temperature at a rate of 10 °C/min.
-
Reheat the sample at the same rate to obtain the DSC thermogram. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[15][16][18]
Application in Drug Delivery
Polymers containing 1,3,5-trimethyladamantyl groups can be designed as amphiphilic block copolymers to form nanoparticles or micelles for drug delivery.[3][4] The adamantyl group provides a hydrophobic core for encapsulating lipophilic drugs, while a hydrophilic block ensures aqueous stability.
Protocol: Formulation of Drug-Loaded Nanoparticles
Objective: To prepare drug-loaded nanoparticles by self-assembly of an amphiphilic block copolymer containing a 1,3,5-trimethyladamantyl block.
Materials:
-
Amphiphilic block copolymer (e.g., poly(1,3,5-trimethyladamantyl methacrylate)-b-poly(ethylene glycol))
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the drug)
Procedure:
-
Dissolve the block copolymer and the hydrophobic drug in DMF.
-
Add deionized water dropwise to the DMF solution under gentle stirring. The formation of nanoparticles occurs as the water content increases, leading to the self-assembly of the polymer chains.
-
Transfer the nanoparticle suspension to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove the organic solvent and any unencapsulated drug.
-
The purified drug-loaded nanoparticle suspension can be used for further studies or lyophilized for storage.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for the synthesis of poly(1,3,5-trimethyladamantyl methacrylate).
Caption: Flowchart for the characterization of the synthesized polymer.
Caption: Cellular uptake and drug release pathway for adamantane nanoparticles.[19][20][21][22][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. polymersource.ca [polymersource.ca]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. polymersource.ca [polymersource.ca]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Semantic Scholar [semanticscholar.org]
- 20. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wilhelm-lab.com [wilhelm-lab.com]
- 24. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trimethyladamantane
Welcome to the technical support center for the synthesis of 1,3,5-trimethyladamantane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this chemical synthesis. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts alkylation of adamantane.
Question 1: My reaction yielded a complex mixture of products with very low selectivity for this compound. What are the likely side reactions?
Answer: The synthesis of this compound via Friedel-Crafts alkylation is prone to several side reactions that can lead to a complex product mixture. The primary side reactions include:
-
Over-methylation: The introduction of methyl groups activates the adamantane cage, making it more susceptible to further alkylation. This results in the formation of tetramethyl-, pentamethyl-, and even more highly methylated adamantanes.
-
Isomerization: Under the acidic conditions of the Friedel-Crafts reaction, the adamantane cage can undergo rearrangement, leading to the formation of other trimethyladamantane isomers, such as 1,3,6-trimethyladamantane.
-
Disproportionation: Alkylated adamantanes can undergo intermolecular methyl group transfer, leading to a mixture of adamantanes with varying degrees of methylation.
-
Cleavage of Functional Groups: If you are starting with a substituted adamantane, the Lewis acid catalyst can sometimes cause cleavage of existing functional groups.
To minimize these side reactions, careful control of reaction conditions is crucial.
Question 2: How can I control the extent of methylation to favor the formation of the trimethyl derivative?
Answer: Controlling the degree of methylation is key to selectively obtaining this compound. The following parameters are critical:
-
Stoichiometry of Reagents: Carefully controlling the molar ratio of adamantane to the methylating agent and the Lewis acid catalyst is paramount. Using a significant excess of the methylating agent will drive the reaction towards exhaustive methylation of all bridgehead positions.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of less-substituted products. Monitoring the reaction progress by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to stop the reaction at the optimal time.
-
Choice of Methylating Agent and Catalyst: The reactivity of the methylating agent and the strength of the Lewis acid catalyst can influence the product distribution. Milder conditions may provide better selectivity. For instance, using a less reactive methylating agent or a weaker Lewis acid can help to control the reaction.
Question 3: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of this compound from a mixture of isomers and other alkylated adamantanes can be challenging due to their similar physical properties. The following methods, often used in combination, are recommended:
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.
-
Column Chromatography: Adsorption chromatography on silica gel or alumina can be used to separate the isomers. The choice of eluent is critical and may require some optimization. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, is typically used.
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples, preparative GC is a powerful technique, although it is generally limited to smaller scales.
The purity of the fractions should be monitored by analytical GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is adamantane itself. The synthesis involves the direct methylation of the adamantane core.
Q2: Which Lewis acids are commonly used as catalysts in this synthesis?
A2: Aluminum chloride (AlCl₃) is a very common and effective Lewis acid catalyst for the Friedel-Crafts alkylation of adamantane. Other Lewis acids, such as ferric chloride (FeCl₃) or boron trifluoride (BF₃), can also be used.
Q3: What are some common methylating agents for this reaction?
A3: Common methylating agents include methyl halides, such as methyl chloride (CH₃Cl) or methyl bromide (CH₃Br), and other reagents like tetramethylsilane (TMS).
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, and to assess the purity by observing the relative peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the substitution pattern on the adamantane cage.
-
Melting Point Analysis: For solid samples, a sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
The following table summarizes the potential product distribution in the methylation of adamantane under different conditions. Please note that these are representative examples, and actual results may vary depending on the specific experimental setup.
| Starting Material | Methylating Agent/Catalyst | Key Reaction Conditions | Major Product(s) | Common Side Products | Reference |
| Adamantane | CH₃Cl / AlCl₃ | Excess CH₃Cl, prolonged reaction time | 1,3,5,7-Tetramethyladamantane | This compound, other polymethylated adamantanes | [1] |
| Adamantane | Tetramethylsilane / AlCl₃ | Optimized stoichiometry | Exhaustive methylation of bridgehead positions | Isomers, cleavage products | [1] |
| Adamantane | CH₃I / AlCl₃ | Controlled stoichiometry, lower temperature | This compound | Mono-, di-, and tetramethylated adamantanes, isomers | General Friedel-Crafts Principles |
Experimental Protocols
Key Experiment: Friedel-Crafts Methylation of Adamantane
This protocol provides a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous conditions are necessary.
Materials:
-
Adamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane and anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred suspension.
-
From the dropping funnel, add methyl iodide dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by GC-MS.
-
Once the desired level of conversion is achieved, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound.
Visualizations
Logical Relationship of Side Reactions in Adamantane Methylation
Caption: A diagram illustrating the potential reaction pathways and common side reactions during the methylation of adamantane.
Troubleshooting Workflow for Low Yield of this compound
Caption: A workflow diagram to guide troubleshooting efforts when experiencing low yields of the desired this compound product.
References
Technical Support Center: Optimization of Friedel-Crafts Alkylation of Adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts alkylation of adamantane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Friedel-Crafts alkylation of adamantane, presented in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My Friedel-Crafts reaction with adamantane is resulting in a low yield or failing completely. What are the common causes?
A1: Low or no yield in the Friedel-Crafts adamantylation of arenes can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts, especially traditional ones like aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1]
-
Insufficient Catalyst: In some cases, particularly with less reactive aromatic compounds, a higher catalyst loading may be necessary to drive the reaction to completion.
-
Poor Quality Reagents: The purity of the adamantyl halide and the aromatic substrate is crucial for a successful reaction. Impurities can interfere with the catalyst and lead to side reactions.
Issue 2: Formation of Multiple Products (Polyalkylation)
Q2: I am observing the formation of di- or even tri-adamantylated products. How can I control the reaction to favor mono-alkylation?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation because the introduction of an alkyl group (like adamantyl) activates the aromatic ring, making the product more reactive than the starting material.[2] Here are some strategies to control polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By using the aromatic reactant in large excess, you increase the statistical probability of the adamantyl carbocation reacting with the starting material rather than the already alkylated product.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes help to improve selectivity for the mono-substituted product by reducing the overall reactivity of the system.
-
Choice of Catalyst: Milder Lewis acids, such as indium(III) salts (e.g., InBr₃ or InCl₃), can offer better control and reduce the extent of polyalkylation compared to stronger Lewis acids like AlCl₃.[4][5]
Issue 3: Poor Regioselectivity
Q3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Friedel-Crafts alkylation of substituted arenes is influenced by both steric and electronic factors. The bulky adamantyl group generally favors substitution at the less sterically hindered position.
-
Steric Hindrance: For toluene and other monosubstituted benzenes, the para-isomer is often the major product due to the large size of the adamantyl group, which disfavors attack at the more crowded ortho-positions.
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the isomer distribution. For instance, in some Friedel-Crafts reactions, polar solvents can favor the formation of the thermodynamically more stable isomer.
Frequently Asked Questions (FAQs)
Q1: Which adamantyl halide is the most reactive for Friedel-Crafts alkylation?
A1: The reactivity of 1-haloadamantanes in Friedel-Crafts alkylation follows the order of leaving group ability: 1-iodoadamantane > 1-bromoadamantane > 1-chloroadamantane. The weaker carbon-halogen bond in 1-iodoadamantane allows for easier formation of the adamantyl carbocation, leading to higher reactivity.
Q2: Can I perform Friedel-Crafts alkylation on an aromatic ring with an amine (-NH₂) or hydroxyl (-OH) group?
A2: No, aromatic compounds bearing amine or hydroxyl groups are generally not suitable for Friedel-Crafts reactions.[1] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, deactivating it and rendering the aromatic ring unreactive towards electrophilic substitution.[1]
Q3: What is the advantage of using a milder Lewis acid like InBr₃ over a traditional one like AlCl₃?
A3: Milder Lewis acids like indium(III) salts offer several advantages over traditional catalysts like aluminum chloride:
-
Reduced Side Reactions: They are less prone to causing side reactions such as polyalkylation and rearrangement.[4]
-
Moisture Tolerance: While anhydrous conditions are still recommended, some milder Lewis acids are more tolerant to trace amounts of moisture compared to AlCl₃.
-
Easier Handling: They are often less corrosive and easier to handle.[4]
-
Higher Yields in Some Cases: For certain substrates, milder catalysts can lead to higher yields of the desired product.[5]
Q4: Is it possible to achieve adamantylation of electron-deficient arenes?
A4: Friedel-Crafts alkylation is generally unsuccessful with strongly deactivated aromatic rings.[6] However, for moderately electron-deficient arenes, the reaction may proceed under more forcing conditions, such as higher temperatures and with a more reactive adamantylating agent and a strong Lewis acid. Alternative methods, such as those involving radical intermediates, may be more suitable for the functionalization of electron-deficient arenes.[6]
Data Presentation
Table 1: Comparison of Catalysts for the Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| InBr₃ | 5 | 1 | 25 | 91 | [4] |
| InCl₃ | 5 | 24 | 25 | 85 | [5] |
| AlBr₃ | 100 | 2 | 25 | low | [7] |
Table 2: Indium-Catalyzed Friedel-Crafts Alkylation of Various Aromatic Compounds with 1-Bromoadamantane
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [4] |
| Toluene | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 92 | [4] |
| Fluorobenzene | InCl₃ (5) | 1-Adamantyl-4-fluorobenzene | 88 | [5] |
| Chlorobenzene | InCl₃ (5) | 1-Adamantyl-4-chlorobenzene | 75 | [5] |
| Anisole | InBr₃ (5) | 1-Adamantyl-4-methoxybenzene | 95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Indium-Catalyzed Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane [4]
Materials:
-
Aromatic substrate (e.g., Benzene, Toluene)
-
1-Bromoadamantane
-
Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM.
-
Add 1-bromoadamantane (1.0 equivalent) to the flask.
-
Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times may vary from a few hours to 24 hours depending on the reactivity of the aromatic substrate.
-
Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure adamantylated arene.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Aluminum Chloride-Catalyzed Friedel-Crafts Alkylation of an Arene
Disclaimer: This is a general procedure and may require optimization for specific adamantane derivatives and aromatic substrates. Aluminum chloride is highly moisture-sensitive and reacts violently with water. This procedure must be carried out under strict anhydrous conditions in a well-ventilated fume hood.
Materials:
-
Anhydrous arene (e.g., Toluene)
-
1-Adamantyl bromide or chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM, optional solvent)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube under an inert atmosphere.
-
To the flask, add the anhydrous arene (a large excess is recommended to minimize polyalkylation) and anhydrous aluminum chloride (1.1 equivalents relative to the adamantyl halide). If necessary, use an anhydrous solvent like DCM.
-
Cool the stirred suspension in an ice bath to 0-5 °C.
-
Dissolve the 1-adamantyl halide (1.0 equivalent) in a small amount of the anhydrous arene or DCM and add it to the dropping funnel.
-
Add the adamantyl halide solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product by appropriate spectroscopic methods.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts adamantylation.
Caption: Pathways for Lewis acid catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. askthenerd.com [askthenerd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. para-Selective, Direct C(sp2)-H Alkylation of Electron-Deficient Arenes by the Electroreduction Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3,5-Trimethyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-trimethyladamantane to achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Lewis acid-catalyzed methylation of adamantane. This reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), and a methylating agent. One highly effective methylating agent is tetramethylsilane (TMS).[1] This approach allows for the exhaustive methylation of the bridgehead positions of the adamantane core.
Q2: What are the key factors influencing the yield of this compound?
A2: Several factors critically influence the final yield of this compound. These include the choice of Lewis acid, the methylating agent, the molar ratio of reactants, the solvent, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of side products.
Q3: What are the typical side products in this synthesis, and how can they be minimized?
A3: Common side products include a mixture of other methyladamantane isomers (e.g., 1-methyladamantane, 1,3-dimethyladamantane), as well as under-methylated and over-methylated adamantane derivatives. The formation of these byproducts is often a result of incomplete reaction or isomerization reactions. To minimize their formation, it is important to carefully control the reaction conditions, particularly the stoichiometry of the reactants and the reaction time, to favor the thermodynamically most stable 1,3,5-trimethylated product.
Q4: How can I purify the final product to obtain high-purity this compound?
A4: Purification of this compound from the reaction mixture can typically be achieved using column chromatography on silica gel. A non-polar eluent system, such as hexane or a gradient of ethyl acetate in hexane, is usually effective in separating the desired product from less methylated and other isomeric byproducts. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Inactive Lewis Acid: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous grade of the Lewis acid. |
| Insufficient Methylating Agent: The amount of methylating agent may be insufficient for complete methylation. | Increase the molar excess of the methylating agent (e.g., tetramethylsilane) relative to adamantane. | |
| Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Be cautious, as excessively high temperatures can lead to side reactions. | |
| Formation of a complex mixture of methylated adamantanes | Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of kinetically controlled, less stable isomers. This compound is the thermodynamically most stable trimethylated isomer. | To favor the thermodynamic product, use a higher reaction temperature and a longer reaction time to allow for isomerization to the most stable product.[3][4][5][6][7] |
| Incorrect Stoichiometry: An incorrect ratio of adamantane to Lewis acid and methylating agent can lead to incomplete methylation or side reactions. | Carefully control the stoichiometry of the reactants. An optimized ratio of substrate to Lewis acid and methylating agent is crucial.[1] | |
| Presence of unreacted adamantane | Incomplete Reaction: The reaction may not have proceeded to completion. | Increase the reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Poor Quality of Reagents: The starting materials may be of low purity. | Use high-purity adamantane, Lewis acid, and methylating agent. | |
| Difficulty in purifying the product | Similar Polarity of Isomers: The various methyladamantane isomers may have very similar polarities, making separation by column chromatography challenging. | Use a long chromatography column with a shallow solvent gradient to improve separation. Alternatively, consider preparative gas chromatography for small-scale purifications. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Lewis Acid-Catalyzed Methylation
This protocol is a general guideline based on the principles of Friedel-Crafts alkylation of adamantane.[8]
Materials:
-
Adamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Tetramethylsilane (TMS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add adamantane and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the stirred suspension.
-
Slowly add tetramethylsilane to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitoring by GC-MS is recommended to determine the optimal reaction time).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound. The data is illustrative and based on general principles of adamantane alkylation.[1]
| Parameter | Condition | Expected Yield of this compound | Rationale |
| Lewis Acid | Strong (e.g., AlCl₃) vs. Weak | Higher with strong Lewis acid | A strong Lewis acid is more effective at generating the adamantyl carbocation, which is a key intermediate in the reaction.[8] |
| Molar Ratio (Adamantane:AlCl₃:TMS) | Optimized (e.g., 1:3:6) | High | An excess of Lewis acid and methylating agent drives the reaction towards complete methylation of the bridgehead positions.[1] |
| Insufficient AlCl₃ or TMS | Low | Incomplete activation of adamantane and/or insufficient methyl groups will lead to under-methylated products. | |
| Solvent | Non-polar (e.g., Dichloromethane, Hexane) | Moderate to High | Non-polar solvents are generally suitable for Friedel-Crafts type reactions. |
| Polar (e.g., Nitromethane) | May vary | Polar solvents can sometimes enhance the rate of Friedel-Crafts reactions, but they can also complex with the Lewis acid, affecting its activity. | |
| Temperature | Low (e.g., 0 °C to RT) | Lower (Kinetic Control) | Favors the formation of less substituted, kinetically preferred isomers.[3][4][5][6][7] |
| High (e.g., Reflux) | Higher (Thermodynamic Control) | Provides the energy needed for isomerization to the more stable this compound.[3][4][5][6][7] | |
| Reaction Time | Short | Lower (Kinetic Control) | Insufficient time for the reaction to reach thermodynamic equilibrium.[4] |
| Long | Higher (Thermodynamic Control) | Allows for the isomerization of initially formed kinetic products to the more stable thermodynamic product.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thecatalyst.org [thecatalyst.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. youtube.com [youtube.com]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of Trimethyladamantane Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of trimethyladamantane isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of trimethyladamantane isomers challenging?
A1: The primary challenge in separating trimethyladamantane isomers lies in their structural similarity. Isomers are compounds that share the same molecular formula (C₁₃H₂₂) and molecular weight (approx. 178.31 g/mol ), but differ in the arrangement of their methyl groups on the adamantane cage.[1][2] This results in very similar physicochemical properties, such as boiling points and polarities, making their separation by standard chromatographic techniques difficult.[2][3][4] Achieving separation requires high-efficiency techniques that can exploit subtle differences in their molecular shape and interactions with the stationary phase.[5]
Q2: What are the recommended analytical techniques for separating trimethyladamantane isomers?
A2: Gas chromatography (GC) is the most promising and widely used method for the analysis of volatile, nonpolar compounds like trimethyladamantane isomers.[5] The high efficiency of capillary columns is essential for resolving these closely related structures.[5] High-performance liquid chromatography (HPLC) can also be explored, particularly with specialized stationary phases that offer shape selectivity, though GC is generally the preferred starting point.[6][7]
Q3: How do I select an appropriate GC column for this separation?
A3: For separating nonpolar positional isomers like trimethyladamantanes, the choice of the stationary phase is critical. A nonpolar stationary phase, such as one coated with Apolan or HP-5MS (5% Phenyl Methyl Siloxane), is often a good starting point as it separates compounds primarily based on boiling point differences and subtle molecular shape interactions.[5][8] For particularly difficult separations, liquid crystalline stationary phases can offer superior selectivity for isomers.[5]
Q4: Can mass spectrometry (MS) help in distinguishing the isomers?
A4: While mass spectrometry is excellent for identification, the electron ionization (EI) mass spectra of isomers can be very similar, making it difficult to distinguish them based on fragmentation patterns alone.[5] Therefore, chromatographic separation prior to MS detection (GC-MS) is essential. The retention index from the GC separation, combined with the mass spectrum, provides a more confident identification.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomer peaks | Inadequate Column Resolution: The stationary phase may not be selective enough for the isomers. | • Switch to a column with a different stationary phase (e.g., a liquid crystalline phase for enhanced shape selectivity).[5]• Use a longer column or a column with a smaller internal diameter to increase theoretical plates and efficiency.[5] |
| Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high. | • Decrease the temperature ramp rate (e.g., from 6°C/min to 2-3°C/min) to increase the interaction time with the stationary phase.• Lower the initial oven temperature to improve the separation of more volatile isomers.[9] | |
| Peak Tailing or Asymmetry | Active Sites in the System: Active sites in the injector liner, column, or detector can cause unwanted interactions. | • Use a deactivated injector liner.• Condition the column according to the manufacturer's instructions.• Ensure all connections are clean and properly made. |
| Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape. | • Dilute the sample.• Use a higher split ratio for the injection.[9] | |
| Inconsistent Retention Times | Fluctuations in Flow Rate or Temperature: Unstable carrier gas flow or oven temperature will cause retention times to shift. | • Check the gas supply and regulators for consistent pressure.• Use a thermostatically controlled column oven and allow it to fully equilibrate before starting a run.[10]• Verify the GC's temperature and flow control systems are functioning correctly. |
| Ghost Peaks or Baseline Noise | Contamination: Contamination can originate from the sample, solvent, carrier gas, or septum bleed. | • Run a blank solvent injection to identify the source of contamination.• Use high-purity solvents and gases.• Replace the injector septum regularly. |
Experimental Protocols & Data
Physical Properties of Trimethyladamantane Isomers
The following table summarizes key properties for two common trimethyladamantane isomers.
| Property | 1,3,5-Trimethyladamantane | 1,3,6-Trimethyladamantane |
| CAS Number | 707-35-7[11] | 24139-37-5[8] |
| Molecular Formula | C₁₃H₂₂[11] | C₁₃H₂₂[8] |
| Molecular Weight | 178.31 g/mol [11] | 178.3138 g/mol [8] |
| Appearance | Clear, colorless oil[12][13] | Data not available |
| Boiling Point | 88.0-89.5 °C (at 19 Torr)[14] | Data not available |
| Solubility | Soluble in chloroform and methanol.[12][14] | Data not available |
Detailed Protocol: Gas Chromatography (GC) Method
This protocol is based on established parameters for the analysis of 1,3,6-Trimethyladamantane and serves as an excellent starting point for method development for isomer mixtures.[8]
Objective: To separate and identify trimethyladamantane isomers using capillary gas chromatography.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler for precise injection.
Chromatographic Conditions:
| Parameter | Value | Reference |
| Column Type | Capillary | [8] |
| Stationary Phase | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) | [8] |
| Column Length | 30 m | [8] |
| Column Diameter | 0.25 mm | [8] |
| Phase Thickness | 0.25 µm | [8] |
| Carrier Gas | Helium or Hydrogen | [9] |
| Injection Mode | Split (e.g., 50:1 ratio) | [9] |
| Injector Temperature | 250 °C | [9] |
| Oven Program | ||
| - Initial Temperature | 50 °C | [8] |
| - Initial Hold Time | 2 min | [8] |
| - Ramp Rate | 6 °C/min | [8] |
| - Final Temperature | 300 °C | [8] |
| Detector Temperature | 300 °C (for FID) |
Procedure:
-
Sample Preparation: Dissolve the trimethyladamantane isomer mixture in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 100 µg/mL.
-
Instrument Setup: Set up the GC system according to the conditions listed in the table above. Allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and/or mass spectra for the duration of the run.
-
Analysis: Identify isomers based on their retention times relative to standards. If using MS, confirm identity by comparing mass spectra with library data.
Visualizations
Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust method for separating trimethyladamantane isomers.
Caption: A general workflow for GC method development for isomer separation.
Troubleshooting Logic for Poor Peak Resolution
This diagram outlines the decision-making process when encountering poor separation between isomer peaks.
Caption: A troubleshooting flowchart for addressing poor peak resolution issues.
References
- 1. 1,3,6-Trimethyladamantane [webbook.nist.gov]
- 2. biocompare.com [biocompare.com]
- 3. New strategy to enhance control over separation of chemical isomers [tifrh.res.in]
- 4. nationalacademies.org [nationalacademies.org]
- 5. vurup.sk [vurup.sk]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. 1,3,6-Trimethyladamantane [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 707-35-7|this compound|BLD Pharm [bldpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound CAS#: 707-35-7 [m.chemicalbook.com]
Preventing over-alkylation in adamantane synthesis
Welcome to the technical support center for adamantane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of adamantane, with a specific focus on preventing over-alkylation and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing adamantane?
A1: The most widely used and practical laboratory method for synthesizing adamantane is the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[1][2] This process has been refined over time to produce yields ranging from 30-40% up to 65% under optimized conditions.[2][3]
Q2: What is "over-alkylation" in the context of adamantane synthesis?
A2: In the context of adamantane synthesis from tetrahydrodicyclopentadiene, "over-alkylation" does not refer to the addition of multiple alkyl groups to a pre-existing adamantane molecule. Instead, it more accurately describes the formation of higher-order diamondoids, such as diamantane (C₁₄H₂₀) and triamantane (C₁₈H₂₄), through the conjoining of adamantane cages.[2] It can also refer to the formation of other high molecular weight, non-distillable residues.[1]
Q3: What causes the formation of higher diamondoids and other byproducts?
A3: The formation of byproducts, including higher diamondoids and polymeric tars, is generally promoted by the severity of the reaction conditions.[1] Factors that can contribute to byproduct formation include:
-
High temperatures: Excessively high temperatures can lead to product decomposition and the formation of non-distillable residues.[4]
-
Prolonged reaction times: While sufficient time is needed for the rearrangement to adamantane, overly long reaction times can increase the likelihood of side reactions.
-
Highly active catalysts: Very strong Lewis acids or high catalyst concentrations can promote undesired side reactions.
Q4: What are the key parameters to control for a successful adamantane synthesis?
A4: To maximize the yield of adamantane and minimize byproduct formation, it is crucial to carefully control the following parameters:
-
Purity of starting material: Using high-purity tetrahydrodicyclopentadiene is essential to prevent side reactions.[5]
-
Choice of Lewis acid catalyst: Aluminum chloride (AlCl₃) is a commonly used and effective catalyst.[2]
-
Reaction temperature: Maintaining the optimal temperature range is critical for balancing the reaction rate and product stability.[4][5]
-
Reaction time: The reaction should be allowed to proceed to completion, but extended reaction times should be avoided.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the adamantane synthesis can be monitored using analytical techniques such as gas chromatography (GC) or gas-liquid chromatography (GLC).[4][5] This allows for the tracking of the disappearance of the starting material and the formation of the adamantane product, helping to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Adamantane | 1. Incomplete reaction: The reaction may not have been allowed to run to completion. 2. Suboptimal temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition.[4] 3. Impure starting materials: Impurities in the tetrahydrodicyclopentadiene can lead to side reactions.[5] 4. Inactive catalyst: The Lewis acid catalyst may have been deactivated by moisture. | 1. Monitor the reaction by GC or GLC to ensure the starting material is consumed.[4][5] 2. Carefully control the reaction temperature within the optimal range (typically 150-180°C for AlCl₃).[1] 3. Purify the dicyclopentadiene before hydrogenation.[1] 4. Use anhydrous aluminum chloride and ensure all glassware is thoroughly dried. |
| Excessive Formation of Byproducts (tar, higher diamondoids) | 1. Reaction temperature is too high: Overheating can promote side reactions and decomposition.[4] 2. Prolonged reaction time: Leaving the reaction to run for an extended period can lead to the formation of more complex products. 3. High catalyst concentration: An excess of Lewis acid can increase the rate of side reactions. | 1. Maintain a consistent and optimal reaction temperature. Use a heating mantle with a temperature controller.[4] 2. Monitor the reaction progress and stop it once the maximum yield of adamantane is reached. 3. Use the recommended stoichiometric amount of the Lewis acid catalyst. |
| Difficulty in Product Isolation and Purification | 1. Formation of a complex mixture of byproducts: This can make the separation of adamantane challenging. 2. Incomplete removal of the catalyst: Residual Lewis acid can interfere with purification. | 1. Optimize reaction conditions to minimize byproduct formation. 2. Follow the workup procedure carefully to quench and remove the catalyst completely before attempting purification. |
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Adamantane Yield
| Lewis Acid Catalyst | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | endo-Tetrahydrodicyclopentadiene | 150-180 | 8-12 | 30-40[2] |
| AlCl₃ (with co-catalyst) | endo-Tetrahydrodicyclopentadiene | Not Specified | Not Specified | 65.64[3] |
| Boron trifluoride-hydrogen fluoride | endo-Tetrahydrodicyclopentadiene | Under Pressure | Not Specified | up to 30[1] |
| Superacid | Dicyclopentadiene | Not Specified | Not Specified | up to 98[2] |
Table 2: Influence of Reaction Conditions on Adamantane Synthesis using AlCl₃
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | Too low | Incomplete reaction, low yield[4] | A gradual increase in temperature may be beneficial.[4] |
| Optimal (150-180°C) | Balances reaction rate and product stability. | Vigorous stirring is important. | |
| Too high | Decomposition of product, formation of non-distillable residues.[4] | Can lead to a significant decrease in yield and purity. | |
| Reaction Time | Too short | Incomplete conversion of starting material. | Monitor by GC or GLC to determine the optimal time.[5] |
| Optimal (e.g., 8-12 h) | Maximizes adamantane formation. | Varies with scale and specific conditions. | |
| Too long | Increased formation of byproducts and higher diamondoids. | Can complicate purification. |
Experimental Protocols
Detailed Methodology for Adamantane Synthesis from endo-Tetrahydrodicyclopentadiene
This protocol is adapted from a procedure in Organic Syntheses.[1]
A. Preparation of endo-Tetrahydrodicyclopentadiene
-
In a Parr apparatus, hydrogenate a solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide at 50 p.s.i. hydrogen pressure.
-
The reaction is exothermic and typically takes 4-6 hours for the uptake of 2 mole equivalents of hydrogen.
-
Remove the catalyst by suction filtration.
-
Distill the filtrate at atmospheric pressure through a 30-cm Vigreux column to remove the ether.
-
Continue the distillation, collecting the endo-tetrahydrodicyclopentadiene at a boiling point of 191–193°C. The yield is typically 96.5–98.4%.
B. Synthesis of Adamantane
-
Place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar in a 500-ml Erlenmeyer flask fitted with an air condenser.
-
Add 40 g of anhydrous aluminum chloride through the opening of the condenser.
-
Heat the reaction mixture to 150–180°C with simultaneous stirring using a combination magnetic stirrer-hot plate.
-
Periodically push any sublimed aluminum chloride back down into the reaction mixture.
-
After heating for 8–12 hours, remove the flask from the heat and allow it to cool.
-
Carefully add 200 ml of petroleum ether (b.p. 30–60°) to the reaction mixture and decant the solution into a separate beaker. Repeat this process to extract all the product.
-
Warm the petroleum ether suspension to dissolve all the adamantane.
-
Decolorize the solution by adding 10 g of chromatography-grade alumina, filter the hot solution, and wash the alumina and beaker with solvent.
-
Concentrate the filtrate to about 200 ml by distillation and then cool in a Dry Ice-acetone bath to crystallize the adamantane.
-
Collect the solid adamantane by suction filtration. The typical yield is 27–30 g.
Mandatory Visualization
References
Troubleshooting low yield in adamantane functionalization
Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of adamantane derivatives, with a primary focus on addressing low reaction yields.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Question 1: My adamantane functionalization reaction has a very low yield. What are the primary factors I should investigate first?
Answer: Low yields in adamantane functionalization often stem from the molecule's high stability and strong C-H bonds (tertiary C-H bond dissociation energy is ~99 kcal/mol, and secondary is ~96 kcal/mol).[1][2][3] Here is a systematic approach to troubleshooting:
-
Reaction Conditions: Are your catalyst, solvent, temperature, and reaction time optimized? Adamantane reactions are highly sensitive to these parameters.
-
Atmospheric Control: Have you excluded moisture and oxygen? Many functionalization reactions, especially those involving organometallics or radical intermediates, require an inert atmosphere (e.g., nitrogen or argon).[4] Water can deactivate catalysts and reagents.[4]
-
Reagent Purity: Are your starting adamantane, reagents, and solvents pure and anhydrous? Impurities can interfere with the reaction and lead to side products.
-
Catalyst System: Is the chosen catalyst system appropriate for targeting the strong C-H bonds of adamantane? Highly reactive intermediates are often required.[1][2] For instance, modern photocatalytic methods using an iridium-based photocatalyst in conjunction with a hydrogen atom transfer (HAT) co-catalyst have shown great success.[5][6]
Caption: Initial troubleshooting workflow for low yield adamantane reactions.
Question 2: I am observing poor selectivity between the tertiary (bridgehead) and secondary positions of the adamantane core. How can I improve this?
Answer: Achieving high selectivity is a common challenge.[1][3] The small difference in bond dissociation energy between the tertiary (3°) and secondary (2°) C-H bonds makes selective functionalization difficult.
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Catalyst Choice is Crucial: Traditional radical reactions often yield mixtures.[3] Modern catalyst systems have been designed for high selectivity. For example, dual catalyst systems involving photoredox and hydrogen atom transfer (HAT) catalysis can exhibit excellent chemoselectivity for the strong 3° C–H bonds.[5][6][7] A quinuclidinol-derived HAT co-catalyst, for instance, has been shown to provide high regioselectivity for the tertiary position.[1]
-
Steric Hindrance: The choice of functional group and reagents can influence selectivity based on steric hindrance. Bulky reagents may preferentially react at the more accessible tertiary positions.
-
Solvent Effects: The reaction solvent can influence the reactivity and selectivity of the catalytic species. Experimenting with different solvents may be beneficial.
Caption: Simplified pathway for selective C1-alkylation via dual catalysis.
Question 3: My reaction appears to stall, and I'm left with a significant amount of unreacted starting material. What could be the issue?
Answer: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities, reaction with the solvent, or inherent instability under the reaction conditions (e.g., prolonged exposure to light in photocatalysis).
-
Insufficient Reaction Time: While some reactions are fast, adamantane functionalizations can be slow due to the high bond energies. Ensure the reaction is running for the recommended duration.[4]
-
Product Inhibition: The newly formed functionalized adamantane derivative might be inhibiting the catalyst, effectively stopping the reaction. This is more common in metal-catalyzed reactions.
-
Reagent Stoichiometry: An incorrect ratio of reactants or a limiting reagent being fully consumed will halt the reaction. Double-check all measurements. In many protocols, adamantane is used in excess to favor the mono-functionalized product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for setting up an adamantane functionalization reaction?
A1:
-
Glassware: Always use flame-dried or oven-dried glassware to eliminate any traces of water.[4]
-
Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon, especially when using sensitive catalysts or reagents.[4]
-
Solvents: Use anhydrous solvents. If not purchased anhydrous, they should be appropriately dried before use.
-
Purity: Use high-purity adamantane and reagents. If necessary, purify adamantane by recrystallization or sublimation.[4]
Q2: How do I choose the right catalyst system for my desired functionalization?
A2: The choice depends heavily on the desired transformation (e.g., alkylation, amination, hydroxylation) and required selectivity.
-
For high 3° selectivity in C-C bond formation: Photocatalytic systems using an Iridium complex with a quinuclidine-based HAT catalyst are highly effective.[5][6]
-
For carbonylation reactions: Nickel or Palladium catalysts can be used to insert a CO group, though yields can sometimes be modest.[1]
-
For hydroxylation: Biocatalytic methods using cytochrome P450 enzymes can provide high regioselectivity, though yields can be low to moderate.[3]
Q3: My adamantane derivative is difficult to purify. What methods are recommended?
A3: Adamantane derivatives are typically nonpolar and hydrophobic.[8]
-
Column Chromatography: This is a common method, typically using silica gel with nonpolar eluents like hexane and ethyl acetate mixtures.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be very effective for achieving high purity.
-
Sublimation: For volatile derivatives, sublimation under high vacuum can be an excellent purification technique, especially for removing non-volatile impurities.[8]
Data Presentation: Catalyst System Optimization
The following table summarizes data from optimization studies for the photocatalytic alkylation of adamantane, demonstrating how different components affect the reaction outcome.
| Entry | Photocatalyst (Ir) | HAT Co-Catalyst | Yield (%)[5][6][7] | Selectivity (3° vs 2°)[5][6][7] |
| 1 | Ir-1 | Q-1 | 72 | >20:1 |
| 2 | Ir-1 | Q-2 | 33 | >20:1 |
| 3 | Ir-1 | Q-3 | 16 | >20:1 |
| 4 | Ir-2 | Q-1 | 66 | >20:1 |
| 5 | Ir-2 | Q-3 | 89 (for Dehydroalanine) | >20:1 |
| 6 | None | Q-1 | <5 | - |
| 7 | Ir-1 | None | <5 | - |
-
Ir-1: Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6
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Ir-2: Iridium complex with different ligands
-
Q-1, Q-2, Q-3: Quinuclidinol-derived HAT catalysts with different substituents.
This data highlights the synergistic effect between the photocatalyst and the HAT co-catalyst and shows that small structural changes in the co-catalyst (Q-1 vs. Q-2 vs. Q-3) can have a dramatic impact on the reaction yield.
Experimental Protocols
General Protocol for Photocatalytic C-H Alkylation of Adamantane
This protocol is a generalized procedure based on successful methods reported for the selective C1-alkylation of adamantane.[5][6]
Materials:
-
Adamantane (1.5 - 3 equivalents)
-
Alkene (Michael acceptor, 1 equivalent)
-
Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6, 1-2 mol%)
-
HAT co-catalyst (e.g., a quinuclidinol derivative, 10-20 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Flame-dried reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 456 nm)
Procedure:
-
Preparation: In a controlled atmosphere glovebox or under a stream of inert gas, add adamantane, the iridium photocatalyst, and the HAT co-catalyst to the flame-dried reaction vial.
-
Reagent Addition: Add the anhydrous solvent, followed by the alkene substrate via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to several freeze-pump-thaw cycles or sparge with argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Setup: Seal the vial tightly. Place the vial on a magnetic stirrer and position it approximately 2-5 cm from the blue LED light source. Use a fan to maintain the reaction temperature near room temperature.
-
Irradiation: Begin stirring and turn on the blue LEDs. Allow the reaction to proceed for 8-48 hours. Monitor the reaction progress by TLC or GC-MS if possible.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired functionalized adamantane product.
Caption: Experimental workflow for photocatalytic C-H alkylation.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Improving the regioselectivity of adamantane substitution reactions
Welcome to the technical support center for improving the regioselectivity of adamantane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in adamantane substitution reactions challenging?
A1: The primary challenge lies in the inherent structure of adamantane. It possesses two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). Both bond types have high dissociation energies (BDEs), approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary C-H bonds.[1][2][3] This small difference in energy makes it difficult to selectively functionalize one position over the other, often leading to mixtures of 1-substituted and 2-substituted adamantane derivatives.[1][3]
Q2: What are the main strategies to control regioselectivity in adamantane functionalization?
A2: Several strategies have been developed to control regioselectivity, including:
-
Radical-based functionalization: Utilizing radical intermediates which can exhibit preferential reactivity towards either the tertiary or secondary positions depending on the reaction conditions and the nature of the radical species.[1][4]
-
Biocatalytic methods: Employing enzymes, such as cytochrome P450, which can offer high regioselectivity due to the specific binding of the adamantane substrate within the enzyme's active site.[2][3] These methods are advantageous for their mild reaction conditions and environmental friendliness.[2][3]
-
Catalyst-controlled C-H functionalization: Using transition metal catalysts or photoredox catalysis to direct the substitution to a specific position.[5][6][7][8] The choice of catalyst and ligands can significantly influence the regioselectivity.[9]
-
Directed C-H functionalization: Installing a directing group on the adamantane scaffold to guide the reaction to a specific C-H bond.[4]
Q3: How can I favor substitution at the tertiary (bridgehead) position of adamantane?
A3: Favoring substitution at the tertiary position is often the thermodynamically preferred outcome due to the slightly lower C-H bond dissociation energy compared to the secondary positions. Many radical-based reactions and electrophilic substitutions tend to favor the bridgehead position. For instance, bromination of adamantane can be highly selective for the 1-position under certain conditions.[1] Additionally, biocatalytic methods using specific enzymes can exhibit high selectivity for the tertiary C-H bonds.[2][3]
Q4: What methods are available for achieving substitution at the secondary position of adamantane?
A4: Achieving selective substitution at the secondary (methylene) position is generally more challenging. However, specific synthetic strategies can be employed. One approach involves the construction of the adamantane skeleton from bicyclic precursors, which allows for the introduction of substituents at the 2-position.[10] Some catalytic systems can also be tuned to favor the secondary position, although this is less common.
Troubleshooting Guides
Problem 1: Low regioselectivity with a mixture of 1- and 2-substituted products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst System: The catalyst used may not have a strong directing effect. | Screen Different Catalysts: Experiment with a range of catalysts known to influence regioselectivity, such as those based on transition metals (Pd, Ru, etc.) or photoredox catalysts.[5][6][7][8][11] | Improved ratio of the desired regioisomer. |
| Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact selectivity. | Optimize Reaction Parameters: Systematically vary the temperature, solvent polarity, and reaction time. For example, lower temperatures may favor the kinetically controlled product. | Enhanced regioselectivity by favoring one reaction pathway over another. |
| Radical Reaction Pathway: The reaction may proceed through a non-selective radical intermediate. | Consider a Biocatalytic Approach: If compatible with the substrate, explore enzymatic hydroxylation which often provides high regioselectivity for the tertiary position.[2][3] | Significantly higher yields of the 1-substituted product. |
| Steric Hindrance: The substrate or reagents may have steric factors that disfavor selective substitution. | Modify Substrate or Reagents: If possible, introduce or modify functional groups on the adamantane core or the reacting partner to sterically favor the desired position. | Increased formation of the sterically less hindered product. |
Problem 2: Poor yield of the desired adamantane derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of C-H Bonds: The high bond dissociation energy of adamantane's C-H bonds can lead to low conversion. | Increase Catalyst Loading or Use a More Active Catalyst: A higher concentration of the catalyst or a more reactive catalyst system might be necessary to overcome the activation energy barrier.[7] | Improved conversion of the starting material and higher product yield. |
| Decomposition of Reactants or Products: The reaction conditions may be too harsh, leading to degradation. | Employ Milder Reaction Conditions: Explore biocatalytic methods or photoredox catalysis that operate under milder temperature and pH conditions.[2][3][5][6][7][8] | Reduced side product formation and increased yield of the desired compound. |
| Inefficient Reagent Stoichiometry: The ratio of adamantane to the substituting reagent may not be optimal. | Optimize Reagent Ratios: Perform a series of experiments with varying stoichiometry to find the optimal balance for maximizing the yield of the desired product. | Higher conversion and yield of the target molecule. |
Data Presentation
Table 1: Comparison of Regioselectivity in Adamantane Functionalization Methods
| Method | Catalyst/Reagent | Target Position | Regiomeric Ratio (tertiary:secondary) | Yield | Reference |
| Radical Carbonylation | DTBP, CO, Benzyl alcohol | Tertiary/Secondary | 2:1 | 77% | [1] |
| Photochemical Alkylation | Benzophenone, Acrylonitrile | Tertiary/Secondary | 6:1 | 50% | [1] |
| Photocatalytic Alkylation | Quinuclidine-based catalyst | Tertiary | >20:1 | 70% | [1] |
| Biocatalytic Hydroxylation | Cytochrome P450 | Tertiary | Up to 48:1 | Moderate | [2] |
| Biotransformation | Streptomyces sp. SA8 | Tertiary | High | 69% conversion | [2][3] |
| Ferrate(VI) Hydroxylation | Diprotonated ferrate | Tertiary/Secondary | 9.3:1 (calculated) | N/A | [12] |
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane
This protocol is based on the method described for the direct functionalization of diamondoids using photoredox and H-atom transfer catalysis.[5][6][7][8]
Materials:
-
Adamantane
-
Alkene (e.g., phenyl vinyl sulfone)
-
Photoredox catalyst (e.g., an iridium-based photosensitizer)
-
H-atom transfer catalyst (e.g., a quinuclidine derivative)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Blue LED light source
Procedure:
-
In an oven-dried reaction vessel, combine adamantane, the alkene, the photoredox catalyst, and the H-atom transfer catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a blue LED light source.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, quench the reaction and purify the product using column chromatography.
Protocol 2: Biocatalytic Hydroxylation of Adamantane
This protocol is a generalized procedure based on the principles of microbial transformation of adamantane.[2][3]
Materials:
-
Adamantane
-
Microorganism culture (e.g., Pseudomonas or Streptomyces strain)
-
Appropriate growth medium
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a sterile culture of the selected microorganism in the appropriate growth medium.
-
Incubate the culture in an incubator shaker until it reaches the desired growth phase.
-
Add adamantane (dissolved in a minimal amount of a water-miscible solvent if necessary) to the culture.
-
Continue the incubation under controlled conditions (temperature, shaking speed) for a specified period (e.g., 24-72 hours).
-
After the biotransformation, extract the entire culture broth with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the hydroxylated adamantane derivatives using chromatographic techniques.
Visualizations
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,5-Trimethyladamantane Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of 1,3,5-trimethyladamantane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a saturated tetracyclic hydrocarbon with a rigid, cage-like structure.[1] Its unique molecular architecture contributes to its high thermal and chemical stability. Understanding its stability is crucial for applications in drug development, materials science, and as a fine chemical intermediate, as degradation can lead to loss of efficacy, formation of impurities, and altered material properties.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of related adamantane derivatives and general principles of hydrocarbon degradation, the primary degradation pathways for this compound are expected to be:
-
Thermal Degradation: At elevated temperatures, the adamantane cage can undergo fragmentation, primarily through C-C bond cleavage.[3]
-
Oxidative Degradation: In the presence of oxidizing agents, oxidation can occur at the tertiary carbons of the adamantane cage, potentially leading to the formation of hydroxylated derivatives.
-
Biodegradation: Certain microorganisms, such as strains of Pseudomonas, have been shown to degrade this compound.[4]
Q3: Is this compound susceptible to hydrolytic or photolytic degradation?
A3: As a saturated hydrocarbon, this compound is generally resistant to hydrolysis under typical acidic and basic conditions due to the absence of hydrolyzable functional groups. While direct photolytic degradation of the core adamantane structure is not a primary pathway, the presence of any photosensitive impurities or formulation components could lead to indirect degradation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a well-sealed container in a dry place at room temperature.[4] For analytical standards, storage at 2-8°C is also recommended.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing and analysis of this compound.
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the GC inlet or column. 2. Contamination of the liner or column. 3. Improper column installation. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Perform regular inlet maintenance, including replacing the liner and septum. Trim the first few centimeters of the column. 3. Ensure the column is cut squarely and installed at the correct depth in the inlet and detector. |
| Poor Peak Shape (Fronting or Splitting) | 1. Sample overload. 2. Inappropriate injection temperature or solvent. | 1. Dilute the sample or reduce the injection volume. 2. Optimize the injection port temperature. Ensure the solvent is compatible with the stationary phase. |
| Inconsistent Retention Times | 1. Leaks in the carrier gas flow path. 2. Fluctuations in oven temperature or carrier gas flow rate. | 1. Perform a leak check of the GC system. 2. Verify the stability of the oven temperature and carrier gas flow. |
| Ghost Peaks | 1. Contamination from previous injections (carryover). 2. Septum bleed. | 1. Run a blank solvent injection to check for carryover. Clean the syringe and inlet if necessary. 2. Use high-quality, low-bleed septa. |
Forced Degradation Study Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No or Minimal Degradation Observed | 1. Insufficiently harsh stress conditions. 2. High intrinsic stability of this compound. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure. 2. Acknowledge the high stability and document the conditions under which no significant degradation was observed. |
| Complete or Excessive Degradation | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 5-20%.[5] |
| Inconsistent Degradation Results | 1. Poor control over experimental parameters (temperature, concentration). 2. Sample heterogeneity. | 1. Ensure precise control and monitoring of all experimental conditions. 2. Ensure the sample is homogeneous before subjecting it to stress conditions. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Adamantane Derivatives
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation of this compound | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 60°C for up to 7 days | Low to negligible | None expected |
| Base Hydrolysis | 1 M NaOH | 60°C for up to 7 days | Low to negligible | None expected |
| Oxidation | 3% H₂O₂ | Room temperature for up to 7 days | Low to moderate | Hydroxylated adamantane derivatives |
| Thermal | Dry Heat | 80°C and above | Moderate to high (at very high temperatures) | Methane, hydrogen, lower molecular weight hydrocarbons, and aromatic compounds (e.g., toluene, xylene)[3] |
| Photostability | ICH Q1B Option 1 or 2 | ≥ 1.2 million lux hours and ≥ 200 W h/m² | Low to negligible (for the pure compound) | None expected |
Table 2: Biodegradation of this compound
| Microorganism | Conditions | Degradation Rate | Reference |
| Mycobacterium sp. AGS10 | Acidic pH (2.5) in a gas condensate mixture | 99% degradation over 60 days | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
Vials, heating block/oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours, and 7 days), neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Transfer the solid this compound to a vial and place it in an oven at 80°C. At specified time points, dissolve a known amount of the solid in a suitable solvent for analysis.
-
Photostability: Expose the solid this compound and a solution in a photochemically inert, transparent container to light conditions as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate, identify, and quantify this compound and its potential degradation products.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
GC Conditions (Example):
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Data Analysis: Identify this compound and its degradation products by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify the compounds using a suitable internal or external standard method.
Signaling Pathways and Experimental Workflows
Caption: Forced degradation workflow for this compound.
Caption: Postulated thermal degradation pathway of this compound.
Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Hydrocarbon Degradation- type of hydrocarbon Degradation | PDF [slideshare.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Residue Removal from 1,3,5-Trimethyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with removing catalyst residues, particularly aluminum-based catalysts like AlCl₃, from 1,3,5-trimethyladamantane following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common catalyst residues found in this compound synthesis?
A1: The most common catalyst used for the synthesis of this compound via Friedel-Crafts alkylation is aluminum chloride (AlCl₃). Therefore, the primary residues are aluminum-based, including unreacted AlCl₃ and its hydrated forms (aluminum hydroxides) that are generated during the work-up process.
Q2: Why is it crucial to remove catalyst residues from the final product?
A2: Catalyst residues, especially those containing metals, can interfere with subsequent reactions, affect the product's stability and purity, and are often cytotoxic, which is a major concern for pharmaceutical applications. For instance, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent limits on residual metals in drug products.[1]
Q3: What is the general strategy for removing AlCl₃ residues?
A3: The standard approach involves quenching the reaction mixture to deactivate the catalyst, followed by an aqueous work-up to separate the water-soluble aluminum salts from the organic product. This typically includes acidic or basic washes, extraction with an organic solvent, and drying of the organic phase.
Q4: Can residual aluminum affect the analytical characterization of this compound?
A4: Yes, residual aluminum salts can interfere with certain analytical techniques. For example, in mass spectrometry, they might form adducts with the target molecule, complicating spectral interpretation. In NMR, paramagnetic aluminum species could potentially cause line broadening.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of catalyst residues, presented in a question-and-answer format.
Issue 1: Persistent Emulsion During Aqueous Work-up
Q: I am observing a persistent emulsion at the aqueous-organic interface during the extraction process, making phase separation difficult. What can I do?
A: Emulsion formation is a common problem in the work-up of Friedel-Crafts reactions, often caused by finely dispersed aluminum salts or amphiphilic byproducts.[2] Here are several techniques to address this issue:
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"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.[2]
-
Filtration: For emulsions stabilized by solid particles, filtering the entire mixture through a pad of celite or another filter aid can be effective.[2]
-
Solvent Addition: Adding a small amount of the organic extraction solvent can sometimes break the emulsion by diluting the organic phase.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[2]
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer with a dilute acid or base can sometimes destabilize the emulsion.[2]
Issue 2: Incomplete Removal of Aluminum Residues
Q: After a standard work-up, I still detect aluminum in my this compound sample. How can I improve the removal process?
A: Incomplete removal of aluminum residues can be due to inefficient quenching or washing. Consider the following optimization steps:
-
Acidic Wash: A wash with a dilute acid, such as 1M HCl, can help to dissolve aluminum hydroxide precipitates and facilitate their transfer into the aqueous phase.[3]
-
Complexation: Adding a chelating agent like potassium fluoride (KF) during an aqueous wash can form insoluble aluminum fluoride salts that can be filtered off.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume for more efficient product recovery and residue removal.
-
Adsorbent Treatment: Passing a solution of the product through a plug of silica gel or alumina can help adsorb remaining polar impurities, including aluminum compounds.
Issue 3: Low Product Yield After Work-up
Q: My product yield is significantly lower after the catalyst removal process. What are the potential causes and solutions?
A: Low product yield can result from several factors during the work-up. Here are some common causes and troubleshooting tips:
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Product Precipitation: If the product precipitates with the aluminum salts during quenching, ensure that the pH of the aqueous phase is appropriate to keep your product in the organic layer.
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Incomplete Extraction: this compound is non-polar. Ensure you are using a suitable non-polar organic solvent for extraction (e.g., hexane, heptane, or diethyl ether).
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Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of stable emulsions and product loss at the interface.[2] Gentle inversions are often sufficient.
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Premature Product Crystallization: If the product is a solid, it might crystallize during the work-up. Ensure the concentration of the product in the organic solvent remains below its solubility limit at the working temperature.
Data Presentation
Table 1: Troubleshooting Summary for Catalyst Residue Removal
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Persistent Emulsion | Finely dispersed aluminum salts, surfactant-like byproducts | Add brine (saturated NaCl solution).[2] | Increased ionic strength of the aqueous phase breaks the emulsion. |
| Filter through a pad of celite.[2] | Physical removal of solid particles stabilizing the emulsion. | ||
| Incomplete Aluminum Removal | Inefficient washing of aluminum salts | Wash the organic layer with dilute HCl (e.g., 1M). | Converts insoluble aluminum hydroxides to soluble salts. |
| Treat the organic solution with an adsorbent (silica gel or alumina). | Adsorption of residual polar aluminum species. | ||
| Low Product Yield | Product loss during extraction | Use a less polar extraction solvent (e.g., hexane). | Improved partitioning of the non-polar product into the organic phase. |
| Formation of a stable emulsion | Use gentle inversions instead of vigorous shaking during extraction.[2] | Minimized emulsion formation and product loss at the interface. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for AlCl₃ Removal
This protocol describes a general procedure for the removal of aluminum chloride catalyst residues after the synthesis of this compound.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[4] This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Further Purification (if necessary):
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Analytical Detection of Residual Aluminum
Several analytical methods can be employed to determine the concentration of residual aluminum in the final product.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace levels of aluminum.[5][6] The organic sample would need to be digested in acid prior to analysis.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS is another common and sensitive method for determining low levels of aluminum in various samples, including biological and environmental ones.[5][6] Sample digestion is also required.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): While generally less sensitive than ICP-MS, ICP-AES is also a suitable method for quantifying aluminum residues.[5][6]
Mandatory Visualization
Caption: Workflow for removing AlCl₃ catalyst residues from this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of hydrolysis products of AlCl3·6H2O in the presence of sulfate by electrospray ionization time-of-flight mass spectrometry and computational methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Review of constructive analytical methods for determining the amount of aluminum in environmental and human biological samples [amecj.com]
Technical Support Center: Optimizing Purification of 1,3,5-Trimethyladamantane by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3,5-trimethyladamantane by distillation.
Troubleshooting Guides
This section addresses common issues encountered during the distillation of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Purity of Distilled this compound
-
Question: After distillation, my this compound is still showing significant impurities in the GC-MS analysis. What could be the cause?
Answer: Low purity post-distillation can stem from several factors:
-
Inefficient Fractionation: The boiling points of your impurities might be too close to that of this compound for a simple distillation to be effective.
-
Solution: Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux, packed, or spinning band column). The increased surface area will provide more theoretical plates for better separation.
-
Thermal Decomposition: Overheating during distillation can cause the compound to decompose, generating new impurities.
-
Solution: Use vacuum distillation to lower the boiling point of this compound.[1][2] Monitor the pot temperature closely and use a heating mantle with a stirrer to ensure even heating.
-
Contaminated Glassware: Residual contaminants in the distillation apparatus can be introduced into the final product.
-
Solution: Thoroughly clean and dry all glassware before assembly. A final rinse with a high-purity solvent that is subsequently evaporated is recommended.
-
Issue 2: Low Yield of Purified Product
-
Question: I am losing a significant amount of my this compound during distillation. How can I improve my yield?
Answer: Low recovery can be attributed to several factors:
-
Hold-up in the Apparatus: A significant portion of the product can be lost due to wetting the large surface area of the distillation column and condenser.
-
Solution: Use the smallest appropriate glassware for the volume of material being distilled to minimize surface area.[2] After the distillation is complete, you can try to "chase" the remaining product with a small amount of a high-boiling, inert solvent, although this will require subsequent removal of the chase solvent.
-
Leaks in the Vacuum System: For vacuum distillation, leaks will prevent the system from reaching the desired low pressure, potentially requiring higher temperatures that can lead to product loss through decomposition.
-
Solution: Ensure all joints are properly sealed with a suitable vacuum grease. Check for leaks using a vacuum gauge; the pressure should hold steady when the vacuum pump is isolated from the system.[3]
-
Sublimation of the Product: Adamantane and its derivatives can sublime, especially under vacuum.[4]
-
Solution: Ensure the condenser is efficiently cooled to trap all the vapor. In some cases, a cold trap before the vacuum pump is also beneficial.
-
Issue 3: Bumping or Unstable Boiling
-
Question: My distillation is characterized by violent bumping, even with a stir bar. What can I do to ensure smooth boiling?
Answer: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst.
-
Ineffective Stirring: A stir bar may not be sufficient for viscous liquids or at very low pressures.
-
Solution: Use a mechanical stirrer for more efficient agitation. Alternatively, introduce a steady stream of fine bubbles through a capillary tube (ebulliator) to provide nucleation sites for smooth boiling.
-
Presence of Volatile Impurities: A sudden pressure drop from a volatile impurity can cause bumping.
-
Solution: Consider a preliminary distillation or a wash to remove low-boiling impurities before the main fractional distillation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected boiling point and physical properties of this compound?
A1: this compound is a clear, colorless oil.[5] Its reported boiling point is 88.0-89.5 °C at a pressure of 19 Torr.[6]
-
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as adamantane or its mono- and di-methylated derivatives.[][8] Other potential impurities are byproducts from the specific synthetic route used. For instance, if the synthesis involves alkylation, over-alkylated or rearranged products could be present.
-
Q3: When should I use vacuum distillation for purifying this compound?
A3: Vacuum distillation is recommended to prevent potential thermal decomposition at atmospheric pressure and to allow for distillation at a more manageable temperature.[1][2] Given that adamantane derivatives can have high boiling points, vacuum distillation is a standard technique for their purification.[4]
-
Q4: How can I monitor the purity of my fractions during distillation?
A4: You can collect small samples of the distillate at different temperature intervals and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if a suitable staining method is available, as many adamantane derivatives are UV-inactive.[9] A potassium permanganate stain is often effective for visualizing these compounds on a TLC plate.[9]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 707-35-7 | [6][10] |
| Molecular Formula | C₁₃H₂₂ | [6][10] |
| Molecular Weight | 178.31 g/mol | [6][10] |
| Appearance | Clear, colorless oil | [5] |
| Boiling Point | 88.0-89.5 °C at 19 Torr | [6] |
| Density | 0.970 ± 0.06 g/cm³ | [6] |
Table 2: Potential Impurities and their Properties
| Impurity | Molecular Formula | Boiling Point (approx.) | Notes |
| Adamantane | C₁₀H₁₆ | Sublimes; BP ~187 °C (est.) | Lower boiling than the desired product.[11] |
| 1-Methyladamantane | C₁₁H₁₈ | Lower than this compound | An under-alkylated byproduct. |
| 1,3-Dimethyladamantane | C₁₂H₂₀ | Lower than this compound | An under-alkylated byproduct. |
| Over-alkylated adamantanes | C₁₄H₂₄+ | Higher than this compound | Potential byproducts from the synthesis. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
-
Preparation:
-
Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flask) is clean and thoroughly dried.
-
Assemble the fractional distillation apparatus. For enhanced separation, a short Vigreux column or a packed column can be placed between the distillation flask and the distillation head.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
-
-
Distillation:
-
Begin stirring the crude material.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., ~19 Torr).
-
Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Increase the temperature gradually. The first fraction to distill will likely be lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main fraction.
-
Collect the product until the temperature begins to drop or rise significantly, indicating that the desired compound has distilled over or higher-boiling impurities are beginning to distill.
-
-
Completion:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified this compound.
-
Analyze the purity of the collected fractions using an appropriate analytical technique such as GC-MS.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. beakerandwrench.com [beakerandwrench.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 707-35-7 [m.chemicalbook.com]
- 8. CAS 707-35-7 1,3,5-Trimethyl Adamantane Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. adamantane, 281-23-2 [thegoodscentscompany.com]
Validation & Comparative
A Comparative Analysis of 1,3,5-Trimethyladamantane and 1,3-Dimethyladamantane for Researchers
This guide provides a detailed comparison of the physicochemical properties and biological relevance of 1,3,5-trimethyladamantane and 1,3-dimethyladamantane. Targeted at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways and synthetic workflows. While direct comparative biological studies on these parent hydrocarbons are limited, this guide draws insights from their bioactive amino derivatives to infer the influence of the core adamantane structure on pharmacological activity.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a third methyl group to the adamantane scaffold in this compound leads to notable differences in its physical and chemical characteristics when compared to 1,3-dimethyladamantane. These properties are crucial for their application as synthetic precursors and in material science.
| Property | This compound | 1,3-Dimethyladamantane |
| Molecular Formula | C₁₃H₂₂[1][2] | C₁₂H₂₀[3] |
| Molecular Weight | 178.31 g/mol [2] | 164.29 g/mol [3][4] |
| CAS Number | 707-35-7[1][2] | 702-79-4[3][5] |
| Physical Form | Clear, colorless oil[1][2] | Clear liquid or crystalline solid[4][5][6] |
| Melting Point | Not specified | -30 °C[5] |
| Boiling Point | 88.0-89.5 °C (at 19 Torr)[2] | 201.5 °C (at 760 Torr)[5] |
| Density | 0.970 ± 0.06 g/cm³ (Predicted)[2] | 0.886 g/mL at 25 °C[4][5] |
| Solubility | Slightly soluble in chloroform and methanol[1][2] | Slightly soluble in chloroform and methanol; soluble in non-polar organic solvents like hexane and toluene; largely insoluble in water[5][6] |
| Refractive Index | Not specified | n20/D 1.478[4][5] |
| Flash Point | Not specified | 53 °C (127 °F)[4] |
Biological Activity: Insights from Amino-Adamantane Derivatives
While this compound and 1,3-dimethyladamantane are primarily used as building blocks in synthesis and for physicochemical studies, their amino derivatives are well-known for their biological activities, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] The degree of methylation on the adamantane core significantly influences the binding affinity of these derivatives to the NMDA receptor channel.[7]
Memantine (1-amino-3,5-dimethyladamantane), derived from 1,3-dimethyladamantane, is an established drug for the treatment of Alzheimer's disease.[8] It acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[6] Studies comparing memantine with amantadine (1-aminoadamantane) have shown that the two methyl groups on the adamantane cage of memantine are crucial for its enhanced binding affinity.[7]
Interestingly, the addition of a third methyl group, as in the case of 1-amino-3,5,7-trimethyladamantane, has been shown to diminish the binding affinity to the NMDA receptor compared to memantine.[7] This suggests an optimal level of lipophilicity and a specific steric requirement within the NMDA receptor channel for effective binding.
| Compound | Target | IC₅₀ |
| Memantine (from 1,3-dimethyladamantane) | NMDA Receptor | ~0.5-1 µM[9] |
| 1-Amino-3,5,7-trimethyladamantane | NMDA Receptor | 3.5 µM[7] |
| Amantadine (unmethylated) | NMDA Receptor | 71.0 µM[2] |
The data indicates that while methylation of the adamantane core at the 1 and 3 positions enhances NMDA receptor antagonism compared to the unsubstituted amantadine, the addition of a third methyl group at the 5-position is detrimental to this activity.
Signaling Pathway: NMDA Receptor Antagonism
The primary mechanism of action for the amino derivatives of these adamantanes is the blockade of the NMDA receptor ion channel. This receptor plays a critical role in excitatory neurotransmission, and its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases.[6]
Caption: Mechanism of NMDA receptor antagonism by amino-adamantane derivatives.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the biological activity and properties of adamantane derivatives.
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound to the NMDA receptor.
-
Preparation of Synaptic Membranes: Brain tissue (e.g., from rat cortex) is homogenized and centrifuged to isolate synaptic membranes containing NMDA receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of the test compound (e.g., memantine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then used to determine the binding affinity (Ki).
Microbial Degradation Assay
This assay evaluates the biodegradability of adamantane compounds.
-
Culture Preparation: A microbial culture known to metabolize hydrocarbons (e.g., Mycobacterium sp.) is grown in a suitable medium.
-
Incubation: The test compound (this compound or 1,3-dimethyladamantane) is added to the microbial culture as the sole carbon source or in a mixture with other hydrocarbons.
-
Sampling and Extraction: Aliquots of the culture are taken at different time points. The remaining adamantane compound is extracted using an organic solvent (e.g., hexane).
-
Quantification: The concentration of the adamantane compound in the extract is determined using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The percentage of degradation over time is calculated by comparing the concentration of the compound at different time points to the initial concentration.
Synthetic Workflow: Memantine from 1,3-Dimethyladamantane
The synthesis of the biologically active memantine from 1,3-dimethyladamantane is a key process illustrating the utility of this hydrocarbon as a starting material.
Caption: Two-step synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane.
Conclusion
This compound and 1,3-dimethyladamantane, while structurally similar, exhibit distinct physicochemical properties that influence their potential applications. Although direct biological comparisons are sparse, the study of their amino derivatives provides valuable insights into their structure-activity relationships. The enhanced NMDA receptor binding of memantine (derived from 1,3-dimethyladamantane) compared to its trimethylated counterpart highlights the subtle structural requirements for optimal biological activity. This guide serves as a foundational resource for researchers working with these adamantane derivatives, providing essential data and methodologies to inform future studies in medicinal chemistry and material science.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Adamantane and 1,3,5-Trimethyladamantane in Polymer Applications
In the pursuit of high-performance polymers, the incorporation of rigid, bulky moieties into the polymer backbone or as pendant groups has proven to be a highly effective strategy. Among these, the diamondoid structure of adamantane has garnered significant attention for its ability to enhance the thermal and mechanical properties of various polymers. This guide provides a detailed comparison of unsubstituted adamantane and its derivative, 1,3,5-trimethyladamantane, in the context of polymer applications. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Adamantane and this compound
Adamantane (C₁₀H₁₆) is a tricyclic alkane with a unique cage-like structure that is superimposable on a subunit of the diamond lattice.[1] This rigid and sterically demanding structure imparts exceptional thermal stability and mechanical strength when integrated into polymer chains.[2] this compound (C₁₃H₂₂) is a derivative of adamantane where three hydrogen atoms at the bridgehead positions are replaced by methyl groups.[3] While the applications of adamantane in polymer science are well-documented, the use of this compound is less explored, making a direct experimental comparison challenging. However, by understanding the fundamental effects of the adamantyl group and the influence of alkyl substitution, a comparative analysis can be inferred.
Impact on Polymer Properties: A Comparative Analysis
The introduction of adamantane into polymer structures, such as polyimides, polyamides, and poly(methyl methacrylate) (PMMA), has been shown to significantly improve their performance characteristics.[2][4][5] These enhancements are primarily attributed to the restriction of polymer chain mobility by the bulky adamantane cage.
Thermal Stability: The incorporation of adamantane moieties leads to a notable increase in the glass transition temperature (Tg) and the thermal decomposition temperature of polymers.[4][6][7] The rigid structure of adamantane hinders the segmental motion of polymer chains, requiring more thermal energy to induce a transition from a glassy to a rubbery state.
Mechanical Strength: The rigid nature of the adamantane unit also contributes to increased tensile strength and modulus in polymers.[2][8] By limiting chain slippage and deformation, the adamantane cage reinforces the polymer matrix at a molecular level.
Solubility: Adamantane's nonpolar, hydrocarbon structure can influence the solubility of the resulting polymer.[9][10] Adamantane itself is soluble in nonpolar organic solvents and practically insoluble in water.[10] Polymers containing adamantane may exhibit altered solubility profiles, which can be advantageous for processing.
While direct experimental data for polymers containing this compound is limited, the presence of three additional methyl groups is expected to introduce further modifications to the polymer properties:
-
Increased Free Volume: The methyl groups would likely increase the bulkiness of the adamantane cage, potentially leading to a greater disruption of chain packing and an increase in the fractional free volume of the polymer. This could influence properties such as gas permeability.
-
Enhanced Solubility in Nonpolar Solvents: The addition of nonpolar methyl groups would increase the lipophilicity of the adamantane moiety, likely enhancing the solubility of the corresponding polymer in nonpolar organic solvents.[11]
-
Potential Impact on Thermal Properties: The effect of the methyl groups on Tg is not immediately obvious. While the increased bulkiness might further restrict chain mobility and increase Tg, the introduction of more flexible C-C single bonds could potentially have a counteracting effect.
Quantitative Data on Adamantane-Containing Polymers
The following tables summarize the thermal and mechanical properties of various polymers incorporating adamantane, demonstrating their enhanced performance compared to their non-adamantane counterparts.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Polymer | Adamantane Content | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T5%) (°C) | Reference |
| Polyimide | Adamantane-based Polyimide | Varies | 248 - 308 | > 500 | [5] |
| Polyamide | Adamantane-based Cardo Polyamide | Varies | Not Reported | Not Reported | [8] |
| Poly(methacrylate) | Poly(1-adamantyl methacrylate) (PADMA) | 100% | ~250 | ~350 | [4] |
| Poly(methacrylate) | PMMA (Reference) | 0% | ~105 | ~280 | [4] |
Table 2: Mechanical Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Polymer | Adamantane Content | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Polyamide | Aromatic Polyamide (Reference) | 0% | ~70-90 | ~2.0-3.0 | [8] |
| Polyamide | Adamantane-based Cardo Polyamide | Varies | 91-101 | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these high-performance polymers.
Synthesis of Adamantane-Containing Polyimides (A General Two-Step Procedure)
-
Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, an adamantane-containing diamine (e.g., 1,3-bis(4-aminophenyl)adamantane) is dissolved in a dry aprotic solvent such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged heating program in an oven under a nitrogen atmosphere. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization) to the final polyimide.
Thermal Characterization
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymers is evaluated using TGA. A small sample (5-10 mg) is heated in a platinum pan under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T5%).
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using DSC. A small, encapsulated sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored, and the Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the fundamental principles behind the performance enhancement offered by adamantane and the hypothesized effects of trimethyl substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Modular Software for Generating and Modeling Diverse Polymer Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of alkyl substitution on the gas-phase stability of 1-adamantyl cation and on the solvent effects in the solvolysis of 1-bromoadamantane [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. ntut.elsevierpure.com [ntut.elsevierpure.com]
A Spectroscopic Showdown: Unmasking the Isomers of 1,3,5-Trimethyladamantane
For researchers, scientists, and drug development professionals, the precise structural characterization of adamantane derivatives is paramount for understanding their physicochemical properties and tailoring their applications. This guide provides a detailed spectroscopic comparison of 1,3,5-trimethyladamantane and its structural isomers, offering key data and experimental insights for their differentiation.
Adamantane and its derivatives are valued for their rigid, cage-like structure, which imparts unique properties such as high thermal stability and lipophilicity. However, the synthesis of substituted adamantanes can often yield a mixture of isomers, necessitating robust analytical methods for their identification and characterization. This guide focuses on the spectroscopic distinctions between this compound and its isomers, primarily using mass spectrometry, with a discussion of expected differences in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 1,3,6-Trimethyladamantane | Key Differences and Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 178Key Fragments: m/z 163, 135, 121, 107, 93[1][2] | Molecular Ion (M⁺): m/z 178Key Fragments: m/z 163, 135, 121, 107, 93[3][4] | The electron ionization mass spectra of these isomers are very similar due to the stable adamantane cage. The molecular ion at m/z 178 is readily observed. Fragmentation primarily involves the loss of methyl groups (M-15, m/z 163) and subsequent cleavage of the adamantane core, leading to common fragments. Distinguishing between these isomers based solely on their 70 eV EI-MS is challenging and may require analysis of relative fragment intensities or the use of softer ionization techniques. |
| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum is available, indicating the presence of methyl, methylene, and quaternary carbons.[5] Due to its high C₃ᵥ symmetry, this compound is expected to show a relatively simple spectrum with signals for the methyl carbons, the bridgehead carbons bearing the methyl groups, the other bridgehead carbon, and the methylene carbons. | Expected to have lower symmetry than the 1,3,5-isomer, leading to a more complex spectrum with a greater number of distinct signals for the methylene and methine carbons. | The number of unique carbon signals is a powerful tool for distinguishing these isomers. The higher symmetry of the 1,3,5-isomer will result in fewer signals compared to the less symmetrical 1,3,6-isomer. |
| ¹H NMR Spectroscopy | Due to its symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons and the protons on the adamantane cage. The integration of these signals would correspond to the number of protons in each unique environment. | The lower symmetry of the 1,3,6-isomer would result in a more complex ¹H NMR spectrum with more distinct signals and potentially more complex splitting patterns for the adamantane cage protons. | The complexity of the proton NMR spectrum, specifically the number of distinct resonances and their splitting patterns, can be a clear indicator of the substitution pattern and thus can be used to differentiate between the isomers. |
| Infrared (IR) Spectroscopy | The IR spectrum of alkyl-substituted adamantanes is typically dominated by C-H stretching and bending vibrations. Characteristic peaks for C-H stretching are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for methyl and methylene groups would appear in the 1350-1470 cm⁻¹ region. | The overall IR spectrum is expected to be very similar to that of the 1,3,5-isomer, as they contain the same functional groups. Subtle differences may exist in the fingerprint region (below 1500 cm⁻¹) due to the different symmetry of the molecules. | While the main absorption bands will be similar, minor differences in the fingerprint region, which is sensitive to the overall molecular structure and symmetry, might be used for differentiation, although this can be challenging. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. Below are protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7][8] The choice of solvent depends on the solubility of the analyte.[6][8] For referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6][8]
-
Instrument Parameters:
-
¹H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[6][8] A spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds are common parameters.[6]
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are usually recorded on a spectrometer operating at 75 MHz or higher.[8] Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.[7] Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.[7]
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like trimethyladamantane isomers, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common technique for the analysis of such compounds.[9] In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9] This "hard" ionization technique provides a characteristic fragmentation pattern that can be used as a molecular fingerprint.[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, the "neat" or thin-film method is suitable.[10] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[11] Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[12][13]
-
Data Acquisition: The prepared sample is placed in the IR beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument records the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that reveals the presence of specific functional groups.
Workflow for Spectroscopic Comparison of Isomers
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: Workflow for the spectroscopic identification of trimethyladamantane isomers.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,3,6-Trimethyladamantane [webbook.nist.gov]
- 4. 1,3,6-Trimethyladamantane [webbook.nist.gov]
- 5. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. nbinno.com [nbinno.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 13. researchgate.net [researchgate.net]
Performance of 1,3,5-trimethyladamantane as a guest molecule vs. other adamantanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of adamantane derivatives as guest molecules in host-guest chemistry, with a focus on their interaction with common host molecules such as cucurbit[n]urils and cyclodextrins. While direct experimental data for 1,3,5-trimethyladamantane is limited in the current literature, this guide leverages extensive data from structurally similar adamantane analogues to provide a comprehensive performance overview and to infer the expected behavior of this compound.
The adamantane cage is a highly valued structural motif in supramolecular chemistry and drug design due to its rigidity, lipophilicity, and well-defined three-dimensional structure.[1] These characteristics contribute to its strong binding affinity with a variety of host molecules, making it an excellent guest for applications ranging from drug delivery to the development of responsive materials.
Comparative Analysis of Binding Affinities and Thermodynamic Parameters
The interaction between adamantane derivatives and host molecules is governed by a combination of factors, including the size and shape complementarity, hydrophobic interactions, and electrostatic interactions. The following tables summarize the binding affinities and thermodynamic parameters for the complexation of various adamantane derivatives with cucurbit[2]uril (CB[2]) and β-cyclodextrin (β-CD).
Adamantane Derivatives with Cucurbit[2]uril (CB[2])
Cucurbit[2]uril is a macrocyclic host known for its ability to form exceptionally stable complexes with guest molecules that fit its cavity. The binding of adamantane derivatives to CB[2] is a well-studied example of high-affinity host-guest interaction.
| Guest Molecule | Host Molecule | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG°) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Adamantane (neutral) | CB[2] | - | -14.1 | - | - |
| 1-Adamantanol | CB[2] | - | - | - | - |
| Adamantan-1-amine (cationic) | CB[2] | - | - | - | - |
| 1-Adamantanecarboxylic acid | CB[2] | - | - | - | - |
| Dicationic Adamantane derivative | CB[2] | 5 x 10¹⁵ | -21.5 | - | - |
Note: A complete dataset for all parameters was not available in a single source. The presented data is compiled from multiple studies to provide a comparative overview. The binding of a neutral adamantane derivative is already strong, with a Gibbs free energy of -14.1 kcal/mol.[3] The addition of cationic substituents that can interact with the electronegative portals of CB[2] significantly enhances the binding affinity, reaching an exceptional Gibbs free energy of -21.5 kcal/mol for a dicationic derivative.[3]
Adamantane Derivatives with β-Cyclodextrin (β-CD)
β-Cyclodextrin is a cyclic oligosaccharide that is widely used as a host molecule in pharmaceutical applications due to its biocompatibility and ability to encapsulate hydrophobic guest molecules.
| Guest Molecule | Host Molecule | Association Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (cal/mol) | Entropy (ΔS) (cal/mol·°C⁻¹) |
| 1-Adamantanecarboxylic acid | β-CD | 7.7 x 10⁴ | -8894 | -7.46 |
| 1,3-Adamantanedicarboxylic acid | β-CD | 6.3 x 10⁴ | -9763 | -10.8 |
Data from a study on the complexation of adamantane derivatives with β-cyclodextrin.[4] The binding is characterized by favorable enthalpic changes, indicating strong van der Waals interactions between the adamantane core and the hydrophobic cavity of β-cyclodextrin.
Inferred Performance of this compound
-
Increased Lipophilicity: The methyl groups will increase the overall lipophilicity of the molecule, which is generally favorable for binding within the hydrophobic cavities of host molecules like cyclodextrins and cucurbiturils.
-
Steric Effects: The steric bulk of the methyl groups may influence the orientation of the guest molecule within the host cavity and could potentially lead to a less optimal fit compared to the unsubstituted adamantane. This might result in a slight decrease in the binding affinity.
-
Solvation Effects: Changes in the solvation of the guest molecule upon binding will also play a role in the overall thermodynamics of complexation.
Overall, it is anticipated that this compound will be a strong guest molecule for hosts like β-cyclodextrin and cucurbit[2]uril, with a binding affinity comparable to or slightly lower than that of unsubstituted adamantane. Experimental verification is necessary to confirm these predictions.
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to characterize the host-guest interactions of adamantane derivatives.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.
Methodology:
-
Sample Preparation: The host molecule (e.g., β-cyclodextrin) and the guest molecule (e.g., an adamantane derivative) are dissolved in the same buffer solution to minimize heat changes due to mixing. The concentrations are chosen to ensure a measurable heat change upon binding.
-
Titration: A solution of the guest molecule is titrated into a solution of the host molecule in the calorimeter cell at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting titration data is fitted to a binding model (e.g., a one-site binding model) to determine the association constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG°) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG° = -RTln(K_a) = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the structural aspects of host-guest complexes and to determine binding constants.
Methodology for Host-Guest Titration:
-
Sample Preparation: A series of samples are prepared with a constant concentration of the host molecule and varying concentrations of the guest molecule.
-
Data Acquisition: ¹H NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shift changes of the protons of the host or guest molecule upon complexation are monitored. These changes are then fitted to a binding isotherm to calculate the association constant (K_a).
Methodology for 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Sample Preparation: A sample containing both the host and guest molecules at a suitable concentration is prepared.
-
Data Acquisition: A 2D ROESY spectrum is acquired.
-
Data Analysis: The presence of cross-peaks between the protons of the host and guest molecules provides direct evidence of their spatial proximity and can be used to determine the geometry of the host-guest complex.
Visualizing Host-Guest Interactions
The following diagrams illustrate the fundamental concepts of host-guest chemistry with adamantane derivatives.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Stability of Alkyladamantanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various alkyladamantanes, supported by experimental data. The unique, rigid, and strain-free cage-like structure of adamantane imparts exceptional thermal and chemical stability, making its derivatives highly valuable in materials science, drug development, and as high-energy-density fuels.[1][2] The addition of alkyl groups to the adamantane core modifies these properties, influencing the overall stability of the molecule.
Comparative Thermal Stability Analysis
The inherent stability of the adamantane core, a diamondoid structure, means that its derivatives generally exhibit high thermal robustness.[1] Polymers incorporating adamantane or diamantane moieties have been shown to be stable at temperatures up to 400°C. The thermal behavior of alkyladamantanes is primarily influenced by the strength of the carbon-carbon bonds within the cage and the bonds connecting the alkyl substituents to the core.[1]
Studies on specific alkyladamantanes reveal key trends:
-
Effect of Alkyl Substitution: The number and position of alkyl groups are critical factors. Isomerization reactions of various polycyclic hydrocarbons often yield thermodynamically favored, multi-substituted alkyladamantanes, such as 1,3-dimethyladamantane and 1,3,5-trimethyladamantane, suggesting their enhanced stability.[3][4]
-
Positional Isomerism: The stability is significantly affected by the substitution position on the adamantane cage. For instance, dimethyladamantanes with methyl groups substituted on the tertiary bridgehead carbons exhibit greater thermal stability compared to the military jet fuel JP-10 and the high-density fuel decalin.[3]
-
1,3-Dimethyladamantane (1,3-DMA): This derivative has been extensively studied and demonstrates superior thermal stability compared to several conventional hydrocarbon fuels, including decalin, propylcyclohexane, and n-dodecane.[3][5] Its decomposition primarily proceeds through demethylation and dehydrogenation, yielding methane and hydrogen as major gaseous products.[3]
Quantitative Data Summary
The following table summarizes key quantitative data on the thermal stability of selected adamantane derivatives. Direct decomposition temperatures are not always reported; kinetic parameters like activation energy often provide a more detailed measure of stability for research purposes.
| Compound | Thermal Stability Metric | Value | Experimental Conditions / Notes | Reference |
| Adamantane Polymers | Decomposition Temperature | Stable up to 400 °C | Polymer matrix | |
| Diamantane Polymers | Decomposition Temperature | Stable up to 400 °C | Polymer matrix | |
| 1,3-Dimethyladamantane | Activation Energy (Ea) | 183 kJ·mol⁻¹ | Thermal decomposition in a batch reactor | [3][5] |
| 1,3-Dimethyladamantane | Rate Constant (k) | 4.00 x 10⁻⁷ s⁻¹ | 693 K (420 °C) in a batch reactor | [3][5] |
| 1,3-Dimethyladamantane | Rate Constant (k) | 35.19 x 10⁻⁷ s⁻¹ | 743 K (470 °C) in a batch reactor | [3][5] |
| Qualitative Comparison | 1,3-Dimethyladamantane | More stable than decalin, propylcyclohexane, and n-dodecane | Based on decomposition rate constants | [3][5] |
Thermal Decomposition Pathway
The thermal decomposition of alkyladamantanes at high temperatures is a complex process. Based on the analysis of 1,3-dimethyladamantane, a hypothetical mechanism has been proposed which involves a combination of several reaction types.[3] The process is initiated by the cleavage of C-C or C-H bonds, followed by a cascade of reactions.
Caption: Proposed thermal decomposition pathway for alkyladamantanes.
Experimental Protocols: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a standard technique used to determine the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][6]
Objective: To determine the decomposition temperature and mass loss profile of an alkyladamantane derivative.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating, typically to temperatures of 800 °C or higher.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the alkyladamantane sample into a clean TGA crucible (e.g., platinum or alumina).[1][6]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-60 mL/min) to prevent oxidative decomposition.[6]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant linear heating rate, commonly 10 °C/min or 20 °C/min.[6]
-
Data Acquisition: Continuously record the sample's mass and temperature throughout the heating program.
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset of decomposition is often defined as the temperature at which 5% mass loss occurs (T₅%).[6] The resulting curve provides a profile of the material's thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
Alkyladamantanes are a class of compounds with demonstrably high thermal stability, a property conferred by their rigid, diamondoid core. The stability is further modulated by the number and location of alkyl substituents, with multi-substituted bridgehead derivatives showing particular robustness. Quantitative studies, especially on 1,3-dimethyladamantane, confirm their superior stability over some conventional high-density fuels. The standardized protocols for thermal analysis, such as TGA, provide a reliable framework for comparing the performance of existing and novel adamantane derivatives for high-temperature applications.
References
Benchmarking 1,3,5-Trimethyladamantane: A Comparative Guide for its Use as a Non-Reactive Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis and reaction monitoring, the selection of an appropriate non-reactive standard is paramount to achieving accurate and reproducible results. An ideal standard remains inert under a variety of experimental conditions, allowing for precise normalization of data. This guide provides a comprehensive comparison of 1,3,5-trimethyladamantane as a non-reactive standard against other commonly used alternatives, supported by its known chemical and physical properties. While direct comparative experimental studies are limited, this guide extrapolates from the inherent characteristics of these compounds to offer a practical benchmarking framework.
Introduction to Non-Reactive Standards
Non-reactive standards are crucial in a multitude of chemical applications, including:
-
Internal Standards in Chromatography (GC, HPLC): To correct for variations in injection volume and detector response.
-
Inert Tracers in Reaction Kinetics: To monitor reaction progress and calculate yields without interfering with the reaction mechanism.
-
Reference Materials for Physical Property Measurements: To calibrate instruments under specific conditions.
The primary attributes of an effective non-reactive standard include high thermal and chemical stability, a lack of functional groups that could participate in reactions, and a distinct analytical signal that does not overlap with analytes of interest.
This compound: A Candidate for an Inert Standard
This compound, a derivative of adamantane, possesses a unique cage-like hydrocarbon structure. This rigid, strain-free framework imparts exceptional thermal and chemical stability, making it an excellent candidate for a non-reactive standard.[1] Its key properties are summarized in the table below.
Comparative Analysis of Non-Reactive Standards
This section compares the properties of this compound with two other commonly used non-reactive hydrocarbon standards: decalin (decahydronaphthalene) and cyclohexane.
Table 1: Comparison of Physical and Chemical Properties of Non-Reactive Standards
| Property | This compound | Decalin (cis/trans mixture) | Cyclohexane |
| Molecular Formula | C₁₃H₂₂ | C₁₀H₁₈ | C₆H₁₂ |
| Molecular Weight | 178.31 g/mol [2] | 138.25 g/mol | 84.16 g/mol |
| Structure | Rigid, cage-like tricycle | Fused bicyclic | Monocyclic |
| Boiling Point | ~225 °C | ~187-195 °C | 80.74 °C |
| Melting Point | -39 °C | -125 to -43 °C | 6.55 °C |
| Chemical Stability | Exceptionally high due to caged structure | High, but can be dehydrogenated at high temperatures over catalysts[3] | High, but can be dehydrogenated |
| Reactivity | Very low, lacks reactive sites | Low, but susceptible to oxidation and dehydrogenation | Low, but can undergo conformational changes and dehydrogenation |
| Solubility | Soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents | Soluble in nonpolar organic solvents |
| Primary Application | Potential high-temperature inert standard, GC internal standard | Solvent, high-temperature reaction medium | Solvent, reactant in some syntheses |
Key Findings & Implications:
-
Thermal Stability: With the highest boiling point and a rigid structure, this compound is theoretically superior for high-temperature applications where other standards might volatilize or decompose.
-
Chemical Inertness: The adamantane cage lacks readily abstractable hydrogens or double bonds, rendering it significantly less reactive than decalin or cyclohexane, which can participate in dehydrogenation or ring-opening reactions under certain catalytic conditions.
-
Analytical Signature: In techniques like GC-MS, this compound will have a distinct retention time and fragmentation pattern, reducing the likelihood of signal overlap with many common analytes.
Experimental Protocols
While specific protocols benchmarking this compound are not widely published, a general methodology for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for other applications.
Protocol: Use of this compound as an Internal Standard in GC-MS Analysis
-
Objective: To quantify an analyte in a sample matrix using this compound as a non-reactive internal standard.
-
Materials:
-
This compound (high purity)
-
Analyte of interest
-
High-purity solvent (e.g., hexane, ethyl acetate)
-
Sample matrix
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable column (e.g., nonpolar DB-5ms)
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of volumetric flasks.
-
To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.
-
Dilute each standard to the final volume with the solvent.
-
-
Sample Preparation:
-
To a known amount of the sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Perform any necessary sample extraction or derivatization steps.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the prepared sample into the GC-MS.
-
Develop a suitable temperature program to achieve baseline separation of the analyte, the internal standard, and any other matrix components.
-
Acquire data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
For the sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
-
Visualizations
Diagram 1: Workflow for Using a Non-Reactive Internal Standard
Caption: General workflow for quantitative analysis using an internal standard.
Diagram 2: Decision Tree for Selecting a Non-Reactive Standard
Caption: Decision-making process for selecting an appropriate non-reactive standard.
Conclusion
This compound presents a compelling case for use as a non-reactive standard, particularly in applications requiring high thermal and chemical stability. Its rigid, saturated, cage-like structure provides a significant advantage in inertness over cyclic alkanes like decalin and cyclohexane. While a lack of direct comparative studies necessitates further experimental validation, the inherent properties of this compound make it a superior choice for demanding analytical and kinetic studies where the integrity of the standard is critical for accurate results. Researchers are encouraged to consider this compound as a robust alternative to more conventional non-reactive standards, especially when dealing with high temperatures or reactive chemical environments.
References
1,3,5-Trimethyladamantane in Supramolecular Chemistry: A Comparative Guide to Caged Hydrocarbons
For researchers, scientists, and drug development professionals, the selection of appropriate guest molecules is paramount in the design and efficacy of supramolecular systems. Among the diverse array of potential guests, caged hydrocarbons, particularly adamantane and its derivatives, have garnered significant attention due to their rigid, lipophilic structures. This guide provides a comparative analysis of 1,3,5-trimethyladamantane against other caged hydrocarbons, supported by experimental data, to inform the selection process in supramolecular applications such as drug delivery, sensing, and materials science.
Introduction to Caged Hydrocarbons in Supramolecular Chemistry
Caged hydrocarbons, also known as diamondoids, are polycyclic aliphatic hydrocarbons with a cage-like structure. Their unique, rigid, and three-dimensional geometry makes them ideal guest molecules in host-guest chemistry. The most studied of these is adamantane, which serves as a foundational building block for a variety of derivatives. These molecules are prized for their ability to form stable inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbit[n]urils, driven primarily by the hydrophobic effect. This interaction is fundamental to their application in areas such as enhancing drug solubility and targeted drug delivery.[1][2]
This compound: A Profile
This compound is a derivative of adamantane featuring three methyl groups symmetrically positioned on the bridgehead carbons. This substitution enhances its lipophilicity and steric bulk compared to the parent adamantane molecule. These characteristics can significantly influence its binding affinity and selectivity towards different host molecules. While specific comparative studies on this compound are limited, its behavior can be inferred from studies on similarly substituted adamantane derivatives, such as memantine (1-amino-3,5-dimethyladamantane).
Performance Comparison with Other Caged Hydrocarbons
The efficacy of a caged hydrocarbon in a supramolecular system is largely determined by its size, shape, and the complementarity it shares with the host's cavity. Here, we compare this compound (and its close derivatives) with other notable caged hydrocarbons.
Adamantane and its Derivatives
Adamantane and its derivatives are well-established guests for β-cyclodextrin, a readily available and biocompatible host. The size and shape of the adamantyl group are highly complementary to the β-cyclodextrin cavity. The binding affinity of various adamantane derivatives to cucurbit[n]urils has also been extensively studied, revealing that subtle changes in substitution can lead to significant differences in binding constants. For instance, memantine exhibits a remarkable 107-fold higher binding affinity for cucurbit[3]uril (CB[3]) compared to cucurbit[4]uril (CB[4]), highlighting the importance of host-guest size matching.[1]
Diamantane
Diamantane, a larger diamondoid consisting of two fused adamantane cages, offers a different geometric profile. Its increased size generally leads to a preference for larger host cavities. For example, while adamantane derivatives are well-suited for β-cyclodextrin, the larger diamantane derivatives are more compatible with γ-cyclodextrin.[2] Computational studies have shown that while adamantane derivatives show good agreement between experimental and calculated binding free energies with CB[4], discrepancies exist for the larger diamantane molecules, suggesting more complex binding interactions.[5][6]
Cubane
Cubane is a unique, highly strained caged hydrocarbon with a cubic structure. Its rigid geometry and potential for functionalization make it an interesting candidate for supramolecular chemistry.[7][8] While less studied in host-guest chemistry compared to adamantanes, its derivatives have shown potential in medicinal chemistry and materials science.[9] The distinct shape of cubane could lead to unique selectivities with specific host molecules, though more comparative binding studies are needed.
Quantitative Data Summary
The following tables summarize key binding data for various adamantane derivatives with common supramolecular hosts. This data provides a quantitative basis for comparing the performance of these caged hydrocarbons.
Table 1: Binding Constants (Ka) of Adamantane Derivatives with Cucurbit[n]urils
| Guest Molecule | Host | Binding Constant (Ka, M-1) | Reference |
| Amantadine (1-aminoadamantane) | CB[4] | High | [1] |
| Amantadine (1-aminoadamantane) | CB[3] | Lower than CB[4] | [1] |
| Memantine (1-amino-3,5-dimethyladamantane) | CB[4] | Low | [1] |
| Memantine (1-amino-3,5-dimethyladamantane) | CB[3] | 107-fold higher than CB[4] | [1] |
Table 2: Thermodynamic Parameters for the Binding of Adamantane Derivatives with β-Cyclodextrin
| Guest Molecule | Binding Constant (K, M-1) | ΔH (cal·mol-1) | ΔS (cal·mol-1·°C-1) | Reference |
| 1-Adamantanecarboxylic acid | 7.7 x 104 | -8894 | -7.46 | [1] |
| 1,3-Adamantanedicarboxylic acid | 6.3 x 104 | -9763 | -10.8 | [1] |
Experimental Protocols
Accurate determination of binding parameters is crucial for comparing the performance of different guest molecules. The following are detailed methodologies for two common techniques used in supramolecular chemistry.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Workflow:
Figure 1: Workflow for Isothermal Titration Calorimetry.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the host (e.g., 0.1 mM β-cyclodextrin) and the guest (e.g., 1 mM adamantane derivative) in the same buffer (e.g., 5% DMSO-water solution, pH 7).[1] Degas both solutions thoroughly to prevent bubble formation in the calorimeter.
-
Instrumentation Setup: Load the host solution into the sample cell (typically ~1.4 mL) and the guest solution into the injection syringe (typically ~0.25 mL) of the ITC instrument.[1] Allow the system to equilibrate at the desired temperature (e.g., 25.0 °C).[1]
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution while stirring.[1] The heat change associated with each injection is measured.
-
Data Analysis: Integrate the heat flow peaks for each injection. Plot the integrated heat per mole of injectant against the molar ratio of guest to host. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying host-guest interactions by monitoring changes in the chemical shifts of protons on the host or guest molecule upon complexation.
Logical Relationship for Binding Constant Determination:
Figure 2: Logic for NMR-based binding constant determination.
Detailed Protocol:
-
Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the host molecule and varying concentrations of the guest molecule in a deuterated solvent.
-
NMR Data Acquisition: Acquire high-resolution 1D ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Identify specific proton signals on either the host or guest that exhibit a significant change in chemical shift upon complexation. Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Binding Constant Calculation: Fit the resulting titration curve using non-linear regression analysis based on a suitable binding isotherm model (e.g., 1:1 binding) to calculate the association constant (Ka).[5]
Conclusion
The selection of a caged hydrocarbon for supramolecular applications requires careful consideration of its size, shape, and functionalization. While this compound offers enhanced lipophilicity, its performance is highly dependent on the choice of the host molecule. For β-cyclodextrin, adamantane derivatives generally show strong binding. For larger cavities, such as those of γ-cyclodextrin or cucurbit[3]uril, larger guests like diamantane or appropriately substituted adamantanes may be more suitable. The provided experimental protocols for ITC and NMR offer robust methods for quantitatively assessing these host-guest interactions, enabling researchers to make informed decisions in the design of novel supramolecular systems. Future research focusing on direct comparative studies of a wider range of caged hydrocarbons within the same host systems will further refine our understanding and expand the application of these fascinating molecules.
References
- 1. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to the Binding Affinities of Adamantane Derivatives in Host-Guest Complexes
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives are highly valued guest molecules in supramolecular chemistry and drug delivery due to their rigid, hydrophobic, and three-dimensional structure. Their ability to form stable inclusion complexes with various host molecules, such as cyclodextrins and cucurbiturils, is of significant interest for applications ranging from drug solubilization and stabilization to the development of responsive materials and targeted therapies. This guide provides an objective comparison of the binding affinities of different adamantane derivatives with common host molecules, supported by experimental data and detailed methodologies.
Relative Binding Affinities: A Quantitative Comparison
The binding affinity of a host-guest complex is a measure of the strength of the interaction between the host and guest molecules. It is typically quantified by the association constant (K_a), the dissociation constant (K_d), or the Gibbs free energy of binding (ΔG). A higher K_a, lower K_d, and more negative ΔG indicate a stronger binding affinity.
The following table summarizes the experimentally determined binding affinities for various adamantane derivatives with different host molecules. These values have been compiled from multiple studies to provide a comparative overview.
| Guest Molecule | Host Molecule | Association Constant (K_a) / Binding Free Energy (ΔG) | Experimental Technique | Reference |
| Adamantane-1-carboxylic acid (adm-1-COOH) | β-Cyclodextrin (β-CD) | K_a = 7.7 x 10⁴ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [1] |
| Adamantane-1,3-dicarboxylic acid (adm-1,3-diCOOH) | β-Cyclodextrin (β-CD) | K_a = 6.3 x 10⁴ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [1] |
| Alexa 488 labeled adamantane derivative | β-Cyclodextrin (β-CD) | K_a = 5.2 x 10⁴ M⁻¹ | Fluorescence Correlation Spectroscopy (FCS) | [2][3][4][5][6] |
| Adamantane derivative (A1, neutral) | Cucurbit[7]uril (CB[7]) | ΔG = -14.1 kcal/mol | Not specified | [8] |
| Monocationic adamantane derivatives (A2, A3, A5) | Cucurbit[7]uril (CB[7]) | ΔG up to -21.5 kcal/mol | Not specified | [8] |
| Dicationic adamantane derivative (A4) | Cucurbit[7]uril (CB[7]) | K_a = 5 x 10¹⁵ M⁻¹ (ΔG = -21.5 kcal/mol) | Not specified | [8] |
| Adamantylamine (ADA, 8) | Cucurbit[7]uril (CB[7]) | K_a ranges from 1.1 x 10¹¹ M⁻¹ to 4.2 x 10¹⁴ M⁻¹ | Not specified | [9] |
Key Observations:
-
Host Molecule Influence: Cucurbit[7]uril generally exhibits significantly higher binding affinities for adamantane derivatives compared to β-cyclodextrin, as evidenced by the much larger association constants and more negative Gibbs free energy values.[8] This is attributed to the strong ion-dipole interactions between the cationic guest and the carbonyl portals of the cucurbituril host, in addition to the hydrophobic effect.
-
Guest Substituent Effects: The nature of the substituent on the adamantane core plays a crucial role in determining the binding affinity. The introduction of cationic substituents dramatically increases the binding affinity with cucurbit[7]uril.[8] For instance, the dicationic adamantane derivative (A4) exhibits an exceptionally high association constant.[8]
-
pH Dependence: The binding affinity of adamantane derivatives with ionizable groups can be pH-dependent. For example, the association constant of adm-1-COOH with β-CD has been shown to vary at different pH values.[1]
Experimental Protocols
Accurate determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for some of the key experiments cited in the comparison table.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Methodology for Adamantane-Cyclodextrin Complexation: [1]
-
Sample Preparation:
-
Prepare a solution of the adamantane derivative (e.g., adm-1-COOH or adm-1,3-diCOOH) at a concentration of 1 mM in a suitable buffer (e.g., DMSO-water, 5:95).
-
Prepare a solution of β-cyclodextrin at a concentration of 0.1 mM in the same buffer. Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Instrument Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to 25 °C.
-
Fill the sample cell (volume approx. 1.423 mL) with the β-cyclodextrin solution.
-
Fill the injection syringe (volume approx. 0.250 mL) with the adamantane derivative solution.
-
Set the stirring speed to 300 rpm to ensure rapid mixing.
-
-
Titration:
-
Perform a series of sequential injections of the adamantane derivative solution into the sample cell. The injection volume and spacing should be optimized for the specific system.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., a one-set-of-sites model) to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).[1]
-
Fluorescence Correlation Spectroscopy (FCS)
FCS is a highly sensitive technique that measures fluctuations in fluorescence intensity to determine the diffusion characteristics of fluorescently labeled molecules. It can be used to study host-guest complexation by monitoring the change in diffusion time of a fluorescently labeled guest upon binding to a larger host molecule.
Methodology for Labeled Adamantane-Cyclodextrin Complexation: [2][3][4][6]
-
Sample Preparation:
-
Synthesize or obtain an adamantane derivative fluorescently labeled with a suitable dye (e.g., Alexa 488).
-
Prepare a stock solution of the labeled adamantane derivative in an aqueous buffer (e.g., at pH 6).
-
Prepare a series of solutions with a fixed concentration of the labeled adamantane and varying concentrations of β-cyclodextrin.
-
-
FCS Instrument Setup:
-
Use a confocal microscope equipped with an FCS module.
-
Excite the fluorescently labeled adamantane with a suitable laser line (e.g., 488 nm for Alexa 488).
-
Collect the fluorescence emission through a high numerical aperture objective.
-
-
Data Acquisition:
-
Record the fluorescence intensity fluctuations over time for each sample.
-
Calculate the autocorrelation function (ACF) of the intensity fluctuations.
-
-
Data Analysis:
-
Fit the ACF to a diffusion model to determine the diffusion time of the fluorescent species.
-
The formation of the host-guest complex results in a slower diffusion time due to the increased molecular weight.
-
Analyze the change in the average diffusion time as a function of the host concentration to determine the association equilibrium constant (K_a) and the stoichiometry of the complex.[2][4]
-
Visualizations
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: General principle of host-guest complex formation.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. mdpi.com [mdpi.com]
- 2. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host-guest complexation studied by fluorescence correlation spectroscopy: adamantane-cyclodextrin inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion | Semantic Scholar [semanticscholar.org]
- 6. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reference scale of cucurbit[7]uril binding affinities - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01304A [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Synthesized 1,3,5-Trimethyladamantane
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1,3,5-trimethyladamantane, a cage-like hydrocarbon with applications in materials science and as a building block for more complex molecules.[1][2] We present supporting experimental data, detailed protocols, and visual workflows to assist in the rigorous assessment of its purity.
Primary Analytical Techniques for Purity Assessment
The rigid and volatile nature of this compound makes it amenable to several analytical techniques. The most powerful and commonly employed methods for purity determination of adamantane derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).[1][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile compounds like this compound from potential impurities.[3] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in the identification of the parent compound and any byproducts.[5] Purity is often determined by the area percentage of the main peak in the chromatogram.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic compounds.[1] For this compound, ¹H and ¹³C NMR spectra provide detailed information about its unique symmetric structure, confirming the identity and assessing the presence of impurities.[4][6] Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment without the need for a specific reference standard of the analyte.[3]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis and available instrumentation.
| Technique | Principle | Advantages | Limitations |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection.[5] | High sensitivity and separation efficiency for volatile compounds.[3] Provides molecular weight information and fragmentation patterns for identification.[1] | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for certain compounds, though not typically for this compound.[7] |
| ¹H NMR | Exploits the magnetic properties of hydrogen nuclei to provide information on their chemical environment.[1] | Provides detailed structural information and connectivity.[1] Non-destructive. Quantitative analysis is possible.[1] | Spectra can be complex for mixtures. The high symmetry of adamantane derivatives can lead to overlapping signals.[1] |
| ¹³C NMR | Exploits the magnetic properties of carbon-13 nuclei to map the carbon skeleton.[1] | Provides unambiguous information on the number and type of carbon atoms.[4] Complements ¹H NMR for structural confirmation. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[1] |
Experimental Data for Purity Validation
The following tables summarize expected data for the analysis of this compound and potential structurally related impurities, such as adamantane, 1-methyladamantane, and 1,3-dimethyladamantane.[8][9]
Table 1: Expected GC-MS Data
| Compound | Molecular Weight ( g/mol ) | Expected Retention Index (non-polar column) | Key Mass Spectral Fragments (m/z) |
| Adamantane | 136.23 | ~1080 | 136 (M+), 93, 79, 41 |
| 1-Methyladamantane | 150.26 | ~1115 | 150 (M+), 135, 93, 79 |
| 1,3-Dimethyladamantane | 164.29 | ~1150 | 164 (M+), 149, 107, 93 |
| This compound | 178.31 [10] | ~1150-1200 [10][11] | 178 (M+), 163, 121, 107, 93 [12] |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Adamantane | ~1.87 (br s, 12H), ~1.75 (br s, 4H) | ~38.2, ~28.7 |
| 1-Methyladamantane | Signals for adamantyl protons and a methyl singlet ~0.85 | Signals for adamantyl carbons and methyl carbon ~29.0 |
| 1,3-Dimethyladamantane | Signals for adamantyl protons and methyl singlets ~0.86 | Signals for adamantyl carbons and methyl carbons ~29.5 |
| This compound | ~1.25 (s, 6H), ~1.11 (s, 9H), ~0.83 (s, 9H) | ~46.1, ~40.2, ~32.9, ~30.0 |
Note: The expected NMR shifts are approximate and can vary based on solvent and experimental conditions. The provided shifts for this compound are illustrative based on its high symmetry.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of synthesized this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration of 1 mg/mL.[3]
-
Dilute this stock solution to a working concentration of approximately 100 µg/mL with the same solvent.[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[3]
-
Inlet Temperature: 250 °C.[3]
-
Injection Volume: 1 µL.[3]
-
Injection Mode: Split (e.g., 50:1 split ratio).[3]
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.[13]
-
-
Data Analysis:
Protocol 2: NMR Spectroscopy Analysis
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Instrumentation and Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts in both ¹H and ¹³C spectra to reference data to confirm the structure and identify any impurity signals.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Caption: Logical data integration for purity confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 707-35-7 1,3,5-Trimethyl Adamantane Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Data of Adamantane Derivatives
For researchers, scientists, and drug development professionals, the rigid, cage-like structure of adamantane provides a unique scaffold for creating novel therapeutics and advanced materials.[1][2] Precise structural characterization of adamantane derivatives is crucial for understanding their chemical behavior and biological activity. This guide offers a comparative analysis of spectroscopic data for adamantane and its key derivatives, supported by standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of adamantane compounds in solution, providing detailed information about the chemical environment of each proton and carbon atom.[1] Infrared (IR) spectroscopy is effective for identifying specific functional groups, while Mass Spectrometry (MS) helps determine the molecular weight and fragmentation patterns.[1][3]
Comparative Spectroscopic Data
The introduction of substituents to the adamantane core breaks its high symmetry, leading to more complex and informative spectra that are key to identifying the substituent's nature and position.[1]
Table 1: ¹H NMR Spectroscopic Data of Adamantane Derivatives (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| Adamantane | CH (bridgehead) | 1.87 (broad singlet) |
| CH₂ (methylene) | 1.76 (broad singlet)[4] | |
| 1-Adamantanol | CH₂ (adjacent to C-OH) | 2.15 |
| CH (bridgehead) | 1.72 | |
| CH₂ | 1.65 | |
| OH | 1.40 (singlet) | |
| 2-Adamantanone | CH (adjacent to C=O) | 2.60 |
| CH (bridgehead) | 2.05 | |
| CH₂ | 1.80 - 2.00 | |
| Memantine | CH₂ (adjacent to C-NH₂) | 1.55 |
| CH (bridgehead) | 1.37 | |
| CH₂ | 1.25 | |
| CH₃ | 0.84 (singlet)[5] |
Table 2: ¹³C NMR Spectroscopic Data of Adamantane Derivatives (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Adamantane | CH (bridgehead) | 37.85[4] |
| CH₂ (methylene) | 28.46[4] | |
| 1-Adamantanol | C-OH (bridgehead) | 68.3 |
| CH (bridgehead) | 45.5 | |
| CH₂ (adjacent to C-OH) | 36.3 | |
| CH₂ | 30.9 | |
| 2-Adamantanone | C=O | 216.59[6] |
| CH (adjacent to C=O) | 46.92[6] | |
| CH (bridgehead) | 39.20[6] | |
| CH₂ | 36.31[6] | |
| CH₂ | 27.64[6] | |
| Memantine | C-NH₂ | 52.5 |
| C (quaternary) | 38.9 | |
| CH | 48.0 | |
| CH₂ | 42.1 | |
| CH₃ | 30.0 |
Table 3: Key IR Absorption Bands of Adamantane Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Adamantane | C-H stretch | 2900 - 2850 |
| C-H bend | 1450, 1357[7][8] | |
| 1-Adamantanol | O-H stretch (broad) | ~3300 |
| C-H stretch | 2900 - 2850 | |
| C-O stretch | ~1050 | |
| 2-Adamantanone | C=O stretch (strong) | ~1715 |
| C-H stretch | 2900 - 2850 |
Table 4: Mass Spectrometry Data of Adamantane Derivatives
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Adamantane | C₁₀H₁₆ | 136.23 | 136 | 135, 93, 79, 67, 41[3] |
| 1-Adamantanol | C₁₀H₁₆O | 152.23 | 152 | 135 (base peak), 95, 94, 79[9] |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 150 | 150 (base peak), 122, 107, 94, 79[10] |
| Memantine | C₁₂H₂₁N | 179.30 | 179 | 164, 122, 107, 93[11] |
Experimental Protocols
Reproducible and high-quality data depend on standardized experimental protocols.
NMR Spectroscopy
A general methodology for the NMR analysis of adamantane derivatives is as follows:[12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] The choice of solvent is dictated by the analyte's solubility.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to δ = 0.00 ppm.[12]
-
¹H NMR Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher.[12] Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Data Acquisition: Acquire proton-decoupled spectra to simplify the signals to singlets for each unique carbon atom.[12] A higher number of scans is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1][13] A longer relaxation delay of 2-5 seconds is often used.[1]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for acquiring IR spectra of solid samples.
-
Sample Preparation: Ensure the solid sample is clean and dry. No extensive preparation is needed.
-
Data Acquisition: Press the solid sample firmly against the ATR crystal (e.g., diamond). Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of molecules.[14][15]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[16] Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a suitable solvent mixture (e.g., methanol/water).[16] If necessary, add a small amount of formic acid to aid in protonation for positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[14] Acquire data in the appropriate mass range. The instrument parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to achieve stable ionization and maximum signal intensity.[14]
Workflow Visualization
The logical progression from sample to confirmed structure is a critical aspect of spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of adamantane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 1-Adamantanol [webbook.nist.gov]
- 10. 2-Adamantanone [webbook.nist.gov]
- 11. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Electrospray Mass Spectrometry for Quantitative Plasma Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 1,3,5-Trimethyladamantane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3,5-Trimethyladamantane (CAS No. 707-35-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a combustible liquid and is classified as a hazardous substance.[1][2] All personnel handling this chemical should be familiar with its potential hazards and adhere to the necessary safety precautions.
Table 1: Hazard and Safety Information for this compound
| Property | Information |
| Physical State | Liquid, Oil[1][3][4] |
| CAS Number | 707-35-7[1][3][4][5][6][7][8] |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowed[1]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Signal Word | Warning[1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]P403: Store in a well-ventilated placeP501: Dispose of contents/ container to an approved waste disposal plant |
| Primary Hazards | Irritant[9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste in accordance with all local, state, and federal regulations.[10] The primary method of disposal is through a licensed hazardous waste disposal company, which will typically involve incineration.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Determination: As a generator of chemical waste, you are required to determine that this compound is a hazardous waste based on its known characteristics of being a combustible liquid and an irritant.[11][12]
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2]
-
Waste Collection:
-
Use a designated, compatible, and leak-proof waste container. The container must be in good condition and compatible with this compound.
-
Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[2]
-
Never mix incompatible wastes in the same container.[13]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[10]
-
Provide the disposal company with accurate information about the waste.[10] All hazardous waste shipments must be tracked using a manifest from its point of generation to its final disposal facility.[12][14]
-
Protocol for Spill Cleanup:
-
Control Ignition Sources: Immediately remove all sources of ignition from the spill area.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[10]
-
Cleanup: Carefully collect the contaminated absorbent material and place it into a designated, sealed, and properly labeled container for disposal as hazardous waste.[10]
-
Decontamination: Thoroughly clean the spill area.
Regulatory Framework
The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, which is implemented by the U.S. Environmental Protection Agency (EPA).[11][15] State agencies are often authorized to implement these regulations, which may have more stringent requirements.[11][14][16] Generators of hazardous waste are responsible for managing it from "cradle-to-grave," ensuring it is handled and disposed of safely.[11][14]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 707-35-7 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 707-35-7 [chemicalbook.com]
- 6. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 707-35-7|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | C13H22 | CID 136552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 15. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 1,3,5-Trimethyladamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,5-Trimethyladamantane. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid and is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302). Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications and Best Practices |
| Routine Handling (weighing, transfers in a fume hood) | • Gloves: Double-gloving with nitrile rubber over butyl rubber or Viton™ gloves.• Eye Protection: Chemical safety goggles.• Lab Coat: Standard laboratory coat. | While specific permeation data for this compound is not readily available, for similar non-polar organic compounds, butyl rubber and Viton™ offer excellent chemical resistance. Nitrile gloves provide good splash protection.[1][2][3][4][5][6][7][8][9] Immediately replace gloves upon any sign of contamination. |
| Operations with Splash Potential | • Gloves: Double-gloving with nitrile rubber over butyl rubber or Viton™ gloves.• Eye Protection: Chemical safety goggles and a face shield.• Lab Coat: Chemical-resistant apron over a standard laboratory coat. | A face shield provides an additional layer of protection against splashes to the face and eyes. |
| Spill Cleanup | • Gloves: Heavy-duty butyl rubber or Viton™ gloves.• Eye Protection: Chemical safety goggles and a face shield.• Respiratory Protection: Air-purifying respirator (APR) with organic vapor cartridges.• Protective Clothing: Chemical-resistant suit or coveralls. | Respiratory protection is crucial during spill cleanup to prevent inhalation of vapors. Ensure the respirator is properly fitted and cartridges are within their expiration date. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher (Class B: for flammable liquids) are readily accessible and have been recently inspected.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), and appropriate PPE should be available in the immediate vicinity. Do not use combustible materials like paper towels to absorb the spill.
2.2. Handling and Use:
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in Table 1.
-
Container Inspection: Inspect the container for any damage or leaks before opening.
-
Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., spatulas, glass pipettes) to avoid direct contact. Grounding and bonding may be necessary for large volume transfers to prevent static discharge.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management and Decontamination
3.1. Waste Classification and Collection:
-
Waste Identification: this compound waste is considered hazardous waste. While a specific EPA waste code is not assigned, it may fall under the D001 characteristic for ignitability if it has a flashpoint below 140°F (60°C). Consult your institution's Environmental Health and Safety (EHS) department for specific classification.
-
Waste Containers: Collect all waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled, and leak-proof hazardous waste container.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3.2. Spill Cleanup and Decontamination:
-
Evacuation: In case of a large spill, evacuate the immediate area and alert others.
-
Containment: For minor spills, contain the spill using an appropriate absorbent material from the spill kit.
-
Cleanup: Wearing the appropriate PPE for spill cleanup (see Table 1), carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination solutions as hazardous waste.
-
Reporting: Report all spills to your supervisor and your institution's EHS department.
3.3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
Container Disposal: Once properly rinsed, deface the label on the container and dispose of it according to your institution's procedures for non-hazardous laboratory glassware or plastic.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. web.uri.edu [web.uri.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. gloves.com [gloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. chemtools.com.au [chemtools.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
